Uracil C-13, 2-
Description
Uracil C-13 is under investigation in clinical trial NCT01677338 (Phase 2 Study to Evaluate the Preliminary Performance of the C13-URA Breath Test Kit in Dyspeptic Subjects).
Structure
3D Structure
Properties
IUPAC Name |
(213C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN[13C](=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189336 | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35803-45-3 | |
| Record name | Uracil C-13, 2- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil C-13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil C-13, 2- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URACIL 2C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: Unveiling Metabolic and Structural Insights with Isotopic Precision
An In-Depth Technical Guide to Uracil-2-¹³C
In the intricate landscape of molecular biology, pharmacology, and clinical diagnostics, the ability to trace, quantify, and structurally define biomolecules is paramount. Stable isotope-labeled compounds serve as indispensable tools in this pursuit, offering a non-radioactive means to follow the metabolic fate of molecules and to probe their structural environments. Among these, Uracil-2-¹³C, a specifically labeled pyrimidine nucleobase, has emerged as a powerful probe. This guide provides a comprehensive overview of its chemical properties, core applications, and the experimental methodologies that leverage its unique isotopic signature. Designed for researchers, clinicians, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application.
Part 1: Core Chemical and Physical Profile of Uracil-2-¹³C
Uracil-2-¹³C is the pyrimidine base uracil in which the carbon atom at the C2 position is the heavy isotope, carbon-13 (¹³C), instead of the naturally abundant carbon-12 (¹²C). This single isotopic substitution is the key to its utility, rendering the molecule detectable by mass spectrometry and NMR spectroscopy without significantly altering its chemical reactivity or biological function compared to its unlabeled counterpart.
Uracil itself is a fundamental component of ribonucleic acid (RNA), where it base-pairs with adenine. It is a planar, unsaturated heterocyclic compound that exists in two tautomeric forms, with the lactam structure predominating.[1] The introduction of a ¹³C atom at the C2 position creates a mass shift of +1 Dalton, which is the basis for its use in mass spectrometry-based tracer studies.
Key Physicochemical Data
The essential properties of Uracil-2-¹³C are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (2-¹³C)1H-pyrimidine-2,4-dione | [2] |
| Synonyms | Uracil (2-¹³C), 2,4(1H,3H)-Pyrimidinedione-2-¹³C | [2] |
| Molecular Formula | ¹³CC₃H₄N₂O₂ | |
| Molecular Weight | ~113.08 g/mol | [2][3] |
| Labeled CAS Number | 35803-45-3 | [2][3] |
| Appearance | Solid, fine crystalline powder | [4] |
| Melting Point | >300 °C (with decomposition) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Storage | Store at room temperature, protected from light and moisture. | [3][5] |
Part 2: Foundational Applications in Research and Clinical Practice
The utility of Uracil-2-¹³C spans from fundamental metabolic research to validated clinical diagnostics. Its applications are primarily centered on its role as a tracer, allowing for the precise monitoring of metabolic pathways and the quantification of enzymatic activity.
Metabolic Pathway Tracing and Flux Analysis
Stable isotope tracers are foundational to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[6] When Uracil-2-¹³C is introduced into a biological system, it is processed by the same enzymatic machinery as endogenous uracil. By tracking the incorporation of the ¹³C label into downstream metabolites using mass spectrometry, researchers can elucidate pathway activities and identify metabolic bottlenecks.[7][8][9]
A critical application is in studying pyrimidine catabolism. Uracil is degraded in a three-step pathway, and the carbon at the C2 position is ultimately released as carbon dioxide (CO₂).[10] When using Uracil-2-¹³C, this process yields ¹³CO₂, which can be detected in expired breath, providing a real-time, non-invasive readout of the entire pathway's flux.[10][11]
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A Technical Guide to [2-¹³C]Uracil in Pyrimidine Metabolism: Principles, Protocols, and Applications
Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Core Topic: The role and application of [2-¹³C]Uracil as a metabolic tracer in pyrimidine metabolism.
Abstract
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[1] This guide provides a comprehensive technical overview of the use of [2-¹³C]Uracil, a stable isotope-labeled tracer, to investigate pyrimidine metabolism.[2][3] Uracil sits at a critical junction, feeding into both anabolic (salvage) pathways for nucleotide synthesis and catabolic routes for degradation.[4][5] By labeling the C-2 position of the uracil ring, researchers can precisely track the fate of this molecule through interconnected metabolic networks. This document details the underlying biochemical principles, provides validated experimental protocols for tracer studies using liquid chromatography-mass spectrometry (LC-MS), and explores key applications in basic research and therapeutic development. The methodologies described herein are designed to empower researchers to quantify metabolic flux, assess drug target engagement, and uncover novel insights into disease states characterized by altered pyrimidine metabolism, such as cancer.[6]
Introduction to Pyrimidine Metabolism and Isotopic Tracing
The Duality of Pyrimidine Pathways: De Novo Synthesis and Salvage
Cells maintain their required pool of pyrimidine nucleotides through two distinct routes: de novo synthesis and salvage pathways.[4]
-
De Novo Synthesis: This energy-intensive pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[5] It is the primary source of pyrimidines in rapidly proliferating cells. The pathway culminates in the synthesis of uridine monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides, including UTP, CTP, and dTTP.[5]
-
Salvage Pathway: This highly efficient, energy-conserving pathway recycles pre-existing nucleobases (like uracil) and nucleosides (like uridine) that are sourced from the extracellular environment or from the intracellular degradation of DNA and RNA.[7][8] In many cell types, salvage is a significant contributor to the nucleotide pool and can become critically important under conditions of metabolic stress or when de novo synthesis is inhibited.[4]
Uracil: A Central Hub in Pyrimidine Flux
Uracil is a pivotal metabolite that can be directed down two major, competing pathways:
-
Anabolism (Salvage): Uracil is converted to uridine monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT), which is encoded by the UPP gene. This reaction directly incorporates uracil into the nucleotide pool for RNA synthesis and other downstream applications.[6][9]
-
Catabolism (Degradation): Uracil is broken down in a three-step enzymatic cascade, primarily in the liver, into soluble end products.[5] The first and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by dihydropyrimidine dehydrogenase (DPD).[3][10] This is followed by ring opening to β-ureidopropionate and finally breakdown to β-alanine, CO₂, and ammonia.[5][11]
The Rationale for [2-¹³C]Uracil as a Metabolic Tracer
Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allow for the quantitative tracking of atoms through metabolic pathways without the safety concerns of radioactive isotopes.[1] [2-¹³C]Uracil is an ideal probe for pyrimidine metabolism for several key reasons:
-
Strategic Labeling: The ¹³C atom at the C-2 position is retained through the initial steps of both salvage and catabolism. In the catabolic pathway, this specific carbon is ultimately released as ¹³CO₂.[3] This allows for distinct analytical readouts for each pathway's activity.
-
Flux Analysis: By measuring the rate of incorporation of the ¹³C label into downstream metabolites, one can determine the relative and absolute flux through the salvage and catabolic pathways.[12]
-
Target Engagement: The tracer can be used to assess the efficacy of drugs that target enzymes in pyrimidine metabolism. For example, inhibition of DPD by a therapeutic agent would lead to a decrease in the production of ¹³C-labeled catabolites and a potential shunting of [2-¹³C]Uracil towards the salvage pathway.[3]
The Metabolic Journey of [2-¹³C]Uracil
Upon introduction into a biological system, [2-¹³C]Uracil is transported into the cell and partitioned between the anabolic and catabolic fates. Its journey can be traced using mass spectrometry, which distinguishes metabolites based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom results in a +1 Dalton mass shift for each label incorporated.
Anabolism via the Salvage Pathway
Once inside the cell, [2-¹³C]Uracil is salvaged to form [2-¹³C]UMP. This M+1 labeled UMP can then be sequentially phosphorylated to form labeled UDP (M+1) and UTP (M+1). Labeled UTP can be incorporated into RNA or converted to labeled CTP (M+1), propagating the label into a wide array of essential biomolecules.
Catabolism via the Degradation Pathway
Simultaneously, [2-¹³C]Uracil can enter the catabolic pathway.
-
DPD Action: Dihydropyrimidine dehydrogenase (DPD) reduces it to [2-¹³C]5,6-dihydrouracil (M+1).[5]
-
DHP Action: Dihydropyrimidinase (DHP) hydrolyzes the ring to form [¹³C-ureido]β-ureidopropionate (M+1).[11]
-
UP Action: β-ureidopropionase cleaves this intermediate to release β-alanine, ammonia, and, critically, [¹³C]carbon dioxide ([¹³C]O₂).[3] The release of [¹³C]O₂ can be measured in the headspace of cell cultures or in the breath of whole organisms, providing a real-time readout of pathway flux.[13]
Visualization of [2-¹³C]Uracil Metabolism
The following diagram illustrates the dual fates of the ¹³C label from [2-¹³C]Uracil.
Caption: Metabolic fate of [2-¹³C]Uracil via anabolic and catabolic pathways.
Experimental Design & Protocols for Isotope Tracing
A successful stable isotope tracing experiment requires careful planning, execution, and analysis.[1] The following sections provide a robust framework for a typical in vitro experiment using cultured cells.
Experimental Workflow Overview
Caption: Standard workflow for a cell-based stable isotope tracing experiment.
Protocol: Cell Culture and Isotope Labeling
Rationale: The goal is to replace the unlabeled uracil with the labeled tracer to achieve a state of isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant.
-
Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Prepare Labeling Medium: Prepare culture medium (e.g., DMEM) containing all necessary supplements (e.g., dialyzed fetal bovine serum to minimize unlabeled uracil) and the [2-¹³C]Uracil tracer at a final concentration typically between 10-100 µM.
-
Initiate Labeling: Aspirate the standard medium from the cells. Wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Culture the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A single endpoint after ~24 hours is often sufficient to assess steady-state distribution.
Protocol: Metabolite Extraction
Rationale: This critical step rapidly halts all enzymatic activity to preserve the metabolic state of the cells at the moment of harvest and efficiently extracts the polar metabolites for analysis.
-
Quenching: Place the culture plate on dry ice. Aspirate the labeling medium.
-
Wash: Quickly wash the cell monolayer with 1 mL of ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites. Aspirate immediately.
-
Extraction: Add 1 mL of ice-cold extraction solvent (typically 80% methanol / 20% water) to the plate.[14]
-
Harvesting: Place the plate on a rocker in a cold room (4°C) for 10 minutes to ensure complete lysis and extraction. Scrape the cells from the plate using a cell scraper.[14]
-
Collection: Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
Clarification: Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Final Sample: Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
Analytical Methodology: LC-MS/MS
Rationale: Liquid chromatography separates the complex mixture of metabolites, while tandem mass spectrometry provides the sensitivity and specificity to detect and quantify the unlabeled (M+0) and ¹³C-labeled (M+1) forms of each metabolite.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating highly polar pyrimidine metabolites.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data. The analysis involves tracking the mass isotopologue distributions (MIDs) for uracil and its downstream metabolites.[15] The fractional abundance of each isotopologue is calculated after correcting for the natural abundance of ¹³C in the molecule.[15]
Data Presentation and Interpretation
The primary output of the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data reveals the extent of label incorporation.
Table 1: Expected Mass Shifts for Key Pyrimidine Metabolites This table summarizes the theoretical mass-to-charge ratios (m/z) for unlabeled and [2-¹³C]Uracil-derived metabolites in negative ionization mode.
| Metabolite | Chemical Formula | Unlabeled [M-H]⁻ (M+0) m/z | ¹³C-Labeled [M-H]⁻ (M+1) m/z | Mass Shift (Δm/z) |
| Uracil | C₄H₄N₂O₂ | 111.0198 | 112.0231 | +1.0033 |
| Dihydrouracil | C₄H₆N₂O₂ | 113.0354 | 114.0388 | +1.0034 |
| UMP | C₉H₁₁N₂O₉P | 321.0129 | 322.0162 | +1.0033 |
| UTP | C₉H₁₃N₂O₁₅P₃ | 480.9456 | 481.9489 | +1.0033 |
| CTP | C₉H₁₄N₃O₁₄P₃ | 481.9616 | 482.9649 | +1.0033 |
Applications in Research and Drug Development
The use of [2-¹³C]Uracil provides powerful insights into cellular physiology and pharmacology.
-
Quantifying Salvage vs. De Novo Synthesis: By combining [2-¹³C]Uracil tracing with tracers for the de novo pathway (e.g., [¹³C]Aspartate or [¹³C]Glutamine), researchers can precisely determine the relative contributions of each pathway to the total pyrimidine nucleotide pool.[16] This is crucial for understanding the metabolic reprogramming that is a hallmark of cancer.[1]
-
Pharmacodynamic Biomarker for DPD Inhibitors: DPD is the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3] DPD deficiency leads to severe, life-threatening toxicity from standard 5-FU doses.[17] [2-¹³C]Uracil can be used as a probe to measure DPD activity in vivo.[3][18] In DPD-deficient patients, the catabolism of the tracer is impaired, leading to reduced [¹³C]O₂ exhalation, which can be measured with a simple breath test.[13]
-
Assessing Cancer Metabolism: Many cancer cells exhibit altered pyrimidine metabolism to fuel rapid proliferation.[6] Tracing with [2-¹³C]Uracil can reveal dependencies on the salvage pathway, potentially identifying novel therapeutic targets like UPRT.[6]
Conclusion
[2-¹³C]Uracil is a versatile and powerful tool for the in-depth investigation of pyrimidine metabolism. Its strategic design allows for the simultaneous interrogation of both anabolic and catabolic pathways. By employing the robust experimental and analytical frameworks detailed in this guide, researchers in academia and the pharmaceutical industry can elucidate complex metabolic networks, identify pharmacodynamic biomarkers for targeted therapies, and ultimately accelerate the development of novel treatments for diseases with metabolic dysregulation at their core.
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Ito, S., et al. Physiologically Based Pharmacokinetic Modelling of the Three-Step Metabolism of Pyrimidine Using C-uracil as an in Vivo Probe. PubMed. [Link]
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Sherry, A. D., et al. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. National Center for Biotechnology Information. (2016-06-15). [Link]
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Porter, D. J., et al. Dihydropyrimidine Dehydrogenase. Kinetic Mechanism for Reduction of Uracil by NADPH. The Journal of Biological Chemistry. (1993-09-15). [Link]
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The Open Dentistry Journal. Uracil Biomarker for Pyrimidine Metabolism in OSCC: Leveraging AI and Machine Learning for Improved Diagnosis. [Link]
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Unraveling Pyrimidine Metabolism: An In-depth Technical Guide to Uracil-¹³C,2 as an Isotopic Tracer
For the dedicated researcher, scientist, and drug development professional, understanding the intricate dance of cellular metabolism is paramount to innovation. This guide provides a deep dive into the application of Uracil-¹³C,2, a powerful isotopic tracer, for elucidating the dynamics of pyrimidine nucleotide metabolism. We move beyond simplistic protocols to offer a comprehensive understanding of the "why" behind the "how," ensuring your experimental designs are not only robust but also insightful.
The Principle of Isotopic Tracing with Uracil-¹³C,2
Stable isotope tracing is a cornerstone of metabolic research, allowing for the dynamic tracking of atoms through complex biochemical networks.[1] By introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), we can follow its incorporation into downstream metabolites. Uracil, a key pyrimidine nucleobase, serves as a gateway to understanding both the de novo synthesis and the salvage pathways of nucleotide metabolism.
Uracil-¹³C,2, specifically labeled at the C2 position, is an invaluable tool for several reasons:
-
Direct Interrogation of Pyrimidine Pathways: Unlike broadly applicable tracers like ¹³C-glucose or ¹³C-glutamine which feed into multiple pathways, Uracil-¹³C,2 provides a more focused lens on pyrimidine metabolism.[2][3] This specificity is crucial when investigating drugs that target these pathways or when studying diseases characterized by altered nucleotide synthesis.
-
Distinct Mass Shift: The incorporation of ¹³C results in a predictable mass shift in downstream metabolites, which can be readily detected and quantified using mass spectrometry (MS).[4]
-
NMR Spectroscopy Compatibility: The ¹³C nucleus is NMR-active, enabling the study of the structure and dynamics of newly synthesized RNA and DNA containing the labeled uracil.[5][6]
The choice of Uracil-¹³C,2 over other labeled pyrimidines or general metabolic tracers is therefore a strategic one, driven by the specific research question at hand. For instance, to specifically probe the activity of the pyrimidine salvage pathway, Uracil-¹³C,2 is a more direct and less convoluted tracer than uniformly labeled glucose.
Core Applications of Uracil-¹³C,2 in Research and Development
The utility of Uracil-¹³C,2 extends across various domains of biomedical research and drug development.
Metabolic Flux Analysis (MFA) of Pyrimidine Pathways
¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions.[3][7][8] By measuring the rate of ¹³C incorporation from Uracil-¹³C,2 into uracil nucleotides and other downstream metabolites, researchers can calculate the flux through both the de novo and salvage pathways. This is particularly relevant in cancer biology, where many cell types exhibit a profound reliance on specific nucleotide synthesis routes.[3][7][8]
Elucidating Drug Mechanism of Action
Many chemotherapeutic agents target nucleotide metabolism.[9] Uracil-¹³C,2 can be employed to:
-
Validate Target Engagement: For a drug designed to inhibit an enzyme in the pyrimidine salvage pathway, a successful outcome would be a reduction in the incorporation of ¹³C from labeled uracil into the nucleotide pool.
-
Identify Resistance Mechanisms: If cancer cells develop resistance to a drug that blocks de novo pyrimidine synthesis, they may upregulate the salvage pathway. This can be directly observed by an increased flux of ¹³C from Uracil-¹³C,2 into nucleotides.[10]
Probing Nucleotide Pool Dynamics and Nucleic Acid Synthesis
The rate of incorporation of ¹³C from Uracil-¹³C,2 into RNA and DNA provides a direct measure of the rate of nucleic acid synthesis. This is a critical parameter in studies of cell proliferation, viral replication, and the effects of drugs that interfere with these processes.
A Case Study: The [2-¹³C]Uracil Breath Test for DPD Deficiency
A well-established clinical application of Uracil-¹³C,2 is the uracil breath test (UraBT) to identify patients with dihydropyrimidine dehydrogenase (DPD) deficiency.[11][12] DPD is the rate-limiting enzyme in uracil catabolism, and its deficiency can lead to severe toxicity from fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).[13][14] In the UraBT, oral administration of [2-¹³C]uracil is followed by the measurement of ¹³CO₂ in the exhaled breath.[11][12] The C2 carbon of uracil is released as CO₂ during its catabolism.[13] Patients with DPD deficiency will have a significantly lower rate of ¹³CO₂ exhalation, allowing for dose adjustments or alternative therapies to prevent life-threatening side effects.[11][12]
Experimental Workflow: From Cell Culture to Data Analysis
A successful Uracil-¹³C,2 tracing experiment requires meticulous attention to detail at every stage.
Experimental Design and Rationale
The design of your experiment will be dictated by your research question. Key considerations include:
-
Cell Line Selection: Choose a cell line with well-characterized pyrimidine metabolism relevant to your area of study.
-
Tracer Concentration and Labeling Duration: The concentration of Uracil-¹³C,2 and the duration of the labeling period are critical. A time-course experiment is highly recommended to determine the time required to reach isotopic steady state, where the isotopic enrichment of metabolites becomes constant.[15]
-
Control Groups: Appropriate controls are essential for data interpretation. These should include cells grown in the absence of the tracer (unlabeled control) and potentially cells treated with a known inhibitor of the pathway of interest.
Step-by-Step Protocol for Cell-Based Labeling
This protocol provides a general framework for a Uracil-¹³C,2 labeling experiment in adherent mammalian cells.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare culture medium containing Uracil-¹³C,2 at the desired concentration. Ensure the medium is otherwise identical to the standard culture medium.
-
Tracer Introduction: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed Uracil-¹³C,2-containing medium to the cells.
-
Incubation: Incubate the cells for the predetermined labeling period.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to halt metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Nucleic Acid Extraction (Optional): If analyzing RNA/DNA, use a standard nucleic acid extraction kit on a parallel set of labeled cells.
Sample Preparation for Analysis
For Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS system (e.g., 50% acetonitrile with 0.1% formic acid).[4]
-
For nucleic acid analysis, hydrolyze the extracted RNA/DNA to individual nucleobases or nucleosides.
For NMR Spectroscopy:
-
Dissolve the dried metabolite extract or purified nucleic acids in a suitable deuterated solvent (e.g., D₂O).
-
Filter the sample to remove any particulate matter.
-
Transfer the sample to a high-quality NMR tube.
Data Acquisition and Analysis
Mass Spectrometry:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for optimal separation and detection of metabolites.[4][16]
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of unlabeled uracil and its downstream metabolites.
-
Look for the corresponding peaks with the expected mass shift due to ¹³C incorporation.
-
Quantify the peak areas of the labeled and unlabeled species to determine the percentage of ¹³C enrichment.
-
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer is required for sensitive detection of ¹³C signals.
-
Data Analysis:
-
Acquire ¹³C NMR spectra.
-
Assign the resonances corresponding to the C2 position of uracil and its metabolites.
-
The intensity of the ¹³C signal relative to a known standard can be used to quantify the level of incorporation.
-
Visualizing the Metabolic Journey of Uracil-¹³C,2
To better understand the flow of the ¹³C label from Uracil-¹³C,2, we can visualize the key metabolic pathways.
Uracil Salvage and Catabolism
Caption: Metabolic fate of Uracil-2-¹³C via salvage and catabolic pathways.
Integration with De Novo Pyrimidine Synthesis
Caption: Convergence of de novo and salvage pathways on the UMP pool.
Quantitative Data Summary
The following table provides hypothetical data from a Uracil-¹³C,2 tracing experiment to illustrate the type of quantitative information that can be obtained.
| Metabolite | Unlabeled (M+0) Peak Area | Labeled (M+1) Peak Area | % ¹³C Enrichment |
| Uracil | 1.0 x 10⁶ | 9.0 x 10⁶ | 90% |
| Uridine Monophosphate (UMP) | 5.0 x 10⁵ | 2.5 x 10⁵ | 33% |
| Uridine Triphosphate (UTP) | 4.0 x 10⁵ | 1.8 x 10⁵ | 31% |
| Cytidine Triphosphate (CTP) | 6.0 x 10⁵ | 1.5 x 10⁵ | 20% |
Troubleshooting and Best Practices
-
Low ¹³C Incorporation: This can be due to several factors, including a low rate of uracil uptake by the cells, a dominant de novo synthesis pathway, or rapid degradation of the tracer. Consider increasing the tracer concentration or the labeling time.
-
Contamination: Ensure all reagents and labware are sterile to prevent bacterial or fungal contamination, which can alter metabolic profiles.
-
Data Interpretation: Be mindful of the potential for isotopic scrambling and the contribution of unlabeled pools from the cell culture medium.
Conclusion: A Precision Tool for Metabolic Discovery
Uracil-¹³C,2 is a highly specific and powerful isotopic tracer that provides unparalleled insight into the dynamics of pyrimidine metabolism. Its applications in metabolic flux analysis, drug discovery, and clinical diagnostics underscore its importance in the modern research landscape. By understanding the principles behind its use and adhering to rigorous experimental design and execution, researchers can unlock a wealth of information about this fundamental aspect of cellular life.
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Applications of Uracil C-13, 2- in metabolic research
An In-Depth Technical Guide to the Applications of ¹³C-Labeled Uracil in Metabolic Research
Authored by a Senior Application Scientist
Abstract
Stable isotope tracing has become an indispensable tool for quantitatively interrogating the complexities of cellular metabolism.[1][2] Among the array of available tracers, ¹³C-labeled uracil offers a unique and powerful lens through which to examine the dynamics of nucleotide metabolism, RNA biosynthesis, and their intersection with central carbon metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of ¹³C-labeled uracil, grounded in mechanistic principles and field-proven methodologies. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring a robust and insightful application of this versatile metabolic tracer.
The Rationale for ¹³C-Labeled Uracil in Metabolic Tracing
Metabolic flux analysis (MFA) aims to measure the rate of metabolite conversion through biochemical pathways, providing a dynamic snapshot of cellular activity that static metabolomic measurements cannot capture.[1][3] The introduction of a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), allows for the tracking of atoms as they are incorporated into downstream metabolites.[4][5] The resulting mass shifts are detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR), revealing the activity of specific metabolic routes.[2][6]
While ¹³C-glucose and ¹³C-glutamine are workhorse tracers for central carbon metabolism, ¹³C-uracil provides a more direct and less confounded probe for pyrimidine nucleotide metabolism for several key reasons:
-
Direct Entry into Nucleotide Pools: Exogenously supplied uracil is readily taken up by most cells and directly enters the pyrimidine salvage pathway, providing a specific starting point for tracing.[7][8] This contrasts with tracers like glucose, where the ¹³C label must traverse multiple, often highly branched, pathways before being incorporated into the ribose or pyrimidine ring of nucleotides.[9]
-
Dissecting De Novo vs. Salvage Pathways: The cellular pool of pyrimidine nucleotides is maintained by two distinct pathways: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors (bicarbonate, aspartate, glutamine), and the energy-saving salvage pathway, which recycles pre-existing nucleobases like uracil.[10][11] By providing ¹³C-uracil, researchers can precisely quantify the contribution of the salvage pathway relative to de novo synthesis, a critical parameter in cancer biology and drug development.
-
Probing RNA Dynamics: Uracil is a unique component of RNA. Using ¹³C-uracil in pulse-chase experiments enables the direct measurement of the synthesis and decay rates of the transcriptome, offering critical insights into gene expression regulation that cannot be obtained from static mRNA abundance measurements.[12][13]
-
Specific Labeling for Targeted Analysis: The specific position of the ¹³C label within the uracil molecule can be chosen to probe distinct metabolic fates. For instance, [2-¹³C]-Uracil is particularly useful for studying pyrimidine catabolism, as the C2 carbon is released as ¹³CO₂ in the final degradation step, a process utilized in the [2-¹³C]uracil breath test to assess dihydropyrimidine dehydrogenase (DPD) activity.[14][15]
Core Applications & Methodological Deep Dive
Quantifying RNA Biosynthesis and Decay
Expertise & Causality: The steady-state level of any given mRNA is a function of its synthesis rate and its decay rate. Standard transcriptomic analyses (e.g., RNA-seq) measure this steady-state level but cannot distinguish between a highly transcribed but unstable message and a weakly transcribed but highly stable one. Metabolic labeling with ¹³C-uracil resolves this ambiguity. By introducing the labeled precursor for a defined period (a "pulse") and then switching back to unlabeled media (a "chase"), one can track the appearance of newly synthesized (heavy) RNA and the disappearance of that labeled pool over time.[13]
Experimental Protocol: Pulse-Chase Labeling for RNA Decay Analysis
-
Cell Culture: Plate mammalian cells to achieve ~70-80% confluency on the day of the experiment. Ensure replicate plates for each time point.
-
Pulse Phase: Remove standard growth medium and replace it with a medium of identical composition but containing ¹³C-labeled Uracil (e.g., [2,4-¹³C₂]-Uracil) at a concentration of 100-200 µM. Incubate for a duration sufficient to achieve significant labeling of the RNA pool (typically 12-24 hours, determined empirically).
-
Chase Phase: After the pulse, rapidly wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove all traces of the labeled medium.
-
Initiate Chase: Add fresh, pre-warmed standard growth medium containing a high concentration of unlabeled uracil (~10-fold excess, e.g., 1-2 mM) to prevent the re-incorporation of any residual ¹³C-uracil. This is Time Point 0.
-
Time Course Collection: Harvest cells at designated time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: Immediately lyse cells and extract total RNA using a validated method (e.g., Trizol or column-based kits).
-
Analysis by LC-MS/MS:
-
Digest total RNA to constituent ribonucleosides (A, G, C, U) using a nuclease cocktail (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the resulting nucleosides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the transition for both unlabeled uridine (M+0) and ¹³C-labeled uridine (e.g., M+2 for a di-labeled uracil).
-
-
Data Interpretation: Calculate the fraction of labeled uridine remaining at each time point. The decay rate (k) can be determined by fitting the data to a one-phase exponential decay model, and the RNA half-life is calculated as t₁/₂ = ln(2)/k.
Mandatory Visualization: Workflow for RNA Decay Analysis
Caption: Workflow for RNA decay measurement using ¹³C-Uracil.
Dissecting De Novo vs. Salvage Nucleotide Synthesis
Expertise & Causality: The balance between de novo and salvage pathways for nucleotide synthesis is often dysregulated in cancer, where rapid proliferation demands a high flux of nucleotide production.[11] Many chemotherapeutic agents, such as 5-fluorouracil, target these pathways.[8] Using ¹³C-uracil allows for a direct measurement of the salvage pathway's activity. When cells are grown in the presence of both ¹³C-uracil and unlabeled precursors for de novo synthesis (glucose, glutamine), the isotopic enrichment in the UMP/UTP pool directly reflects the proportion of nucleotides produced via salvage.
For example, if the UMP pool is 60% labeled (e.g., M+2 from a di-labeled ¹³C-uracil), it indicates that 60% of the UMP was synthesized by salvaging the exogenous uracil, while the remaining 40% was produced de novo. This provides a quantitative phenotype of cellular metabolism that is crucial for understanding drug response and metabolic reprogramming.
Mandatory Visualization: Uracil Metabolic Pathways
Caption: Competition between De Novo and Salvage pathways.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
Expertise & Causality: ¹³C-MFA is the gold standard for quantifying intracellular metabolic fluxes.[2][16] The process involves labeling cells with an isotopic tracer, measuring the isotopic labeling patterns (mass isotopomer distributions) in key metabolites, and using a computational model to deduce the flux values that best explain the observed patterns.[3] While ¹³C-uracil can be the primary tracer, its true power in MFA is often realized when used in parallel with other tracers, like ¹³C-glucose.
For example, ¹³C-glucose will label both the ribose moiety (via the pentose phosphate pathway) and the pyrimidine ring (via anaplerosis and the TCA cycle) of UMP.[9] The resulting complex labeling pattern can be difficult to deconvolute. By performing a parallel experiment with ¹³C-uracil, which specifically labels only the pyrimidine base, researchers can provide the computational model with additional constraints, significantly improving the accuracy and resolution of the calculated fluxes for pyrimidine metabolism.
Data Presentation: Isotopic Enrichment in Nucleotide Precursors
| Metabolite | Tracer | Time (h) | M+0 (%) | M+1 (%) | M+2 (%) | Fractional Enrichment (%) |
| Uridine Monophosphate (UMP) | [2,4-¹³C₂]-Uracil | 24 | 35.2 | 1.8 | 63.0 | 64.8 |
| Uridine Triphosphate (UTP) | [2,4-¹³C₂]-Uracil | 24 | 36.1 | 1.9 | 62.0 | 63.9 |
| Cytidine Triphosphate (CTP) | [2,4-¹³C₂]-Uracil | 24 | 41.5 | 2.1 | 56.4 | 58.5 |
| Uridine Monophosphate (UMP) | [U-¹³C₆]-Glucose | 24 | 22.4 | 5.1 | 18.3 | 77.6 (any label) |
This is example data. Fractional Enrichment for ¹³C-Uracil is calculated from M+2. For ¹³C-Glucose, it includes all labeled isotopologues.
Mandatory Visualization: General Workflow for ¹³C-MFA
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Trustworthiness: Self-Validating Protocols
A critical component of any tracer experiment is ensuring isotopic steady state, meaning the ¹³C enrichment in the metabolites of interest is stable over time.[16][17] To validate this, a preliminary time-course experiment is essential. For example, harvest cells at 12, 18, and 24 hours after introducing the ¹³C-uracil. If the isotopic enrichment of UTP is identical at 18 and 24 hours, isotopic steady state has been reached, and the 24-hour time point is valid for steady-state MFA.[16] If enrichment is still changing, a longer incubation is required, or an isotopically non-stationary MFA approach must be used.[3]
Conclusion and Future Outlook
¹³C-labeled uracil is a highly specific and versatile tracer for dissecting the complexities of nucleotide metabolism. Its applications, from quantifying RNA dynamics to resolving the contributions of de novo and salvage pathways, provide critical data for basic research and therapeutic development. As analytical technologies continue to improve in sensitivity and resolution, the ability to combine ¹³C-uracil tracing with other 'omics' data will undoubtedly uncover new layers of metabolic regulation, paving the way for novel diagnostic and therapeutic strategies targeting cellular nucleotide pools.
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Burrell, A. L., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (185). [Link]
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Delving into RNA Dynamics: A Technical Guide to ¹³C₂-Uracil Labeling for Synthesis and Decay Studies
For researchers, scientists, and drug development professionals navigating the complexities of RNA metabolism, understanding the precise rates of RNA synthesis and decay is paramount. This guide provides an in-depth exploration of a powerful technique: metabolic labeling with ¹³C₂-Uracil. We will move beyond simple protocols to dissect the underlying principles, experimental design considerations, and data interpretation strategies that are crucial for obtaining robust and meaningful results. This approach offers a quantitative window into the dynamic lifecycle of RNA, a critical aspect of gene expression and a key target for novel therapeutics.[1][2]
The Foundation: Stable Isotope Labeling for RNA Dynamics
The core principle of this technique lies in introducing a non-radioactive, "heavy" version of a natural building block into cells. In this case, ¹³C₂-Uracil, where two carbon atoms in the uracil base are replaced with the heavier carbon-13 isotope, serves as the tracer.[3]
The Metabolic Pathway: From Uracil to RNA
When introduced to cell culture media, ¹³C₂-Uracil is taken up by cells and enters the pyrimidine salvage pathway. Here, it is converted into ¹³C₂-uridine monophosphate (UMP), which is subsequently phosphorylated to ¹³C₂-uridine triphosphate (UTP). This labeled UTP then competes with endogenous, unlabeled UTP for incorporation into newly synthesized RNA by RNA polymerases.
Caption: Metabolic incorporation of ¹³C₂-Uracil into RNA.
By measuring the ratio of labeled to unlabeled uracil in the RNA population over time, we can directly calculate the rates of RNA synthesis and decay. This method avoids the use of transcriptional inhibitors, which can have confounding off-target effects on cellular physiology.[4]
Experimental Design: Key Considerations for Success
A well-designed experiment is the bedrock of reliable data. The following factors must be carefully considered to ensure the integrity of your ¹³C₂-Uracil labeling study.
Cell Culture and Labeling Conditions
-
Choice of Media: It is crucial to use a uracil-free medium to maximize the incorporation of the labeled precursor. Supplementing this medium with a known concentration of ¹³C₂-Uracil allows for precise control over the labeling process.
-
Labeling Duration (Pulse): The duration of the "pulse" with ¹³C₂-Uracil is a critical parameter.
-
Short pulses (e.g., 1-4 hours): Primarily measure the rate of RNA synthesis.
-
Longer pulses (e.g., 8-24 hours): Allow for the accumulation of labeled RNA, enabling the subsequent measurement of decay rates.
-
-
Chase Period: To measure RNA decay, the ¹³C₂-Uracil-containing medium is replaced with a medium containing a high concentration of unlabeled uracil. This "chase" prevents further incorporation of the labeled precursor, allowing for the tracking of the disappearance of the ¹³C₂-labeled RNA population over time.
Controls for a Self-Validating System
-
Unlabeled Control (t=0): A sample of cells harvested immediately before the addition of ¹³C₂-Uracil is essential to establish the natural abundance of ¹³C and to serve as a baseline for all subsequent measurements.
-
Time-Course Sampling: Collecting samples at multiple time points during both the pulse and chase phases is critical for accurately modeling the kinetics of RNA synthesis and decay.
-
Biological Replicates: Performing a minimum of three biological replicates for each condition and time point is necessary to ensure the statistical significance of the results.
Step-by-Step Methodology: From Labeling to Analysis
The following protocol outlines the key steps for a typical ¹³C₂-Uracil labeling experiment in cultured mammalian cells.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Medium Exchange: Prior to labeling, wash the cells with phosphate-buffered saline (PBS) and replace the standard growth medium with pre-warmed, uracil-free medium.
-
Pulse: Add ¹³C₂-Uracil to the desired final concentration (typically 10-100 µM).
-
Time-Point Collection (Pulse): At each designated time point, harvest a subset of the cells.
-
Chase: For decay measurements, remove the labeling medium, wash the cells with PBS, and add pre-warmed medium containing a high concentration of unlabeled uracil (e.g., 1-10 mM).
-
Time-Point Collection (Chase): Harvest cells at various time points during the chase period.
-
Cell Lysis and RNA Extraction: Immediately lyse the harvested cells and extract total RNA using a robust method such as a Trizol-based protocol or a column-based kit.[5] Ensure that all steps are performed under RNase-free conditions.
RNA Hydrolysis and Nucleoside Preparation
-
RNA Quantification and Quality Control: Accurately quantify the extracted RNA and assess its integrity using methods like gel electrophoresis or a Bioanalyzer.
-
Enzymatic Digestion: Digest the total RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Purify the resulting nucleoside mixture, for example, by solid-phase extraction, to remove proteins and other contaminants that could interfere with downstream analysis.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for this technique.[6][7][8]
-
Chromatographic Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Analyze the eluted nucleosides using a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode.
-
Unlabeled Uridine (¹²C): Monitor the transition specific to the natural isotope.
-
Labeled Uridine (¹³C₂): Monitor the transition corresponding to the heavy isotope-labeled uridine.
-
-
Data Acquisition: Acquire data for each sample, ensuring sufficient signal intensity for accurate quantification.
Caption: Experimental workflow for ¹³C₂-Uracil labeling.
Data Analysis and Interpretation: Unveiling RNA Kinetics
The raw data from the LC-MS/MS analysis consists of peak areas for the labeled and unlabeled uridine. These values are used to calculate the fraction of new RNA and model the kinetics of synthesis and decay.
Calculating the Fraction of New RNA
The fraction of newly synthesized RNA (F_new) at a given time point is calculated as:
F_new = (Area of ¹³C₂-Uridine) / (Area of ¹³C₂-Uridine + Area of ¹²C-Uridine)
Modeling RNA Synthesis and Decay
The rates of RNA synthesis (k_s) and decay (k_d) can be determined by fitting the time-course data to mathematical models.
-
Synthesis (Pulse): The fraction of new RNA during the pulse phase can be modeled using a one-phase association equation. The initial slope of this curve is proportional to the synthesis rate.
-
Decay (Chase): The decline in the fraction of labeled RNA during the chase phase is typically modeled using a one-phase decay equation, from which the decay rate constant (and thus the RNA half-life) can be derived.
Half-life (t₁/₂) = ln(2) / k_d
Data Presentation
Quantitative data should be summarized in a clear and concise format to facilitate comparison between different experimental conditions.
| Condition | RNA Synthesis Rate (k_s) | RNA Decay Rate (k_d) | RNA Half-life (t₁/₂) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| Treatment X | Value ± SD | Value ± SD | Value ± SD |
| Treatment Y | Value ± SD | Value ± SD | Value ± SD |
Applications in Research and Drug Development
The ability to precisely quantify RNA synthesis and decay rates has significant implications across various fields.
-
Basic Research: Elucidating the fundamental mechanisms of gene expression regulation, including the impact of transcription factors, RNA-binding proteins, and non-coding RNAs on RNA metabolism.
-
Drug Discovery and Development:
-
Target Validation: Determining whether a drug candidate that targets a specific pathway involved in RNA metabolism has the intended effect on RNA synthesis or decay.[1]
-
Mechanism of Action Studies: Delineating how a compound exerts its therapeutic effect by measuring its impact on the lifecycle of specific RNA molecules.
-
Pharmacodynamics: Assessing the dose-dependent and time-course effects of a drug on RNA dynamics in cellular or animal models.
-
-
Epitranscriptomics: Investigating the influence of RNA modifications on the stability and turnover of RNA molecules.[1]
Conclusion: A Powerful Tool for a Dynamic System
Metabolic labeling with ¹³C₂-Uracil provides a robust and quantitative method for dissecting the complexities of RNA synthesis and decay. By moving beyond static measurements of RNA abundance, this technique offers a deeper understanding of the dynamic regulation of gene expression. The insights gained from these studies are invaluable for advancing our knowledge of fundamental biology and for the development of novel therapeutic strategies that target RNA metabolism.
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Principle of the Uracil C-13, 2- breath test for DPD deficiency
An In-Depth Technical Guide to the Principle of the ¹³C-Uracil Breath Test for Dihydropyrimidine Dehydrogenase (DPD) Deficiency
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the 2-¹³C-uracil breath test (UraBT), a non-invasive phenotypic assay for determining dihydropyrimidine dehydrogenase (DPD) enzyme activity. DPD deficiency is a critical pharmacogenetic syndrome that can lead to severe or fatal toxicity in patients receiving fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine).[1][2][3] This document elucidates the core biochemical principles of the UraBT, details a robust experimental protocol, explains the analytical methodologies for data acquisition, and discusses the interpretation of results for clinical decision-making. Designed for researchers, clinicians, and drug development professionals, this guide synthesizes field-proven insights with established scientific literature to present the UraBT as a self-validating system for identifying at-risk patients before the initiation of therapy.
The Clinical Imperative for DPD Deficiency Screening
Fluoropyrimidines, including 5-fluorouracil (5-FU), are cornerstone chemotherapeutic agents used in the treatment of various solid tumors, particularly colorectal, breast, and pancreatic cancers.[1] The clinical utility of these drugs is hampered by a high incidence of severe, life-threatening toxicity, affecting up to 30% of patients.[4] A significant portion of these adverse events, estimated between 36% and 61%, is attributable to a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD).[4][5]
DPD, encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[6][7] Crucially, it is also responsible for metabolizing over 80% of an administered 5-FU dose into inactive compounds.[8] In individuals with partial or complete DPD deficiency, this metabolic clearance is impaired, leading to prolonged exposure to high concentrations of the active drug and a substantially increased risk of severe toxicities such as mucositis, diarrhea, myelosuppression, and hand-foot syndrome.[2][9]
While genotypic screening for common DPYD variants is recommended, it does not identify all at-risk patients. Phenotypic assays, which measure the actual enzymatic activity, offer a more direct assessment of an individual's metabolic capacity. The ¹³C-Uracil Breath Test (UraBT) has emerged as a rapid, non-invasive, and reliable phenotypic method to bridge this diagnostic gap.[10][11]
Biochemical Principle of the ¹³C-Uracil Breath Test
The UraBT is founded on the direct measurement of whole-body DPD activity by tracking the metabolism of a stable, non-radioactive isotope-labeled substrate.
Causality of the Assay:
-
Substrate Administration: The patient ingests an aqueous solution of uracil that has been labeled with a heavy carbon isotope (¹³C) at the second carbon position (2-¹³C-uracil).
-
Rate-Limiting Catabolism: The ingested 2-¹³C-uracil enters the pyrimidine catabolic pathway, where DPD catalyzes the first and rate-limiting step: the reduction of uracil to dihydrouracil.[6][7]
-
Metabolic Cascade: Subsequent enzymatic reactions by dihydropyrimidinase and β-ureidopropionase break down the dihydrouracil, ultimately cleaving the pyrimidine ring and releasing the labeled carbon atom.[6][12]
-
Exhalation of ¹³CO₂: This labeled carbon is released as carbon dioxide (¹³CO₂), which diffuses into the bloodstream, is transported to the lungs, and is expelled in the exhaled breath.
-
Correlation to DPD Activity: The rate and amount of ¹³CO₂ appearing in the breath are directly proportional to the DPD enzyme's activity.[1] An individual with normal DPD function will rapidly metabolize the 2-¹³C-uracil and exhibit a significant peak of ¹³CO₂ in their breath. Conversely, an individual with DPD deficiency will metabolize the substrate much more slowly, resulting in a markedly lower and delayed excretion of ¹³CO₂.[10]
This direct functional assessment provides a distinct advantage over genotypic tests, which may not account for all functional variants or other regulatory factors affecting enzyme expression.
Caption: Metabolic pathway of 2-¹³C-Uracil catabolism.
Experimental Protocol: A Self-Validating Workflow
The following protocol describes a validated methodology for the ¹³C-Uracil Breath Test. The inclusion of a baseline measurement for each patient serves as an internal control, making the system inherently self-validating by correcting for individual variations in basal ¹³CO₂ levels.
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 6 hours prior to the test to ensure baseline metabolic stability. Water is permitted.
-
Abstinence: Patients should refrain from smoking and vigorous exercise on the day of the test, as these activities can alter breath CO₂ composition.
-
Medication Review: A review of concomitant medications should be performed, although significant interactions affecting the test outcome have not been widely reported.
Step-by-Step Methodology:
-
Baseline Breath Sample (T=0): Collect two baseline breath samples before administering the substrate. The patient exhales fully through a straw into a collection bag or tube. This sample establishes the natural ¹³CO₂/¹²CO₂ ratio for the individual.
-
Substrate Administration: The patient ingests an aqueous solution of 2-¹³C-uracil. A weight-based dose of 6 mg/kg has been shown to generate less variable results than fixed doses and is recommended for optimal performance.[10]
-
Post-Ingestion Sample Collection: Collect subsequent breath samples at timed intervals. While a full pharmacokinetic profile can be obtained by collecting samples every 10-15 minutes for up to 180 minutes, studies have demonstrated that a single time-point determination at 50 minutes post-ingestion is often sufficient for rapidly and accurately identifying DPD-deficient individuals.[10][11]
-
Sample Handling: Samples should be clearly labeled with the patient's identification and the time of collection. They are stable at room temperature and can be analyzed within several days.
Caption: Step-by-step experimental workflow for the ¹³C-Uracil Breath Test.
Analytical Methodology and Data Interpretation
Measurement of ¹³CO₂: The ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath samples is measured using highly sensitive analytical techniques:
-
Isotope Ratio Mass Spectrometry (IRMS): This is the gold-standard method, offering high precision and accuracy.[13] It separates molecules based on their mass-to-charge ratio, allowing for precise quantification of ¹²CO₂ (mass 44) and ¹³CO₂ (mass 45).[13]
-
Infrared Spectroscopy (IRS): A more accessible and cost-effective alternative to IRMS, non-dispersive infrared spectroscopy (NDIRS) is widely used in clinical settings.[1][10][13] This method leverages the principle that ¹³CO₂ and ¹²CO₂ absorb infrared light at slightly different wavelengths.[13]
Key Performance Metrics: The change in the ¹³CO₂/¹²CO₂ ratio from baseline is typically expressed as a "Delta Over Baseline" (DOB) value. Several pharmacokinetic indices can be derived, but the DOB at 50 minutes (DOB₅₀) has proven to be a robust discriminator.[10][11]
Data Summary: The table below summarizes typical pharmacokinetic values from a study involving normal, partially deficient, and profoundly deficient individuals after a 6 mg/kg dose of 2-¹³C-uracil.[10][11]
| Parameter | Normal DPD Activity (n=50) | Partial DPD Deficiency (n=7) | Profound DPD Deficiency (n=1) |
| Cₘₐₓ (DOB) | 186.4 ± 3.9 | 117.1 ± 9.8 | 3.6 |
| Tₘₐₓ (min) | 52 ± 2 | 100 ± 18.4 | 120 |
| DOB₅₀ (DOB at 50 min) | 174.1 ± 4.6 | 89.6 ± 11.6 | 0.9 |
| PDR (%) | 53.8 ± 1.0 | 36.9 ± 2.4 | < 1 |
| Data presented as mean ± SE. Adapted from Mattison et al., Clinical Cancer Research (2004).[10][11] |
Clinical Validation and Interpretation: Studies have demonstrated high sensitivity and specificity for the UraBT. Using a cutoff value for DOB₅₀, the test can effectively classify patients. For instance, one foundational study established a DOB₅₀ cutoff of <128.9 to classify individuals as DPD deficient, achieving 100% sensitivity and 96% specificity.[10] The strong correlation between UraBT breath ¹³CO₂ kinetics and plasma concentrations of ¹³C-uracil and its metabolite ¹³C-dihydrouracil further validates the test as an accurate measure of in vivo DPD activity.[14][15][16]
Conclusion and Future Directions
The 2-¹³C-uracil breath test represents a significant advancement in personalized medicine for oncology. It provides a rapid, non-invasive, and functionally accurate assessment of DPD activity, enabling clinicians to identify patients at high risk for fluoropyrimidine-induced toxicity. By integrating this phenotypic screening into pre-treatment protocols, healthcare providers can make informed decisions regarding starting doses or the selection of alternative therapies, thereby enhancing patient safety and treatment efficacy.
Future research should continue to refine standardized protocols and establish definitive DOB cutoff values across diverse patient populations. The integration of UraBT results with genotypic data may offer the most comprehensive approach to predicting an individual's metabolic capacity and mitigating the risks associated with fluoropyrimidine chemotherapy.
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Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test. PubMed. Available at: [Link]
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Validation of a novel [2-13C]-uracil breath test (UraBT) to detect dihydropyrimidine dehydrogenase (DPD) deficiency by LC-MS-MS analysis of [2-13C]-uracil (URA) and [2-13C]-dihydrouracil (DHU) plasma levels. ASCO Publications. Available at: [Link]
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A Researcher's In-Depth Guide to Tracing Nucleic Acid Dynamics with [2-¹³C]uracil
Abstract
Stable isotope labeling has become an indispensable tool in molecular biology, offering a safe and powerful method to trace the metabolic fate of molecules within complex biological systems.[1][2] This technical guide provides a comprehensive overview of the theory and application of [2-¹³C]uracil for monitoring the synthesis and turnover of RNA and DNA. We will delve into the intricate metabolic pathways that govern uracil's incorporation into nucleic acids, provide detailed, field-tested protocols for labeling experiments, and explore the subsequent analysis using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope probing to gain deeper insights into gene expression, DNA replication, and the mechanisms of therapeutic agents targeting nucleotide metabolism.[3]
The Foundation: Stable Isotope Labeling in Nucleic Acid Research
In the quest to understand the dynamic processes of life, from gene transcription to DNA repair, researchers require tools that can track molecules through their life cycle. Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive (stable) isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[1] These labeled molecules are chemically identical to their natural counterparts and participate in the same biochemical reactions, but their increased mass makes them distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
This approach offers significant advantages over traditional radioisotope labeling:
-
Safety: Stable isotopes are non-radioactive, eliminating the need for specialized handling and disposal protocols.[]
-
Versatility: They can be incorporated into a wide range of biomolecules to study metabolism, protein-nucleic acid interactions, and molecular structures.[3][]
-
Quantitative Power: When coupled with mass spectrometry, stable isotope labeling allows for precise quantification of metabolic fluxes and the turnover rates of biomolecules.[2][5]
Uracil, a pyrimidine base, is a cornerstone of this methodology. It is a fundamental component of RNA and a direct precursor for thymine, a DNA base.[6][7] By introducing [2-¹³C]uracil (uracil labeled with ¹³C at the C2 position) to cells, we can effectively "tag" newly synthesized nucleic acids and follow their journey, providing a real-time window into the cell's genetic machinery.
The Metabolic Journey of Uracil: Incorporation into RNA and DNA
The incorporation of exogenous [2-¹³C]uracil into cellular nucleic acids is not a direct process but relies on a series of enzymatic reactions known as salvage pathways. These pathways are crucial for recycling nucleobases and nucleosides from the degradation of RNA and DNA, making them energetically favorable compared to de novo synthesis.[8][9]
2.1. The Pyrimidine Salvage Pathway: The Gateway for Labeled Uracil
Cells efficiently take up exogenous uracil from the culture medium. Once inside the cell, [2-¹³C]uracil enters the pyrimidine salvage pathway, where it is converted into uridine monophosphate (UMP). The key enzyme in this first step is Uracil Phosphoribosyltransferase (UPRT) , which catalyzes the reaction of uracil with phosphoribosyl pyrophosphate (PRPP).[10][11]
From [2-¹³C]UMP, the pathway branches to supply precursors for both RNA and DNA synthesis:
-
For RNA Synthesis: UMP is sequentially phosphorylated by kinases to form uridine diphosphate (UDP) and then uridine triphosphate (UTP).[9] This labeled [2-¹³C]UTP is then directly incorporated into nascent RNA chains by RNA polymerases during transcription.
-
For DNA Synthesis: The path to DNA incorporation is more complex.
-
First, UDP is converted to deoxyuridine diphosphate (dUDP) by ribonucleotide reductase.
-
dUDP is then dephosphorylated to deoxyuridine monophosphate (dUMP).
-
Crucially, the enzyme Thymidylate Synthase (TS) catalyzes the methylation of this [2-¹³C]dUMP to form deoxythymidine monophosphate (dTMP).[12] This reaction converts the uracil moiety into thymine.
-
Finally, dTMP is phosphorylated to deoxythymidine triphosphate (dTTP), which is then used by DNA polymerases for DNA replication and repair.[12]
-
It is important to note that dUTP can also be formed and mistakenly incorporated into DNA.[13] Cells have a robust repair mechanism involving the enzyme Uracil-DNA Glycosylase (UDG) to remove such uracil bases from DNA.[14][15]
Caption: Metabolic incorporation of [2-¹³C]uracil into RNA and DNA.
Experimental Design & Protocols
A successful labeling experiment hinges on careful planning and execution. The protocols described here are robust starting points that can be adapted for specific cell types and research questions.
3.1. Cell Culture and Labeling Strategy
The goal is to provide [2-¹³C]uracil to the cells in a manner that allows for detectable incorporation without causing toxicity or significantly altering normal cell metabolism.
Protocol 1: Pulse Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate cells in a multi-well format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare fresh culture medium. Warm it to 37°C. Prepare a stock solution of [2-¹³C]uracil in sterile water or DMSO. The final concentration in the medium typically ranges from 10 µM to 200 µM. This must be optimized for your cell line.
-
Control Wells: Designate wells for an unlabeled control group. These cells will be treated with the same medium but without the [2-¹³C]uracil. This is critical for establishing the natural abundance baseline during MS analysis.[16]
-
Labeling (Pulse): Aspirate the old medium from the wells. Gently wash the cells once with warm PBS. Add the pre-warmed labeling medium (with or without [2-¹³C]uracil) to the appropriate wells.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired labeling period. For RNA synthesis rates, a short pulse of 1-4 hours is often sufficient.[17] For DNA studies, a longer period covering at least one S-phase may be necessary.
-
Harvesting: After the incubation period, place the plate on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. The cells are now ready for nucleic acid extraction.
Table 1: General Parameters for [2-¹³C]uracil Labeling
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cell Confluency | 70-80% | Ensures cells are in an active growth phase for optimal nucleic acid synthesis. Over-confluency can lead to altered metabolism. |
| [2-¹³C]uracil Conc. | 10 - 200 µM | Must be optimized. Too low may result in insufficient labeling; too high may be toxic or perturb nucleotide pools. |
| Labeling Duration | 1 - 24 hours | Short pulses (1-4h) are ideal for measuring synthesis rates of dynamic RNAs.[17] Longer times are needed for less abundant transcripts or DNA replication studies. |
| Controls | Unlabeled Cells | Essential for mass spectrometry to differentiate between natural ¹³C abundance and experimental incorporation.[16] |
3.2. Nucleic Acid Extraction and Preparation
The integrity of the isolated RNA and DNA is paramount. Use a high-quality extraction kit that allows for the simultaneous or sequential isolation of both RNA and DNA from the same sample.
-
Lysis: Lyse the harvested cells directly in the well using the lysis buffer provided by your chosen extraction kit.
-
Homogenization: Ensure complete homogenization of the lysate, typically by passing it through a syringe with a small-gauge needle or using a rotor-stator homogenizer.
-
Separation: Follow the kit's protocol to separate the RNA and DNA fractions. This usually involves column-based chromatography.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using a Bioanalyzer or similar capillary electrophoresis system.
3.3. Quantification of Incorporation by LC-MS/MS
This is the analytical core of the workflow, where the level of ¹³C incorporation is precisely measured.[16] The method involves enzymatic digestion of the nucleic acids into their constituent nucleosides, followed by separation and detection.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 1-2 µg of the purified RNA or DNA with a nuclease/phosphatase cocktail (e.g., Nuclease P1 followed by Alkaline Phosphatase).
-
Incubate at 37°C for 2-4 hours to ensure complete digestion to single nucleosides (e.g., uridine, cytidine, deoxythymidine).
-
-
Sample Cleanup: Remove proteins (the enzymes) by centrifugation through a 10 kDa molecular weight cutoff filter.
-
LC Separation: Inject the cleaned digest onto a reverse-phase C18 liquid chromatography (LC) column. Use a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the individual nucleosides.
-
MS/MS Detection:
-
The eluent from the LC is directed into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[16]
-
For each nucleoside of interest, a specific "transition" is monitored. For example, for uridine, the mass spectrometer will isolate the parent ion mass (M) and a specific fragment ion mass (m) generated by collision-induced dissociation.
-
To quantify incorporation, you will monitor two transitions for uracil- and thymine-containing nucleosides:
-
Unlabeled (M₀): The transition for the nucleoside containing only ¹²C.
-
Labeled (M+1): The transition for the nucleoside containing one ¹³C atom from the [2-¹³C]uracil label.
-
-
-
Data Analysis:
-
Integrate the peak areas for the M₀ and M+1 chromatograms.
-
Correct the M+1 signal in the labeled samples by subtracting the natural ¹³C abundance measured in the unlabeled control samples.[16]
-
Calculate the percent enrichment using the formula: Percent Enrichment = [Corrected M+1 Area / (M₀ Area + Corrected M+1 Area)] * 100
-
Caption: Experimental workflow from cell labeling to data analysis.
Key Applications in Research and Drug Development
The ability to precisely measure the synthesis of new nucleic acids opens up numerous applications across basic science and therapeutic development.
-
Measuring RNA Synthesis and Degradation: By performing pulse-chase experiments (a short pulse of [2-¹³C]uracil followed by a switch to unlabeled medium), researchers can track the decay of the labeled RNA population over time. This allows for the calculation of half-lives for specific transcripts, providing critical information on gene expression regulation.[17][18]
-
Metabolomics and Flux Analysis: Tracing the ¹³C label from uracil into various downstream metabolites provides a quantitative map of the activity of nucleotide synthesis pathways.[3] This is invaluable for understanding how metabolic states influence cell fate and how diseases like cancer rewire these pathways.
-
DNA Replication and Repair: While uracil is primarily an RNA base, its metabolic conversion to thymine allows for the study of DNA synthesis.[14] This can be used to measure rates of DNA replication in proliferating cells or to investigate DNA repair mechanisms that involve new DNA synthesis.
-
Drug Discovery and Target Validation: Many anticancer and antiviral drugs work by inhibiting enzymes in the nucleotide synthesis pathway (e.g., Thymidylate Synthase inhibitors like 5-Fluorouracil).[19] By using [2-¹³C]uracil labeling, researchers can directly measure the impact of a drug candidate on the production of new RNA and DNA, providing a direct readout of target engagement and drug efficacy in a cellular context.[3]
Conclusion and Future Perspectives
The metabolic labeling of nucleic acids with [2-¹³C]uracil, coupled with modern mass spectrometry, is a robust and highly informative technique. It provides a direct, quantitative measure of the dynamic processes of transcription and replication that are central to life. The detailed protocols and mechanistic explanations provided in this guide serve as a foundation for researchers to apply this powerful tool to their own systems. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the scope of these experiments will only expand, enabling the analysis of ever-smaller cell populations and providing unprecedented insight into the intricate regulation of our genomes.
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Pharma Ingredients. (2026). How Uracil Participates in Nucleotide Synthesis Pathways. [Link]
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Pett-Ridge, J., et al. (2014). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 81(3), 903-913. [Link]
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Annamalai, R., & Gari, K. (2016). Deoxyuracil in DNA in Health and Disease. Annals of Clinical & Laboratory Science, 46(4), 349-357. [Link]
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Cleary, M.D., et al. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. Nature Biotechnology, 23(2), 232-237. [Link]
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Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature Biotechnology, 29(5), 436-442. [Link]
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Vértessy, B. G., & Toth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97-106. [Link]
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LeMaster, D. M., & Kushlan, D. M. (1996). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 8(3), 325-330. [Link]
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Hargett, A. A., et al. (2019). Selective 4-Thiouracil Labeling of RNA Transcripts within Latently Infected Cells after Infection with Human Cytomegalovirus Expressing Functional Uracil Phosphoribosyltransferase. Journal of Virology, 93(15), e00454-19. [Link]
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Allen, D. K., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(4), 147. [Link]
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Safety and handling of Uracil C-13, 2- in a lab setting
An In-Depth Technical Guide to the Safe Handling of Uracil-¹³C₂ in a Laboratory Setting
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Uracil-¹³C₂ in a research and development environment. As an isotopically labeled compound, Uracil-¹³C₂ is a valuable tool in metabolic studies, biomolecular NMR, and genetic therapy research.[1][2] While its chemical properties are nearly identical to its unlabeled counterpart, adherence to rigorous safety standards is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals who work with this compound.
Understanding Uracil-¹³C₂: Properties and Applications
Uracil-¹³C₂ is a stable, non-radioactive isotopically labeled form of uracil, a naturally occurring pyrimidine nucleobase found in RNA.[3] The notation "¹³C₂" indicates that two of the carbon atoms in the uracil molecule have been replaced with the stable isotope carbon-13. This labeling allows the molecule to be traced and detected in various biological and chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), without the hazards associated with radioactive isotopes.[4][5][6][7]
Its primary applications lie in its use as a tracer for quantitation during drug development and for metabolic flux analysis.[4][5] By tracking the incorporation and transformation of Uracil-¹³C₂ within cellular pathways, researchers can gain detailed insights into metabolic processes and the mechanisms of action of therapeutic agents.[8]
Key Physicochemical Properties
A summary of the key properties of Uracil-¹³C₂ is presented below. Note that these properties are very similar to unlabeled uracil.
| Property | Value | Source(s) |
| Chemical Formula | C₂¹³C₂H₄N₂O₂ | [1][5] |
| Molecular Weight | Approximately 114.07 g/mol | [1][5] |
| Appearance | White to off-white powder/solid | [4] |
| CAS Number (Labeled) | 181517-15-7 (for 4,5-¹³C₂) or 35803-45-3 (for 2-¹³C) | [1][9][10] |
| CAS Number (Unlabeled) | 66-22-8 | [1][2][10] |
| Storage Temperature | Room temperature, away from light and moisture | [1][2] |
| Solubility | Soluble in hot water | [11] |
Hazard Identification and Risk Assessment
While Uracil-¹³C₂ is a stable isotope and not radioactive, it is crucial to handle it with the same level of care as any other laboratory chemical. The toxicological properties of isotopically labeled uracil have not been as extensively investigated as its unlabeled counterpart. Therefore, a conservative approach to safety is warranted.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May cause irritation of the digestive tract.
It is important to note that some sources classify unlabeled uracil as a "questionable carcinogen" and state that it has caused adverse reproductive and fetal effects in animals. Although Uracil-¹³C₂ is not classified as a hazardous substance or mixture under GHS, it is prudent to minimize exposure.[12]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are the cornerstones of laboratory safety when working with Uracil-¹³C₂.
Engineering Controls
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[13] For procedures that may generate dust, such as weighing or transferring the powder, it is highly recommended to work in a certified chemical fume hood.[14]
-
Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Uracil-¹³C₂:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber (with a minimum layer thickness of 0.11mm), to prevent skin exposure.[13] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[15]
-
Skin and Body Protection: A buttoned lab coat must be worn to protect from skin exposure.[14] For tasks with a higher risk of contamination, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as a type N95 or P1 dust mask) is required.[13][14][15] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed.
General Hygiene Practices
-
Wash thoroughly after handling.[13]
-
Remove contaminated clothing and wash it before reuse.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust.[11]
-
Do not eat, drink, or smoke in laboratory areas.
-
Keep the container tightly closed when not in use.
Storage and Stability
Proper storage is crucial for maintaining the chemical purity and integrity of Uracil-¹³C₂.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Incompatible Substances: Store away from incompatible substances, such as strong oxidizing agents.[11][12]
The material is stable under normal ambient and anticipated storage and handling conditions.[12][16]
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 3.2 before attempting to clean up the spill.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste, following institutional and local regulations.[16]
Diagram: Spill Response Workflow
Caption: A flowchart outlining the key steps for a safe and effective response to a Uracil-¹³C₂ spill.
Disposal Considerations
The disposal of Uracil-¹³C₂ and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[16]
-
Waste Classification: While Uracil-¹³C₂ is a stable isotope, it should be treated as chemical waste. Do not mix it with non-hazardous trash.[14]
-
Waste Containers: Collect waste in dedicated, sealable, and clearly labeled hazardous waste containers.[14]
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with Uracil-¹³C₂ should also be disposed of as chemical waste.[17]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[14][]
Experimental Protocols: A Generalized Workflow
The following is a generalized workflow for using Uracil-¹³C₂ in a typical cell culture-based metabolic labeling experiment. The causality behind each step is explained to provide a deeper understanding of the protocol's design.
Diagram: General Experimental Workflow
Caption: A generalized workflow for a metabolic labeling experiment using Uracil-¹³C₂.
Step-by-Step Methodology
-
Preparation of Uracil-¹³C₂ Stock Solution:
-
Rationale: A concentrated stock solution allows for accurate and reproducible dosing into culture media. Handling the powder in a fume hood minimizes inhalation risk.
-
Procedure:
-
Calculate the required mass of Uracil-¹³C₂ to achieve the desired stock concentration.
-
In a chemical fume hood, accurately weigh the Uracil-¹³C₂ powder using an analytical balance.
-
Transfer the powder to a sterile container.
-
Add the appropriate solvent (e.g., sterile water or DMSO, depending on the experimental requirements and solubility) to dissolve the powder completely.
-
Sterile-filter the stock solution if it will be used in cell culture.
-
Store the stock solution at the recommended temperature (e.g., -20°C) and protect it from light.[4]
-
-
-
Cell Culture and Labeling:
-
Rationale: Cells are grown to a specific density to ensure they are in an active metabolic state for efficient uptake and processing of the labeled uracil.
-
Procedure:
-
Plate and culture cells according to standard protocols until they reach the desired confluency.
-
Prepare the labeling medium by supplementing the base medium with the Uracil-¹³C₂ stock solution to the final desired concentration.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the predetermined labeling period. This duration is critical and will depend on the specific metabolic pathway and turnover rate being investigated.
-
-
-
Harvesting and Metabolite Extraction:
-
Rationale: Rapidly harvesting cells and quenching metabolic activity is crucial to "freeze" the metabolic state at that point in time, ensuring that the measured isotopic enrichment accurately reflects the metabolic flux during the labeling period.
-
Procedure:
-
Place the culture dish on ice and quickly aspirate the labeling medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular labeled uracil.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to lyse them and quench enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites for analysis.
-
-
-
Analysis by Mass Spectrometry (MS) or NMR:
-
Rationale: These analytical techniques can differentiate between the labeled (¹³C) and unlabeled (¹²C) atoms based on their mass-to-charge ratio (MS) or nuclear spin properties (NMR), allowing for the quantification of isotopic enrichment in downstream metabolites.[7][8]
-
Procedure:
-
Prepare the metabolite extract for analysis according to the specific requirements of the MS or NMR instrument.
-
Run the samples on the instrument to acquire the data.
-
Process the data to identify and quantify the isotopologues of uracil and its downstream metabolites, thereby determining the extent of ¹³C incorporation.
-
-
Conclusion
Uracil-¹³C₂ is a powerful and safe tool for advancing our understanding of biological systems and accelerating drug development. Its non-radioactive nature makes it a preferred choice for many metabolic tracing studies. However, its safe and effective use hinges on a thorough understanding of its properties, potential hazards, and the strict implementation of appropriate safety protocols. By following the comprehensive guidelines outlined in this document, researchers can ensure a safe laboratory environment while generating high-quality, reproducible data.
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Properties of Uracil. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Stable Isotope Labeling of Cellular RNA with [2-¹³C]-Uracil
Introduction: Illuminating RNA Dynamics with Stable Isotopes
In the intricate landscape of cellular regulation, RNA molecules are central players, orchestrating the flow of genetic information and catalyzing essential biochemical reactions. Understanding the lifecycle of these molecules—their synthesis, processing, and decay—is paramount for deciphering cellular function in both health and disease. Stable isotope labeling, coupled with sensitive analytical techniques like mass spectrometry, has emerged as a powerful tool for quantitatively tracking these dynamic processes.[1][2][3] This application note provides a detailed protocol for the metabolic labeling of cellular RNA using [2-¹³C]-Uracil, a specific isotopologue that offers a distinct mass shift for precise quantification of newly synthesized RNA.
The use of stable, non-radioactive isotopes provides a safe and robust method for tracing the metabolic fate of precursors into newly synthesized biomolecules.[4] By introducing [2-¹³C]-Uracil into cell culture media, researchers can specifically label the uracil base at the C2 position. This labeled uracil is then incorporated into the cellular nucleotide pool and subsequently into newly transcribed RNA molecules.[5][6] The resulting mass shift allows for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool, enabling the measurement of RNA turnover rates and the investigation of gene expression dynamics under various experimental conditions.[1][7] This technique is invaluable for basic research, drug discovery, and the study of epitranscriptomics.[1]
Metabolic Pathway of Uracil Incorporation
The successful labeling of cellular RNA with exogenous [2-¹³C]-Uracil relies on the cell's pyrimidine salvage pathway. Unlike the de novo synthesis pathway, which builds nucleobases from simpler molecules, the salvage pathway recycles pre-existing bases and nucleosides. Mammalian cells can uptake exogenous uracil and convert it into uridine monophosphate (UMP) through the action of uridine phosphorylase and uridine kinase, or more directly by uracil phosphoribosyltransferase (UPRT), although UPRT activity is low in most mammalian cells.[8][9][10] Once converted to UMP, the labeled precursor enters the nucleotide pool, is further phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP), and is then incorporated into nascent RNA chains by RNA polymerases.
Caption: Metabolic incorporation of [2-¹³C]-Uracil into cellular RNA.
Experimental Protocol: [2-¹³C]-Uracil Labeling of Adherent Mammalian Cells
This protocol provides a step-by-step guide for the metabolic labeling of adherent mammalian cells with [2-¹³C]-Uracil, followed by RNA extraction and preparation for mass spectrometry analysis.
Materials
| Reagent/Material | Supplier | Catalog Number (Example) |
| [2-¹³C]-Uracil | Cambridge Isotope Laboratories | CLM-3276 |
| Adherent Mammalian Cell Line | ATCC | Varies by cell line |
| Complete Cell Culture Medium | Gibco | Varies by cell line |
| Uridine-deficient Medium | Custom or Commercial | - |
| Fetal Bovine Serum (FBS), Dialyzed | Sigma-Aldrich | F0392 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| TRIzol™ Reagent or other RNA extraction kit | Invitrogen | 15596026 |
| Nuclease P1 | Sigma-Aldrich | N8630 |
| Alkaline Phosphatase | New England Biolabs | M0290 |
Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Rationale: Proper cell health and density are critical for consistent labeling efficiency.
-
Procedure:
-
Culture the chosen adherent mammalian cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
2. Preparation of Labeling Medium:
-
Rationale: The use of uridine-deficient medium enhances the uptake and incorporation of the labeled uracil. Dialyzed FBS is used to minimize the concentration of unlabeled nucleosides.
-
Procedure:
-
Prepare the labeling medium by supplementing uridine-deficient medium with 10% dialyzed FBS and 1% penicillin-streptomycin.
-
Prepare a stock solution of [2-¹³C]-Uracil in sterile water or DMSO. The final concentration in the labeling medium will need to be optimized for your cell line, but a starting point of 100 µM to 1 mM is recommended.
-
3. Metabolic Labeling:
-
Rationale: The duration of labeling will determine the extent of incorporation into the RNA pool and should be optimized based on the RNA species of interest and their turnover rates.
-
Procedure:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed [2-¹³C]-Uracil labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 2, 4, 8, 12, or 24 hours).
-
4. Cell Harvesting and RNA Extraction:
-
Rationale: Immediate cell lysis and RNA extraction are crucial to prevent RNA degradation.
-
Procedure:
-
At the end of the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent per well.
-
Proceed with RNA extraction according to the manufacturer's protocol. Ensure the final RNA pellet is washed with 75% ethanol to remove any remaining salts.
-
Resuspend the purified RNA in RNase-free water. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
5. RNA Hydrolysis to Nucleosides:
-
Rationale: For analysis by LC-MS/MS, the RNA polymer must be broken down into its constituent nucleosides.
-
Procedure:
-
In a sterile microcentrifuge tube, combine 1-5 µg of the labeled RNA with Nuclease P1 in a compatible buffer.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours.
-
Stop the reaction by adding a small amount of formic acid or by heat inactivation.
-
6. Sample Preparation for LC-MS/MS Analysis:
-
Rationale: Proper sample cleanup is essential for robust and reproducible mass spectrometry data.[11]
-
Procedure:
-
Centrifuge the hydrolyzed sample to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
The sample can be directly injected or further purified using a micro-spin column if necessary.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis will be the relative abundance of the unlabeled ([¹²C]) and labeled ([¹³C]) uridine. The extent of labeling can be calculated as the ratio of the labeled uridine peak area to the total uridine (labeled + unlabeled) peak area. This information can then be used to model RNA synthesis and decay rates.
Experimental Workflow Overview
Caption: A streamlined workflow for [2-¹³C]-Uracil labeling and analysis.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Increase the concentration of [2-¹³C]-Uracil.
-
Increase the labeling time.
-
Ensure the use of uridine-deficient medium and dialyzed serum.
-
Confirm the viability and metabolic activity of the cells.
-
-
RNA Degradation:
-
Use RNase-free reagents and consumables.
-
Work quickly and on ice during RNA extraction.
-
-
Variability between Replicates:
-
Ensure consistent cell seeding density and confluency.
-
Maintain precise timing for labeling and harvesting steps.
-
Conclusion
The metabolic labeling of cellular RNA with [2-¹³C]-Uracil is a powerful technique for studying RNA dynamics. This application note provides a comprehensive and detailed protocol to guide researchers in successfully implementing this method. By carefully controlling experimental parameters and understanding the underlying biochemical principles, investigators can gain valuable insights into the regulation of gene expression and its role in cellular function and disease.
References
-
Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes. [Link]
-
An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. (n.d.). Nature Methods. [Link]
-
An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. (n.d.). National Institutes of Health. [Link]
-
An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. (n.d.). National Institutes of Health. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022, April 20). Chemical Reviews. [Link]
-
Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. (n.d.). National Institutes of Health. [Link]
-
Benefits of stable isotope labeling in RNA analysis. (n.d.). ResearchGate. [Link]
-
Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. (n.d.). National Institutes of Health. [Link]
-
Benefits of Stable Isotope Labeling in RNA Analysis. (2019, June 26). PubMed. [Link]
-
Synthesis of 18O-labeled RNA for application to kinetic studies and imaging. (n.d.). Nucleic Acids Research. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (n.d.). National Institutes of Health. [Link]
-
Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. (2022, June 1). LCGC International. [Link]
-
User Manual RNA Labeling Kit. (n.d.). Carl ROTH. [Link]
-
Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies. (n.d.). Oxford Academic. [Link]
-
Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). (1980, May 10). PubMed. [Link]
-
Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. (n.d.). PubMed. [Link]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Uracil-[1,3-13C2] for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Pyrimidine Metabolism with Stable Isotope Tracing
Stable isotope tracing has become an indispensable tool for dissecting metabolic pathways in complex biological systems.[1][2][3] By introducing molecules enriched with heavy isotopes like Carbon-13 (¹³C), researchers can track the transformation of these labeled precursors into downstream metabolites, providing a dynamic view of metabolic flux that cannot be achieved by measuring static metabolite levels alone.[1][4][5] Uracil-[1,3-¹³C₂] is a powerful tracer for investigating pyrimidine nucleotide metabolism, a fundamental process essential for the synthesis of RNA, DNA, and various cofactors.[6] Dysregulation of pyrimidine metabolism is a hallmark of numerous diseases, including cancer, making it a critical area of study and a promising target for therapeutic intervention.[6][7]
This guide provides a comprehensive overview of the principles and protocols for using Uracil-[1,3-¹³C₂] in in vivo metabolic studies. We will delve into the biochemical pathways of uracil utilization, detail experimental design considerations, provide step-by-step protocols for administration and analysis, and discuss data interpretation.
Biochemical Principles: The Metabolic Fate of Uracil
Uracil is a key pyrimidine base that can be incorporated into nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.[6][8]
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[6]
-
Salvage Pathway: This energy-efficient pathway recycles pre-existing pyrimidine bases and nucleosides, such as uracil, derived from nucleotide degradation.[6][8] The key enzyme in the direct salvage of uracil is uracil phosphoribosyltransferase (UPRT), which catalyzes the conversion of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into uridine monophosphate (UMP).[8][9] Alternatively, uracil can be converted to uridine by uridine phosphorylase, which is then phosphorylated to UMP by uridine kinase.[10]
Once administered, Uracil-[1,3-¹³C₂] is taken up by cells and enters the pyrimidine salvage pathway. The two ¹³C atoms are incorporated into the pyrimidine ring of UMP. This labeled UMP can then be sequentially phosphorylated to form uridine diphosphate (UDP) and uridine triphosphate (UTP). UTP is a direct precursor for cytidine triphosphate (CTP), thus extending the labeling to cytosine-containing nucleotides. These labeled nucleotides are then incorporated into RNA, and through the action of ribonucleotide reductase, can also be converted to their deoxy forms (dUMP, dUDP, dUTP, and subsequently dCTP and dTTP) for DNA synthesis.
Metabolic Pathway of Uracil-[1,3-¹³C₂] Incorporation
Caption: Metabolic fate of Uracil-[1,3-¹³C₂] via the pyrimidine salvage pathway.
Experimental Design Considerations
Careful planning is crucial for a successful in vivo stable isotope tracing study. Key factors to consider include:
| Parameter | Considerations | Recommendations & Examples |
| Animal Model | The choice of model (e.g., mouse, rat) depends on the research question and disease context. Genetic background, age, and sex can influence metabolism. | For cancer studies, tumor xenograft models are common.[11] For systemic metabolism studies, standard strains like C57BL/6 are often used.[12] |
| Tracer Dose | The dose should be sufficient to achieve detectable enrichment in target metabolites without causing physiological disturbances. | A common starting point for bolus injections in mice is in the range of 10-50 mg/kg. Pilot studies are recommended to optimize the dose for your specific model and analytical sensitivity. |
| Administration Route | The route of administration affects the pharmacokinetics of the tracer.[5][13] Options include: Oral Gavage, Intraperitoneal (IP) Injection, Intravenous (IV) Injection, and Dietary Administration. | Oral gavage is a simple and minimally invasive method.[12] IV injection provides rapid systemic distribution and is often used for short-term labeling studies.[14] Dietary administration is suitable for long-term labeling to achieve a metabolic steady state.[15] |
| Labeling Duration | The time between tracer administration and sample collection determines which metabolic processes are captured. | Short durations (e.g., 15-60 minutes) are suitable for studying rapid metabolic conversions.[12] Longer durations (hours to days) allow for the labeling of downstream pathways and macromolecules like RNA and DNA.[15] |
| Fasting | Fasting prior to tracer administration can reduce the pool of unlabeled endogenous metabolites, potentially increasing the fractional enrichment of the tracer. | A fasting period of 4-6 hours is often employed for mice before tracer administration.[16] However, the necessity and duration of fasting should be carefully considered as it can alter baseline metabolism.[5] |
| Sample Collection | Tissues and biofluids of interest should be collected rapidly and flash-frozen in liquid nitrogen to quench metabolic activity. | For tissue analysis, rapid dissection and freezing are critical.[12][14] For blood, collection into tubes containing an anticoagulant (e.g., EDTA) followed by immediate processing to plasma is recommended.[17] |
Detailed In Vivo Protocol: Bolus Administration in Mice
This protocol provides a general framework for a single bolus administration of Uracil-[1,3-¹³C₂] via intravenous injection.
Materials:
-
Uracil-[1,3-¹³C₂] (sterile, high purity)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Animal model (e.g., 20-25 g mouse)
-
Syringes and needles suitable for the chosen administration route
-
Animal handling equipment (restrainers, warming pads)
-
Tools for dissection and sample collection
-
Cryovials pre-chilled on dry ice or in liquid nitrogen
Procedure:
-
Tracer Preparation:
-
Accurately weigh the required amount of Uracil-[1,3-¹³C₂].
-
Dissolve in sterile saline or PBS to the desired concentration. Ensure complete dissolution. Gentle warming may be necessary.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Animal Preparation:
-
Acclimate animals to the experimental conditions.
-
If required, fast the animals for the predetermined duration (e.g., 4-6 hours) with free access to water.
-
Weigh each animal immediately before tracer administration to calculate the precise injection volume.
-
-
Tracer Administration (IV Injection Example):
-
Gently restrain the mouse. A warming pad or heat lamp can help dilate the tail vein, making injection easier.[14]
-
Sterilize the injection site on the tail with an alcohol wipe.
-
Inject the calculated volume of the Uracil-[1,3-¹³C₂] solution into the lateral tail vein.[14] Record the exact time of injection.
-
-
Labeling Period:
-
Return the animal to its cage for the predetermined labeling duration. Monitor the animal for any adverse reactions.
-
-
Sample Collection:
-
At the end of the labeling period, euthanize the animal using a humane and rapid method approved by your institution's animal care committee.
-
Immediately collect blood via cardiac puncture.
-
Rapidly dissect the tissues of interest.
-
Rinse tissues briefly in ice-cold PBS to remove excess blood, blot dry, and immediately flash-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Experimental Workflow
Caption: General workflow for in vivo metabolic studies using Uracil-[1,3-¹³C₂].
Sample Preparation and Analytical Methods
Metabolite Extraction: The goal of extraction is to efficiently recover polar metabolites, including nucleotides, from the frozen tissue or plasma samples. A common method involves a biphasic extraction using a mixture of methanol, acetonitrile, and water.
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying the enrichment of ¹³C in uracil and its downstream metabolites.[18][19]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like nucleotides.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. Analysis is typically performed in negative ion mode.
-
Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) is used to specifically detect and quantify the unlabeled (M+0) and labeled (M+2) isotopologues of each target metabolite.
| Metabolite | Precursor Ion (M+0) | Product Ion | Precursor Ion (M+2) |
| Uracil | m/z 111.0 | m/z 69.0 | m/z 113.0 |
| UMP | m/z 323.0 | m/z 96.9 | m/z 325.0 |
| UTP | m/z 482.9 | m/z 159.0 | m/z 484.9 |
| CTP | m/z 481.9 | m/z 159.0 | m/z 483.9 |
| Note: These m/z values are illustrative and should be optimized on your specific instrument. |
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is the peak area or intensity for each isotopologue of a given metabolite. From this, the key metric of fractional enrichment (or percent labeling) can be calculated:
Fractional Enrichment (%) = [ (Intensity of Labeled Isotopologue) / (Intensity of Labeled + Unlabeled Isotopologues) ] * 100
For Uracil-[1,3-¹³C₂], the labeled species will be M+2. So, for UMP:
% Enrichment = [ (Intensity of UMP M+2) / (Intensity of UMP M+0 + UMP M+2) ] * 100
Comparing the fractional enrichment across different tissues, experimental conditions, or time points provides insights into the activity of the pyrimidine salvage pathway. For example, a higher fractional enrichment in a tumor compared to adjacent normal tissue would suggest an increased reliance on pyrimidine salvage for nucleotide synthesis in the cancerous cells.
References
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Cappiello, M., et al. (1998). Uracil salvage pathway in PC12 cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Arsene-Ploetze, F., et al. (2010). Uracil Salvage and Pyrimidine Biosynthetic Pathways. ResearchGate. Available at: [Link]
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Hebei Guangxing Chemical Co., Ltd. How Uracil Participates in Nucleotide Synthesis Pathways. Pharma Ingredients. Available at: [Link]
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Lane, A. N., & Fan, T. W. (2015). Regulation of Mammalian Nucleotide Metabolism and Biosynthesis. UKnowledge. Available at: [Link]
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Andersen, K. B., et al. (2008). Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies. Journal of Bacteriology. Available at: [Link]
-
Hui, S., et al. (2020). Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. Available at: [Link]
-
Mishra, P., & Sreekumar, A. (2019). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites. Available at: [Link]
-
Fan, T. W., et al. (2012). High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS. Metabolomics. Available at: [Link]
-
Faubert, B., et al. (2017). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]
-
Elgogary, A., et al. (2016). ¹³C Tracer Studies of Metabolism in Mouse Tumor Xenografts. ResearchGate. Available at: [Link]
-
Maw, K. P., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. Metabolites. Available at: [Link]
-
Li, Y., et al. (2021). ¹³C tracer analysis identifies extensive recycling of endogenous CO₂ in vivo. bioRxiv. Available at: [Link]
-
Mondal, S., et al. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Available at: [Link]
-
Edison, A. S., et al. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]
-
Adhish, M. A., et al. (2021). LC-MS/MS parameters used for ¹³C and ¹⁵N labeling experiments. ResearchGate. Available at: [Link]
-
Lorenzo, M. P., et al. (2021). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Lam, D., et al. (2022). Urinary metabolome dynamics in ¹³C-labeled mice. Metabolomics. Available at: [Link]
-
Clendinen, C. S., et al. (2015). In vivo stable isotope labeling of ¹³C and ¹⁵N... F1000Research. Available at: [Link]
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Lee, W. D., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Lane, A. N., et al. (2015). ¹³C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Cold Spring Harbor Protocols. Available at: [Link]
-
Bhowmik, S. K., et al. (2013). Application of ¹³C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. Journal of Mass Spectrometry. Available at: [Link]
-
Le, T. H. D., et al. (2022). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Chemistry – A European Journal. Available at: [Link]
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Witte, C. P., et al. (2021). Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism. The Plant Cell. Available at: [Link]
-
Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Available at: [Link]
-
Ghosh, J. C., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols. Available at: [Link]
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Quantifying Dihydropyrimidine Dehydrogenase (DPD) Activity Using ¹³C₂-Uracil: A Phenotypic Approach to Personalized Medicine
An Application Guide for Researchers and Clinicians
Abstract
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU) and capecitabine.[1] Genetic variations in the DPYD gene can lead to reduced or absent DPD activity, placing patients at high risk for severe, life-threatening toxicity when treated with standard doses.[2][3] This application note provides a detailed guide for quantifying DPD enzyme activity—a direct measure of its metabolic function (phenotype)—using the stable isotope probe, ¹³C₂-Uracil. We present two robust methodologies: a plasma-based assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the non-invasive Uracil Breath Test (UraBT). These protocols are designed for researchers, clinical scientists, and drug development professionals to accurately assess DPD function, enabling dose adjustments and improving the safety of fluoropyrimidine chemotherapy.
The Critical Role of DPD in Fluoropyrimidine Metabolism
Fluoropyrimidines are a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[4][5] The enzyme DPD, encoded by the DPYD gene, is responsible for metabolizing over 80% of the administered 5-FU into inactive forms.[6] In individuals with DPD deficiency, this metabolic pathway is impaired. Consequently, the drug accumulates in the body, leading to severe side effects such as neutropenia, mucositis, severe diarrhea, and neurotoxicity.[5][7] This toxicity is fatal in approximately 1% of DPD-deficient patients receiving standard doses.[4]
Regulatory bodies and clinical consortia, including the European Medicines Agency (EMA) and the National Comprehensive Cancer Network (NCCN), now recommend or advise testing for DPD deficiency prior to initiating fluoropyrimidine treatment.[2][7][8] While genotyping for common DPYD variants is a valuable screening tool, it may not identify all at-risk patients.[9] Phenotyping, which directly measures the enzyme's metabolic capacity, offers a complementary and comprehensive assessment of DPD function.
The use of a stable, non-radioactive, isotopically labeled substrate like ¹³C₂-Uracil provides a dynamic and precise measurement of DPD's in vivo activity. By tracking the conversion of ¹³C₂-Uracil to its downstream metabolites, we can directly quantify the enzyme's metabolic rate, offering a clear picture of a patient's ability to safely metabolize fluoropyrimidine drugs.
Metabolic Pathway of ¹³C₂-Uracil
The core principle of the assay involves administering ¹³C₂-Uracil and measuring the rate of its conversion to ¹³C₂-5,6-dihydrouracil (¹³C₂-DHU) by DPD. In the Uracil Breath Test, ¹³C₂-DHU is further metabolized, ultimately releasing ¹³CO₂ which is measured in exhaled breath.
Protocol 1: LC-MS/MS Quantification of ¹³C₂-Uracil and ¹³C₂-Dihydrouracil in Plasma
This method offers high sensitivity and specificity by directly measuring the substrate and its primary metabolite in plasma following administration of ¹³C₂-Uracil. The ratio of product to substrate provides a robust measure of DPD activity.
Causality Behind Experimental Design
-
Patient State: DPD activity exhibits a circadian rhythm; therefore, collecting fasting morning samples is preferred to minimize variability and ensure consistency.[10]
-
Sample Handling: The stability of uracil and its metabolites in whole blood is limited.[11][12] Immediate cooling of the sample and prompt separation of plasma are critical to prevent ex vivo degradation or interconversion, which could lead to falsely elevated or decreased results.[10]
-
Internal Standards: Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil and ¹³C,¹⁵N₂-Dihydrouracil) are essential. They co-elute with the analytes of interest but are distinguishable by mass. Their inclusion corrects for variability during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume, ion suppression), ensuring high accuracy and precision.[13]
-
Protein Precipitation: This is a straightforward and effective method to remove larger molecules like proteins from the plasma, which would otherwise interfere with the LC-MS/MS analysis and damage the analytical column.[14]
Step-by-Step Methodology
A. Patient Preparation and Sample Collection
-
Patient Status: Ensure the patient has fasted for at least 8 hours. Samples should be collected in the morning, preferably before 11:00 AM.[10]
-
Probe Administration: An oral loading dose of ¹³C₂-Uracil (e.g., 500 mg/m²) is administered. The optimal timing for blood collection post-administration should be validated, with studies suggesting key timepoints like 120 minutes.[15]
-
Blood Collection: Collect 3-4 mL of whole blood into a lithium heparin (non-gel) tube.[10]
-
Immediate Cooling: Place the sample in an ice-water bath immediately after collection. Transport to the laboratory on ice.[10]
-
Plasma Separation: Within 1 hour of collection, centrifuge the sample at 2000 x g for 10 minutes at 4°C.
-
Storage: Transfer the resulting plasma to a labeled cryovial and store immediately at -70°C or colder until analysis.[13]
B. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (containing known concentrations of ¹³C,¹⁵N₂-Uracil and ¹³C,¹⁵N₂-Dihydrouracil).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.[14]
C. LC-MS/MS Analysis The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| LC Parameters | Typical Setting |
| Column | C18 Reversed-Phase (e.g., Kinetex PS C18, 100 x 4.6 mm, 2.6 µm)[14][16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient (e.g., 0-5% B over 3 min) |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| Run Time | ~5 minutes[17] |
| MS/MS Parameters | Typical Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative for Uracil, Positive for Dihydrouracil[17] |
| MRM Transitions | Analyte-specific (must be empirically determined) |
| ¹³C₂-Uracil | e.g., m/z 113 -> 42 |
| ¹³C₂-DHU | e.g., m/z 115 -> 71 |
| Internal Standards | e.g., ¹³C,¹⁵N₂-Uracil: m/z 115 -> 43; ¹³C,¹⁵N₂-DHU: m/z 117 -> 72 |
| Source Temp. | 500-700°C[17] |
Data Analysis and Interpretation
-
Quantification: Generate calibration curves for both ¹³C₂-Uracil and ¹³C₂-Dihydrouracil using standards of known concentrations. Calculate the concentration of each analyte in the patient samples based on the peak area ratio of the analyte to its respective internal standard.
-
Ratio Calculation: Calculate the molar ratio of the metabolite to the substrate: [¹³C₂-Dihydrouracil] / [¹³C₂-Uracil] .
-
Interpretation: Compare the calculated ratio to established cutoff values to classify DPD phenotype. A lower ratio indicates slower conversion and thus reduced DPD activity.[15]
| DPD Phenotype | Example [¹³C₂-DHU] / [¹³C₂-Uracil] Ratio | Clinical Implication |
| Normal Metabolizer | > 10 | Standard fluoropyrimidine dosing.[18] |
| Intermediate Metabolizer | 5 - 10 | Consider a 25-50% dose reduction.[18] |
| Poor Metabolizer | < 5 | Avoid fluoropyrimidines; consider alternative therapy.[18] |
| Note: These values are illustrative. Cutoff values must be clinically validated for each specific assay protocol. |
Protocol 2: The [2-¹³C]-Uracil Breath Test (UraBT)
The UraBT is a non-invasive method that measures whole-body DPD activity. It is based on the principle that DPD-mediated catabolism of [2-¹³C]-Uracil releases the ¹³C label as ¹³CO₂, which can be detected in exhaled breath.[19]
Causality Behind Experimental Design
-
Non-Invasiveness: The primary advantage is the avoidance of blood draws, making it more patient-friendly.
-
Whole-Body Measurement: The test reflects the contribution of DPD activity from all tissues (primarily the liver), providing a global picture of metabolic capacity.[20]
-
Timed Collection: The rate of ¹³CO₂ expiration over time is dynamic. Collecting breath samples at multiple time points allows for the calculation of pharmacokinetic parameters that correlate strongly with DPD activity. A single time-point measurement (e.g., at 50 minutes) can also be effective for rapid screening.[21][22]
Step-by-Step Methodology
-
Patient Preparation: The patient must fast for at least 6 hours prior to the test.
-
Baseline Sample: Collect a baseline breath sample before administering the probe.
-
Probe Administration: The patient ingests an aqueous solution of [2-¹³C]-Uracil (e.g., 6 mg/kg).[21]
-
Breath Collection: Collect breath samples at specified intervals (e.g., every 10-15 minutes for up to 180 minutes) into collection bags.[19]
-
Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an Infrared Spectrometer.[21]
Data Analysis and Interpretation
The rate of ¹³CO₂ exhalation is plotted over time. Several pharmacokinetic parameters are used to interpret the results.
| Parameter | Description | Normal DPD Activity | Partial DPD Deficiency | Profound DPD Deficiency |
| DOB₅₀ (Delta Over Baseline at 50 min) | The change in ¹³CO₂ at 50 minutes. | 174.1 ± 4.6 | 89.6 ± 11.6 | 0.9 |
| Cmax (Maximum DOB) | The peak ¹³CO₂ concentration observed. | 186.4 ± 3.9 | 117.1 ± 9.8 | 3.6 |
| Tmax (Time to Cmax) | The time at which Cmax is reached. | 52 ± 2 min | 100 ± 18.4 min | 120 min |
| PDR (% Dose Recovered) | Cumulative % of ¹³C dose recovered over time. | 53.8 ± 1.0% | 36.9 ± 2.4% | < 1% |
| (Data adapted from a study with 58 individuals. Values are Mean ± SE.[21]) |
A significantly lower and delayed peak of ¹³CO₂ excretion is indicative of reduced DPD activity.
Integrated Workflow and Quality Control
A robust workflow ensures reliable and reproducible results. This involves careful patient management, strict adherence to pre-analytical procedures, and rigorous quality control during analysis.
References
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European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. Available at: [Link]
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Hilaris Publisher. (n.d.). National Clinical Guidelines Addressing DPYD Screening and Genetic Counselling Prior to Fluoropyrimidines (FU)-Based Chemotherapy. Available at: [Link]
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Taylor & Francis. (n.d.). Dihydropyrimidine dehydrogenase – Knowledge and References. Available at: [Link]
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ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Available at: [Link]
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Pharmacy Times. (2025). DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. Available at: [Link]
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Genetic and Rare Diseases Information Center (GARD). (n.d.). Dihydropyrimidine dehydrogenase deficiency. Available at: [Link]
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Mattison, L. K., et al. (2006). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical Cancer Research. Available at: [Link]
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Mattison, L. K., et al. (2004). Rapid identification of dihydropyrimidine dehydrogenase deficiency by using a novel 2-13C-uracil breath test. Clinical Cancer Research. Available at: [Link]
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Lee, A. M., et al. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics. Available at: [Link]
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Cancer Research UK. (n.d.). DPD deficiency. Available at: [Link]
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van Kuilenburg, A. B., et al. (2025). Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Deficiency in Patients with Severe 5-Fluorouracil-associated Toxicity: Identification of New Mutations in the DPD Gene. Clinical Cancer Research. Available at: [Link]
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Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Available at: [Link]
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SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Available at: [Link]
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Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Available at: [Link]
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Mayo Clinic. (2004). Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using A Novel 2-13C-Uracil Breath Test. Available at: [Link]
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Eindhoven University of Technology. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Available at: [Link]
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Meulendijks, D., et al. (2015). Evaluation of an oral uracil loading test to identify DPD-deficient patients using a limited sampling strategy. British Journal of Clinical Pharmacology. Available at: [Link]
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ResearchGate. (2025). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Available at: [Link]
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PubMed. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Available at: [Link]
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Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Available at: [Link]
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NTEC. (n.d.). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA URACIL (DPD PHENOTYPING). Available at: [Link]
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Eindhoven University of Technology Research Portal. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Available at: [Link]
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ResearchGate. (2025). Pharmacokinetic Modelling of [2- 13 C]Uracil Metabolism in Normal and DPD-Deficient Dogs. Available at: [Link]
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PubMed Central. (n.d.). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Available at: [Link]
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PubMed. (2005). Relationships among plasma [2-(13)C]uracil concentrations, breath (13)CO(2) expiration, and dihydropyrimidine dehydrogenase (DPD) activity in the liver in normal and dpd-deficient dogs. Available at: [Link]
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Regulations.gov. (2024). DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Available at: [Link]
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NHS. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Available at: [Link]
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PubMed Central. (n.d.). DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Available at: [Link]
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ResearchGate. (2025). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Available at: [Link]
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Introduction: Tracing the Fate of Pyrimidines in Cellular Metabolism
An Application Guide to Metabolic Flux Analysis Using [2-¹³C]Uracil
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a living cell.[1][2] By providing a detailed map of cellular metabolic activity, MFA offers invaluable insights into physiological and pathological states. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are central to modern MFA, allowing researchers to track the transformation of specific atoms through complex metabolic networks.[3][4]
This guide focuses on the application of a specific, strategically labeled tracer: [2-¹³C]Uracil . Uracil is a key pyrimidine base, standing at a critical metabolic crossroads. It can be salvaged to synthesize nucleotides, the building blocks of RNA and DNA, or it can be catabolized.[5][6] The choice of labeling the C-2 position is deliberate; this carbon's fate provides a unique window into two fundamental and often competing aspects of pyrimidine metabolism:
-
The Pyrimidine Salvage Pathway: Tracking the incorporation of the ¹³C label into UMP, UTP, and CTP reveals the rate at which cells recycle external uracil for nucleotide synthesis.[7]
-
The Pyrimidine Catabolic Pathway: The C-2 carbon is released as ¹³CO₂ during the final step of uracil degradation.[5] Measuring the rate of ¹³CO₂ production provides a direct readout of the activity of the catabolic enzyme dihydropyrimidine dehydrogenase (DPD), a key determinant in the metabolism of fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (5-FU).[5][8]
This protocol provides a comprehensive framework for designing and executing [2-¹³C]uracil-based metabolic flux experiments, from initial cell culture to final data analysis, aimed at researchers in cellular metabolism, oncology, and drug development.
Principle of the Method: The Dichotomous Fate of [2-¹³C]Uracil
Upon entering the cell, [2-¹³C]uracil is directed towards one of two primary metabolic fates. The distribution of the ¹³C label amongst downstream metabolites allows for the quantification of the relative flux through each pathway.
-
Anabolic Salvage: Uracil is converted by uracil phosphoribosyltransferase (UPRT) into [2-¹³C]uridine monophosphate (UMP). The ¹³C label is retained within the pyrimidine ring. This UMP can then be phosphorylated to form [2-¹³C]uridine diphosphate (UDP) and [2-¹³C]uridine triphosphate (UTP). UTP can be further converted to [2-¹³C]cytidine triphosphate (CTP). Analyzing the mass isotopomer distribution in these nucleotides reveals the contribution of exogenous uracil to the total pyrimidine nucleotide pool.
-
Catabolism: Uracil is sequentially degraded by a three-enzyme pathway initiated by dihydropyrimidine dehydrogenase (DPD).[5] The [2-¹³C]uracil is first reduced to [2-¹³C]dihydrouracil. In the final step, the ring is opened, and the C-2 carbon is released as [¹³C]carbon dioxide.[5][8] This pathway is particularly significant in the context of cancer therapy, as DPD activity dictates the toxicity and efficacy of 5-FU.[5]
Experimental Design and Protocol
A successful ¹³C-MFA experiment requires careful planning. The following sections detail a robust protocol, explaining the critical considerations at each stage.
Phase 1: Cell Culture and Isotope Labeling
The goal of this phase is to replace the unlabeled uracil in the cell's environment with [2-¹³C]uracil and allow the metabolic network to reach an isotopic steady state.
Causality: Reaching isotopic steady state, where the isotopic labeling pattern of intracellular metabolites becomes constant, is critical for most MFA models.[9] The time required to reach this state depends on the metabolite pool sizes and the fluxes through the pathways. For pyrimidine nucleotides in proliferating cancer cells, this is typically achieved within 18-24 hours.[9]
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. A typical target is 60-80% confluency.
-
Media Preparation: Prepare culture medium using dialyzed fetal bovine serum to minimize the concentration of unlabeled uracil and other small molecules. Supplement the medium with [2-¹³C]uracil. The final concentration should be optimized for your cell line but is typically in the physiological range (e.g., 10-50 µM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for a predetermined duration (e.g., 24 hours). It is crucial to validate the attainment of isotopic steady state by collecting samples at two late time points (e.g., 18 and 24 hours) to ensure the labeling pattern is stable.[9]
-
Phase 2: Metabolite Quenching and Extraction
This is the most critical step for preserving the metabolic snapshot of the cell at the moment of harvesting. Metabolism must be halted instantly to prevent enzymatic activity from altering metabolite concentrations and labeling patterns.
Causality: Cellular metabolism is incredibly rapid. Failure to quench enzymatic activity immediately will lead to inaccurate and misleading results. Cold methanol is highly effective because it simultaneously denatures enzymes and acts as an extraction solvent.[10][11][12]
Protocol:
-
Preparation: Place a metal block or tray on dry ice. Pre-chill 80% methanol (LC-MS grade) to -80°C and cold saline (0.9% NaCl) to 4°C.
-
Quenching:
-
Remove the culture dish from the incubator and place it on the pre-chilled metal block.
-
Quickly aspirate the labeling medium.
-
Immediately add a small volume of cold saline to wash the cell monolayer and aspirate. This step should be performed as rapidly as possible (<5 seconds).
-
Immediately add a sufficient volume of -80°C 80% methanol to cover the cells (e.g., 1 mL for a 6 cm dish).
-
-
Cell Lysis and Collection:
-
Use a cell scraper to detach the cells into the cold methanol. The cells will lyse instantly.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
To separate polar metabolites from lipids and proteins, perform a phase separation. Add 0.5 volumes of LC-MS grade chloroform and 0.4 volumes of LC-MS grade water to the methanol lysate, resulting in a final ratio of approximately 2:1:0.8 methanol:chloroform:water.[13]
-
Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Three phases will form: an upper aqueous/polar phase (containing nucleotides, amino acids, etc.), a protein disk, and a lower organic/lipid phase.
-
Carefully collect the upper aqueous phase into a new tube, avoiding the protein interface.
-
-
Sample Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried metabolite pellets at -80°C until analysis.
Phase 3: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method for its sensitivity and selectivity in quantifying labeled metabolites within a complex biological matrix.[14]
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for your chromatography method (e.g., an acetonitrile/water mixture for HILIC).
-
Chromatography: Separate the polar metabolites using an appropriate LC method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for separating highly polar compounds like nucleotides.[15]
-
Mass Spectrometry: Analyze the eluting compounds using a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in negative ion electrospray ionization (ESI) mode, which is optimal for detecting nucleotides.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification of uracil and its downstream metabolites. For each metabolite, monitor the transition from the precursor ion (M) to a specific product ion. To capture the labeling information, set up transitions for each expected isotopologue (M, M+1, etc.).
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Isotopologue |
| Uracil | 111.0 | 69.0 | M (Unlabeled) |
| [2-¹³C]Uracil | 112.0 | 70.0 | M+1 |
| UMP | 323.0 | 97.0 (PO₃⁻) | M (Unlabeled) |
| [2-¹³C]UMP | 324.0 | 97.0 (PO₃⁻) | M+1 |
| UTP | 483.0 | 159.0 (P₂O₆⁻) | M (Unlabeled) |
| [2-¹³C]UTP | 484.0 | 159.0 (P₂O₆⁻) | M+1 |
| CTP | 482.0 | 159.0 (P₂O₆⁻) | M (Unlabeled) |
| [2-¹³C]CTP | 483.0 | 159.0 (P₂O₆⁻) | M+1 |
Phase 4: Data Analysis and Flux Calculation
The raw LC-MS/MS data consists of peak areas for each mass isotopologue of the target metabolites. This information is used to calculate metabolic fluxes.
-
Calculate Mass Isotopomer Distributions (MIDs): For each metabolite, calculate the fractional abundance of each isotopologue. For example, the fraction of M+1 UMP is Area(M+1) / [Area(M) + Area(M+1) + ...]
-
Correct for Natural Abundance: The measured MIDs must be corrected for the natural 1.1% abundance of ¹³C and other heavy isotopes.[16] Several software packages and algorithms are available for this correction.
-
Metabolic Flux Calculation: The corrected MIDs, along with any measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for MFA software (e.g., INCA, OpenMebius, Metran).[4] These programs use stoichiometric models of metabolic networks to solve for the unknown intracellular fluxes that best explain the observed labeling patterns.
Applications in Research and Drug Development
-
Cancer Metabolism: Many cancer cells exhibit altered nucleotide metabolism.[9] This protocol can quantify the reliance of cancer cells on the pyrimidine salvage pathway, which can be a target for chemotherapy.
-
Pharmacodynamics: The method provides a direct, functional readout of DPD enzyme activity in cells or in vivo.[5][8] This is critical for predicting patient response and toxicity to 5-FU, enabling personalized medicine approaches.
-
Fundamental Biology: It allows for the precise measurement of the balance between anabolic and catabolic pathways under various genetic or environmental conditions, providing deep insights into cellular regulation.
References
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Kunjapur, A. (2020). 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]
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ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate. Available at: [Link]
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Maeda, K., et al. (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 65(3), 377-388. Available at: [Link]
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Kim, D., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry, 94(22), 7838–7846. Available at: [Link]
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Kim, D., & Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. PubMed. Available at: [Link]
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]
- Lee, Y. J., et al. (2021). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Analytical Chemistry, 93(28), 9785–9793.
- Darnowski, J. W., & Handschumacher, R. E. (1983). A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Analytical Biochemistry, 132(2), 243-253.
-
Gall, M. S., et al. (2021). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 32(11), 2947–2956. Available at: [Link]
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Pontoizeau, C., et al. (2017). Urinary metabolome dynamics in 13C-labeled mice. Scientific Reports, 7(1), 1739. Available at: [Link]
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NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]
- ResearchGate. (n.d.). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
-
Droste, P., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 678393. Available at: [Link]
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de Jong, F. A., & Beecher, C. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 636. Available at: [Link]
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Antoniewicz, M. R. (2015). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 36, 91-100. Available at: [Link]
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 239-246. Available at: [Link]
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Le, H. T., et al. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 48(2), 67-79. Available at: [Link]
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Szukacsov, V., et al. (2021). Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments. eLife, 10, e63692. Available at: [Link]
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Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966023. Available at: [Link]
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Hasenour, C. M., et al. (2015). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 34, 192-201. Available at: [Link]
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Tracing the Metabolic Fate of Uracil: An LC-MS/MS Application for High-Precision Detection of ¹³C-Labeled Metabolites
Abstract
Stable isotope tracing has become an indispensable tool for dissecting complex metabolic networks, offering unparalleled insights into cellular physiology and disease.[1][2] This application note provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the robust LC-MS/MS method for detecting and quantifying metabolites derived from Uracil-¹³C₂,₂-labeled precursors. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide aims to empower users to generate high-quality, reproducible data for metabolic flux analysis.[3][4][5]
Introduction: The Significance of Stable Isotope Tracing with ¹³C-Uracil
Uracil is a fundamental pyrimidine nucleobase, central to the synthesis of RNA and a key intermediate in nucleotide metabolism. Dysregulation of uracil metabolism is implicated in various pathological conditions, including cancer and metabolic disorders. Stable isotope tracing, utilizing non-radioactive heavy isotopes like ¹³C, allows for the precise tracking of a labeled substrate as it is metabolized through various biochemical pathways.[1][2]
By introducing ¹³C-labeled uracil into a biological system, researchers can elucidate the contributions of de novo and salvage pathways to nucleotide synthesis, quantify metabolic flux, and identify potential therapeutic targets.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application, offering exceptional sensitivity and selectivity for the detection and quantification of isotopically labeled metabolites.[8][9][10] This method can distinguish between unlabeled and labeled metabolites based on their mass-to-charge ratio (m/z), providing a dynamic snapshot of cellular metabolism.[10][11]
Experimental Design: A Foundation for Success
A well-designed experiment is paramount for obtaining meaningful and reproducible results in stable isotope tracing studies. Key considerations include the choice of isotopic tracer, labeling strategy, and appropriate controls.
Tracer Selection and Labeling Strategy
For tracing uracil metabolism, [¹³C₂,₂]-Uracil is an excellent choice. The two ¹³C atoms provide a distinct mass shift that is readily detectable by mass spectrometry. The labeling duration is a critical parameter and depends on the specific metabolic pathways of interest. For rapidly turning over pools like nucleotides in cultured cells, isotopic steady state can often be achieved within 24 hours.[10] It is crucial to experimentally verify the attainment of isotopic steady state by analyzing samples at multiple time points.[3]
Cell Culture and Isotope Labeling Protocol
This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cells or other model systems.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[¹³C₂,₂]-Uracil
-
Phosphate-buffered saline (PBS), ice-cold
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the standard culture medium with [¹³C₂,₂]-Uracil at a final concentration determined by preliminary experiments (typically in the low micromolar range).
-
Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Include parallel cultures with unlabeled uracil as a control group.
Sample Preparation: Preserving the Metabolic Snapshot
Rapid and effective quenching of metabolism and efficient extraction of metabolites are critical to prevent artifactual changes in metabolite levels.[12]
Metabolite Quenching and Extraction
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the samples at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis: The Core of the Method
The separation of polar metabolites like uracil and its derivatives, followed by their sensitive and specific detection, is achieved through a carefully optimized LC-MS/MS method.[9][13]
Chromatographic Separation
Due to the polar nature of uracil and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique, as it provides better retention for such compounds compared to traditional reversed-phase chromatography.[14][15][16]
Table 1: Recommended LC Parameters
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification of uracil and its labeled metabolites.[17][18] This technique provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
Table 2: Exemplary MRM Transitions for Uracil and its ¹³C₂-labeled Isotopologue
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Uracil (unlabeled) | 111.0 | 68.0 | 20 |
| [¹³C₂,₂]-Uracil | 113.0 | 70.0 | 20 |
Note: These are representative values and should be optimized for the specific instrument used.
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis consists of chromatograms for each MRM transition. The peak areas for the unlabeled and labeled metabolites are integrated to determine their relative abundance.
Calculation of Isotopic Enrichment
The percentage of the metabolite pool that is labeled can be calculated as follows:
This information provides a direct measure of the contribution of the exogenous labeled uracil to the intracellular pool of that metabolite.
Metabolic Flux Analysis
For a more in-depth understanding of metabolic pathway activity, the fractional labeling data can be used as input for metabolic flux analysis (MFA) software.[3][4][5] MFA utilizes mathematical models of metabolic networks to calculate the rates (fluxes) of intracellular reactions.[3][19]
Method Validation: Ensuring Data Integrity
A thorough method validation is crucial to ensure the reliability and reproducibility of the results.[14][20][21] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards at different concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Selectivity: The ability of the method to differentiate the analytes from other components in the sample matrix.
-
Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analytes.[15]
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the LC-MS/MS analysis of ¹³C-labeled uracil metabolites.
Caption: Experimental workflow for LC-MS/MS analysis of ¹³C-Uracil metabolites.
Conclusion
This application note has detailed a robust and reliable LC-MS/MS method for the detection and quantification of ¹³C-labeled uracil metabolites. By providing a comprehensive understanding of the experimental design, sample preparation, analytical methodology, and data interpretation, this guide serves as a valuable resource for researchers seeking to unravel the complexities of uracil metabolism. The application of stable isotope tracing coupled with advanced analytical techniques like LC-MS/MS will continue to be a cornerstone of metabolic research, driving new discoveries in health and disease.
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Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. (2019). National Institutes of Health. [Link]
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Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. (2025). MDPI. [Link]
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A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (2023). Frontiers in Molecular Biosciences. [Link]
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A guide to 13C metabolic flux analysis for the cancer biologist. (2018). National Institutes of Health. [Link]
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A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. (2016). National Institutes of Health. [Link]
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Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (2024). MDPI. [Link]
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Stable Isotope Tracers for Metabolic Pathway Analysis. ResearchGate. [Link]
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Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. ResearchGate. [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. bioRxiv. [Link]
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Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. (2002). PubMed. [Link]
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Stable Isotope Tracing Experiments Using LC-MS. Springer. [Link]
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HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. [Link]
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Quality Control and Validation Issues in LC-MS Metabolomics. (2018). PubMed. [Link]
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Analysis of uracil in DNA by gas chromatography-mass spectrometry. (1994). PubMed. [Link]
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Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect. (2015). DSpace. [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022). National Institutes of Health. [Link]
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HPLC Methods for analysis of Uracil. HELIX Chromatography. [Link]
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Validation of LC-Mass Spectrometry based methods and routine quality control. (2016). BfR-MEAL-Studie. [Link]
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Metabolomics and isotope tracing. (2012). National Institutes of Health. [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). National Institutes of Health. [Link]
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Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. (2021). MDPI. [Link]
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Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. (2016). National Institutes of Health. [Link]
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A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (2008). National Institutes of Health. [Link]
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Isotope tracing-based metabolite identification for mass spectrometry metabolomics. (2020). National Institutes of Health. [Link]
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Stable Isotope Tracing Experiments Using LC-MS. (2025). PubMed. [Link]
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Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. (2019). National Institutes of Health. [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). MDPI. [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. [Link]
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Application Note: Probing RNA Structure and Dynamics with Site-Specific [2-¹³C]-Uracil Isotopic Labeling
Abstract
This guide provides a comprehensive overview and detailed protocols for utilizing [2-¹³C]-Uracil labeled RNA in Nuclear Magnetic Resonance (NMR) spectroscopy. Site-specific isotopic labeling is a powerful strategy to overcome spectral complexity and unlock detailed insights into RNA structure, dynamics, and interactions. We focus on the unique advantages and specific challenges of labeling the C2 carbonyl carbon of uracil, a non-protonated position that serves as a sensitive probe of the local electronic environment and molecular motions within an RNA molecule. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR techniques to RNA biology.
Introduction: The Significance of RNA and the Role of NMR
Ribonucleic acid (RNA) molecules are central to a vast array of biological processes, from the storage and transfer of genetic information to the catalysis of biochemical reactions.[1] The function of an RNA is inextricably linked to its three-dimensional structure and conformational dynamics.[2] Understanding these properties at an atomic level is therefore critical for deciphering biological mechanisms and for the rational design of RNA-targeted therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying biomolecules in solution, providing unparalleled detail on structure, dynamics, and intermolecular interactions.[3] However, for RNA molecules of even modest size, extensive resonance overlap in proton (¹H) NMR spectra presents a significant challenge.[4] The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the application of multidimensional heteronuclear NMR experiments that dramatically increase spectral resolution.[1]
While uniform labeling is a common strategy, site-specific or nucleotide-type-specific labeling offers distinct advantages by simplifying complex spectra and introducing unique spectroscopic probes into specific regions of an RNA molecule.[5] Labeling the C2 carbonyl carbon of uracil provides such a probe. The ¹³C chemical shift of this non-protonated carbon is highly sensitive to its local environment, including hydrogen bonding and base stacking, making it an exquisite reporter on RNA structure and conformational changes.[6][7]
This application note details the workflow for preparing [2-¹³C]-Uracil labeled RNA and outlines the specialized NMR techniques required to extract high-resolution structural and dynamic information from this unique isotopic label.
Workflow Overview: From Labeled UTP to NMR Data
The overall process involves several key stages, each requiring careful execution to ensure a high-quality final sample for NMR analysis. The workflow begins with the generation of [2-¹³C]-Uridine 5'-triphosphate (UTP), followed by its incorporation into the target RNA sequence via in vitro transcription, and concludes with NMR data acquisition and analysis.
Caption: Overall experimental workflow.
Synthesis and Incorporation of [2-¹³C]-UTP
The foundational step is the production of the isotopically labeled precursor, [2-¹³C]-UTP. This is typically achieved through enzymatic synthesis pathways using commercially available ¹³C-labeled precursors. E. coli strains engineered for nucleotide production can be grown on ¹³C-enriched media to generate labeled NTPs, which are then purified for subsequent use.[1]
Once purified [2-¹³C]-UTP is obtained, it is incorporated into the desired RNA sequence using in vitro transcription (IVT) with T7 RNA polymerase.[8] The IVT reaction is a robust method for generating milligram quantities of RNA suitable for NMR studies.[9] The reaction mixture includes a DNA template encoding the target RNA downstream of a T7 promoter, the T7 RNA polymerase, and a mixture of all four NTPs, with the labeled UTP substituting for the natural abundance version.[10]
Following transcription, the RNA product must be purified to ensure homogeneity, which is critical for high-quality NMR spectra. Denaturing polyacrylamide gel electrophoresis (PAGE) is the most common method, providing single-nucleotide resolution.[11]
NMR Spectroscopy of the Uracil C2 Carbon
The Challenge: A Non-Protonated Carbon
The primary challenge in observing the Uracil C2 carbon is its lack of a directly attached proton. Standard high-sensitivity heteronuclear correlation experiments, such as the ¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation), rely on magnetization transfer through the large, one-bond scalar coupling (¹JCH).[12] Since there is no C2-H2 bond in uracil, these experiments will not produce a signal for the C2 carbon.
The Solution: Long-Range Correlation Experiments
To overcome this, we must employ NMR pulse sequences that detect correlations over multiple bonds (two or three bonds), exploiting smaller, long-range J-couplings.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a workhorse experiment in small molecule NMR and can be adapted for biomolecules. It detects correlations between carbons and protons separated by two or three bonds. For the Uracil C2, correlations can be expected to the ribose H1' proton of the same nucleotide (a three-bond coupling, ³J(C2,H1')) and potentially to protons on adjacent bases, providing valuable sequential assignment information.
-
H2CN-type Experiments: For higher sensitivity and cleaner spectra, specialized pulse sequences have been developed to specifically probe correlations between protons and non-protonated carbons in biomolecules.[13] The 2D HN(C)N experiment, for example, can be adapted to correlate the ribose H1' proton with the C2 carbon via the intervening N1 nitrogen (²J(C2,N1) and ¹J(N1,H1')).[14] These experiments provide unambiguous assignment of the C2 resonance to its parent uracil residue.
Caption: Key scalar couplings for detecting Uracil C2.
Structural Insights from ¹³C Chemical Shifts
The ¹³C chemical shift of the C2 carbonyl is a sensitive reporter of its local electronic environment. Early studies on tRNA demonstrated that the C4 carbonyl chemical shifts of uracil residues show a large dispersion of 3-4 ppm, reflecting the different local structures within the folded molecule.[15][16] Similar sensitivity is expected for the C2 position. Changes in hydrogen bonding patterns, base stacking interactions, or coordination with metal ions will perturb the electron density around the C2 nucleus, leading to measurable changes in its chemical shift. This makes [2-¹³C]-Uracil an excellent probe for studying:
-
Formation of non-canonical base pairs.
-
Ligand or protein binding events that alter the local conformation.
-
Global folding and unfolding transitions.[7]
| Structural Context | Expected ¹³C C2 Chemical Shift Range (ppm) |
| A-form Helix (stacked) | ~150 - 153 |
| Unstructured/Loop Region | ~153 - 155 |
| U-A-U Triple Helix | Shifted due to Hoogsteen H-bonding |
| Metal Ion Coordination | Significant perturbation possible |
| (Note: These are representative values and can vary based on sequence and solution conditions.) |
Probing Dynamics with ¹³C Relaxation
Beyond structure, NMR can provide powerful insights into molecular dynamics across a wide range of timescales.[2] By measuring the relaxation rates of the ¹³C nucleus, one can characterize the motions of the uracil base. Key experiments include:
-
T₁ (Spin-Lattice) Relaxation: Reports on fast (picosecond-nanosecond) motions.
-
T₂ (Spin-Spin) Relaxation: Sensitive to both fast and slower (microsecond-millisecond) motions, such as conformational exchange.
-
¹H-¹³C Heteronuclear NOE: Measures the amplitude of fast internal motions.
Analyzing these relaxation parameters for the C2 carbon provides a direct measure of the flexibility of the uracil base within the larger RNA structure.[17] This is crucial for understanding how RNA molecules adapt their conformations to bind partners or perform catalytic functions. Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can further characterize slower, exchange-driven dynamics.[18][19]
Experimental Protocols
Protocol 1: In Vitro Transcription of Labeled RNA
This protocol is a general guideline for a 500 µL transcription reaction and should be optimized for the specific RNA sequence and yield requirements.[8][20]
-
Reaction Assembly: At room temperature, combine the following in a sterile, RNase-free microcentrifuge tube.
-
Nuclease-free water: to 500 µL
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, specific salt/Mg²⁺ conc.): 50 µL
-
100 mM DTT: 25 µL
-
Linearized DNA Template (plasmid or PCR product, ~0.5-1 µg/µL): 25 µL
-
100 mM ATP solution, pH 7.5: 20 µL
-
100 mM CTP solution, pH 7.5: 20 µL
-
100 mM GTP solution, pH 7.5: 20 µL
-
100 mM [2-¹³C]-UTP solution, pH 7.5: 20 µL
-
Inorganic Pyrophosphatase (1 U/µL): 5 µL
-
T7 RNA Polymerase (high concentration prep): 10 µL
-
-
Incubation: Mix gently and incubate at 37°C for 4-6 hours.
-
DNase Treatment: Add 10 µL of RNase-free DNase I and incubate at 37°C for 30 minutes to digest the DNA template.
-
Precipitation: Stop the reaction by adding 50 µL of 0.5 M EDTA. Precipitate the RNA by adding sodium acetate to 0.3 M and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C overnight or -80°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at high speed (>12,000 xg) for 30 minutes at 4°C. Carefully decant the supernatant. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Drying and Resuspension: Remove all residual ethanol and briefly air-dry or speed-vac the pellet. Do not over-dry. Resuspend the RNA pellet in an appropriate buffer for PAGE purification.
Protocol 2: NMR Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data.[21][22]
-
Purification: After IVT, purify the RNA using denaturing PAGE to isolate the full-length product.[11] Excise the band and elute the RNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).
-
Buffer Exchange: The purified RNA must be exchanged into the final NMR buffer. This is typically done via repeated rounds of centrifugal concentration or dialysis.
-
Final NMR Sample: A typical final NMR sample for RNA consists of:
-
RNA Concentration: 0.5 - 1.0 mM
-
Buffer: 10-25 mM Sodium Phosphate or Bis-Tris, pH 6.0-7.0
-
Salt: 25-100 mM NaCl or KCl (to maintain RNA structure and minimize aggregation)[11]
-
Divalent Cations: 0-5 mM MgCl₂ (if required for folding, but can broaden signals)
-
Solvent: 90% H₂O / 10% D₂O (for observing exchangeable protons) or 99.96% D₂O (for non-exchangeable protons)[11]
-
Volume: ~250-500 µL in a high-quality NMR tube.
-
-
Annealing: Heat the final sample to 95°C for 3-5 minutes, followed by slow cooling to room temperature to ensure proper folding.
Conclusion
Site-specific labeling of uracil at the C2 position offers a powerful and nuanced tool for the NMR spectroscopist studying RNA. While presenting the unique challenge of a non-protonated carbon, modern long-range correlation experiments provide a robust means of observation. The sensitivity of the C2 chemical shift to its local environment, combined with the ability to measure ¹³C relaxation, provides a multi-faceted view of RNA structure and dynamics. By following the protocols outlined here, researchers can effectively produce [2-¹³C]-Uracil labeled RNA and leverage this unique probe to address fundamental questions in RNA biology and accelerate the development of novel RNA-targeted therapeutics.
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Schnabl, J., & Sigel, R. K. (2015). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Chimia (Aarau), 69(4), 186-190. [Link]
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Hall, K. B. (2007). NMR studies of dynamics in RNA and DNA by 13C relaxation. Biopolymers, 86(5-6), 348-359. [Link]
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Dethoff, E. A., & Al-Hashimi, H. M. (2014). NMR characterization of RNA small molecule interactions. Methods in molecular biology (Clifton, N.J.), 1086, 139–162. [Link]
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Kloiber, K., Spitzer, R., Tollinger, M., Konrat, R., & Kreutz, C. (2011). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Nucleic acids research, 39(10), 4340–4351. [Link]
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Thakur, C. S., & Dayie, T. K. (2011). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. RNA (New York, N.Y.), 17(8), 1581–1592. [Link]
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Marchanka, A., & Wöhnert, J. (2019). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in molecular biosciences, 6, 12. [Link]
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Keating, K. S., D'Souza, V., & Dayie, T. K. (2008). Dynamics of large elongated RNA by NMR carbon relaxation. Journal of the American Chemical Society, 130(40), 13402–13411. [Link]
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Kloiber, K., Spitzer, R., Tollinger, M., Konrat, R., & Kreutz, C. (2011). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Nucleic Acids Research, 39(10), 4340-4351. [Link]
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Lukavsky, P. J., & Puglisi, J. D. (2004). RNA structure determination by NMR. Methods in molecular biology (Clifton, N.J.), 252, 187–208. [Link]
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Bothe, J. R., Nikolova, E. N., Eichhorn, C. D., & Al-Hashimi, H. M. (2011). Characterizing RNA dynamics at atomic resolution using solution-state NMR spectroscopy. Nature methods, 8(11), 919–931. [Link]
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Williamson, J. R. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. Williamson Lab, Scripps Research. [Link]
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Nikolaev, Y., et al. (2019). In Vitro Transcription NMR. Protocol, code and examples for the co-transcriptional RNA folding network reconstruction. GitHub. [Link]
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Beckert, B., & Masquida, B. (2011). Synthesis of RNA by in vitro transcription. Methods in molecular biology (Clifton, N.J.), 703, 29–41. [Link]
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Schweizer, M. P., Hamill, W. D. Jr, Walkiw, I. J., Horton, W. J., & Grant, D. M. (1980). Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). Nucleic Acids Research, 8(9), 2075-2083. [Link]
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Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4515–4523. [Link]
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Schmidt, P. G., Tompson, J. G., & Agris, P. F. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic acids research, 8(3), 643–656. [Link]
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Application Note & Protocol: Uracil C-13, 2- Breath Test for Phenotypic Assessment of Dihydropyrimidine Dehydrogenase (DPD) Activity
Introduction: The Principle of the Assay
The Uracil C-13, 2- Breath Test (UraBT) is a non-invasive, phenotypic assay designed to assess the in vivo activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines like uracil and the chemotherapeutic agent 5-fluorouracil (5-FU).[1] A significant portion of the population, estimated at 3-5% with partial and ~0.1% with complete deficiency, harbors genetic variants in the DPYD gene, leading to reduced or absent DPD function.[1] For cancer patients, this pharmacogenetic syndrome can lead to severe, life-threatening toxicity when treated with standard doses of 5-FU or its prodrugs (e.g., capecitabine), as over 80% of the administered dose is normally catabolized by DPD.[1][2]
The UraBT leverages this metabolic pathway to provide a functional measure of DPD activity. The core of the test involves the oral administration of uracil labeled with a stable, non-radioactive isotope, Carbon-13 (¹³C), at the C-2 position. In individuals with normal DPD function, the administered [2-¹³C]-uracil is rapidly metabolized through the pyrimidine catabolic pathway. Subsequent enzymatic action by β-ureidopropionase releases the labeled carbon as ¹³CO₂, which is absorbed into the bloodstream and expelled in the breath.[3][4]
By measuring the ratio of ¹³CO₂ to the naturally abundant ¹²CO₂ in exhaled breath samples at specific time points after substrate ingestion, one can quantify the rate of [2-¹³C]-uracil catabolism.[3] In DPD-deficient individuals, this metabolic process is significantly impaired, resulting in a markedly lower rate of ¹³CO₂ exhalation compared to individuals with normal DPD activity.[3][5] This differential rate of ¹³CO₂ production serves as a direct, real-time indicator of the body's functional capacity to metabolize pyrimidines.
Application & Clinical Significance
The primary application of the UraBT is the pre-therapeutic screening of cancer patients scheduled to receive fluoropyrimidine-based chemotherapy.[6][7] Identifying patients with DPD deficiency before treatment initiation is a critical step in personalized medicine. National and international bodies, including the National Comprehensive Cancer Network (NCCN), now recommend considering DPYD testing to mitigate the risk of severe toxicity.[8] While genotyping identifies specific genetic variants, it may not capture all causes of DPD deficiency. The UraBT, as a phenotypic test, measures the actual enzyme function, offering a complementary approach that reflects the "real-world" metabolic capacity of the patient.[1] This functional assessment can help clinicians make informed decisions regarding 5-FU dosing—either proceeding with a standard dose, recommending a reduced dose, or selecting an alternative therapy for patients with profound deficiency.[9]
Materials and Reagents
| Item | Description | Recommended Supplier |
| Substrate | [2-¹³C]-Uracil, >99% isotopic purity | Cambridge Isotope Laboratories, Inc. or equivalent |
| Vehicle | Purified, non-carbonated water | Standard laboratory or pharmacy grade |
| Breath Collection | Foil breath collection bags with stoppers | Meretek Diagnostics or equivalent |
| Analysis System | Infrared Spectrometer or Isotope Ratio Mass Spectrometer | UBiT-IR300 (Meretek) or equivalent |
| Ancillary | Disposable mouthpieces, drinking cups, graduated cylinders | Standard laboratory suppliers |
| Timing Device | Calibrated stopwatch or timer | Standard laboratory suppliers |
Subject Preparation Protocol
Ensuring the subject is properly prepared is paramount for the integrity of the test results. The primary goal of preparation is to establish a stable and low metabolic background, allowing for the accurate measurement of the ¹³CO₂ signal derived solely from the metabolism of the [2-¹³C]-uracil substrate.
Causality Behind Preparation Steps:
-
Fasting: A fasting state (e.g., 6 hours) minimizes endogenous CO₂ production from the metabolism of food, which could otherwise interfere with the baseline ¹³CO₂/¹²CO₂ ratio and the subsequent measurements.[10]
-
Medication Washout: Certain medications can interfere with gastrointestinal function or enzyme metabolism. While specific data on DPD inhibitors is most critical, a conservative approach mirroring other breath tests suggests discontinuing proton pump inhibitors or other agents affecting gastric pH if clinically permissible, though the direct impact on uracil absorption is less characterized than for urea-based tests.[11][12] Any medication known to interact with pyrimidine metabolism must be discontinued after consultation with the presiding physician.
-
Physical Rest: The subject should be at rest before and during the test. Physical exertion increases metabolic rate and CO₂ production, which can introduce variability into the breath sample measurements.[12]
Pre-Test Checklist:
-
Confirm subject has fasted for a minimum of 6 hours (water is permitted).[10]
-
Verify that no interfering medications have been taken (as per institutional guidelines).
-
Ensure the subject has not engaged in strenuous physical activity or smoking for at least 1 hour prior to the test.[12]
-
Record the subject's weight to calculate the correct substrate dosage.
Step-by-Step Test Procedure
This protocol is based on clinically validated studies and is designed to be a self-validating system by incorporating a baseline measurement against which all subsequent samples are compared.
Step 1: Baseline Breath Sample Collection (T=0)
-
Provide the subject with a new, disposable mouthpiece and a foil collection bag labeled "Baseline" or "T=0".
-
Instruct the subject to sit comfortably and breathe normally.
-
Direct the subject to take a normal breath, hold for a moment, and then exhale steadily through the mouthpiece to fill the collection bag.
-
Scientific Rationale: This initial sample establishes the subject's natural ¹³CO₂/¹²CO₂ ratio before the introduction of the labeled substrate. This baseline is crucial for calculating the change, or "Delta Over Baseline" (DOB), for all subsequent samples.[3]
-
Step 2: Substrate Preparation and Administration
-
Accurately weigh [2-¹³C]-uracil to achieve a dose of 6 mg/kg of the subject's body weight.[3][5]
-
Scientific Rationale: A weight-based dose of 6 mg/kg has been shown to generate less variable breath indices compared to fixed doses, providing a more consistent and reliable metabolic challenge across individuals of different sizes.[3]
-
-
Dissolve the weighed substrate in an appropriate volume of non-carbonated, purified water (e.g., 100-200 mL). Ensure complete dissolution.
-
Instruct the subject to drink the entire solution promptly. Start the stopwatch immediately after the subject finishes drinking.
Step 3: Post-Administration Breath Sample Collection
-
Collect subsequent breath samples in new, clearly labeled foil bags at timed intervals. While a full pharmacokinetic curve can be generated by collecting samples every 10-20 minutes for up to 180 minutes, clinical studies have demonstrated that a single time-point determination can effectively identify DPD-deficient individuals.[3][5]
-
The most critical time point for discriminating between normal and deficient individuals is 50 minutes post-ingestion .[1][3]
-
Procedure for T=50 min (and other time points):
-
At 50 minutes, provide the subject with a new mouthpiece and a bag labeled "T=50".
-
Repeat the collection procedure as described in Step 1.
-
Seal the bag securely.
-
Visualization of Key Processes
Experimental Workflow
The following diagram outlines the logical flow of the UraBT procedure from patient intake to result generation.
Caption: Workflow for the ¹³C-Uracil Breath Test.
Metabolic Pathway
This diagram illustrates the biochemical basis of the test, showing how DPD activity leads to the release of labeled carbon dioxide.
Caption: Metabolic pathway of [2-¹³C]-Uracil.
Data Analysis and Interpretation
The primary output from the infrared spectrometer is the ratio of ¹³CO₂ to ¹²CO₂. This is used to calculate the Delta Over Baseline (DOB) value, which represents the change in this ratio from the T=0 sample. The formula is:
DOB = (¹³CO₂/¹²CO₂ ratio at time t) - (¹³CO₂/¹²CO₂ ratio at T=0)
The key diagnostic metric is the DOB value at 50 minutes (DOB₅₀) .[3] This single value has shown high sensitivity and specificity for discriminating between DPD phenotypes.
| Parameter | Normal DPD Activity | Partial DPD Deficiency | Profound DPD Deficiency |
| Mean DOB₅₀ (DOB units) | 174.1 ± 4.6 | 89.6 ± 11.6 | 0.9 |
| Mean Cₘₐₓ (DOB units) | 186.4 ± 3.9 | 117.1 ± 9.8 | 3.6 |
| Mean Tₘₐₓ (minutes) | 52 ± 2 | 100 ± 18.4 | 120 |
| Interpretation | Normal metabolizer. Standard 5-FU dosing is appropriate. | Intermediate metabolizer. Increased risk of toxicity; dose reduction should be considered. | Poor metabolizer. High risk of severe toxicity; 5-FU is likely contraindicated. |
Data adapted from Mattison et al., Clinical Cancer Research (2004). The values represent mean ± SE.[3][5]
Interpretation Cutoff: While thresholds can vary slightly between studies, a DOB₅₀ value serves as a functional cutoff. For example, one study proposed a DOB₅₀ of < 128.9 to classify a subject as DPD deficient.[1] Another study correlating the test with 5-FU toxicity found a DOB₅₀ ≤ 161.4 could discriminate between patients with severe vs. mild toxicity with 85% specificity.[6][13] Laboratories should validate their own cutoff values based on their specific instrumentation and patient population.
Quality Control and Troubleshooting
-
Invalid Baseline: An unusually high or unstable baseline may result from failure to adhere to fasting protocols. The test should be rescheduled.
-
Low Signal in Known Normals: Check for issues with substrate administration (e.g., incomplete ingestion), sample collection (e.g., leaky bags), or instrument calibration.
-
Confounding Factors: While the UraBT is robust, severe malabsorption syndromes could theoretically affect substrate uptake. The test primarily reflects hepatic DPD activity, which is the main site of pyrimidine catabolism.[14]
-
System Validation: The protocol's integrity is maintained by the baseline (T=0) sample, which acts as an internal control for each subject, making the DOB calculation a reliable measure of change.
References
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-
Mattison, L. K., et al. (2004). Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-¹³C-Uracil Breath Test. Clinical Cancer Research, 10(8), 2652-2658. [Link]
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Mattison, L. K., et al. (2004). Validation of a novel [2-¹³C]-uracil breath test (UraBT) to detect dihydropyrimidine dehydrogenase (DPD) deficiency by LC-MS-MS analysis of [2-¹³C]-uracil (URA) and [2-¹³C]-dihydrouracil (DHU) plasma levels. Journal of Clinical Oncology, 22(14_suppl), 2130-2130. [Link]
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A Step-by-Step Guide to Using the 13C Urea Breath Test Kit. Headway. [Link]
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PREPARATION METHODS FOR BREATH TEST FOR Helicobacter pylori 13C-Urea breath test. Gruppo San Donato. [Link]
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C-13 Breath Test (Testing for Helicobacter Pylori) Preparation Instructions. UNC School of Medicine. [Link]
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Mattison, L. K., et al. (2006). The Uracil Breath Test in the Assessment of Dihydropyrimidine Dehydrogenase Activity: Pharmacokinetic Relationship between Expired ¹³CO₂ and Plasma [2-¹³C]Dihydrouracil. Clinical Cancer Research, 12(2), 549-555. [Link]
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Lima, A., et al. (2012). ¹³C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. Journal of Clinical Oncology, 30(15_suppl), e14013-e14013. [Link]
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Helicobacter pylori 13C Urea Breath Test. SA Health. [Link]
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C13 Urea Breath Test. Manchester University NHS Foundation Trust. [Link]
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Mattison, L. K., et al. (2004). Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using A Novel 2-¹³C-Uracil Breath Test. Mayo Clinic Proceedings, 79(4), 585. [Link]
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Lima, A., et al. (2012). ¹³C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. ResearchGate. [Link]
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Mattison, L. K., et al. (2006). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-¹³C]dihydrouracil. PubMed. [Link]
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Hirao, Y., et al. (2006). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using ¹³C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 61(5), 544-555. [Link]
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DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. Pharmacy Times. [Link]
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Dihydropyrimidine dehydrogenase (DPD) deficiency. Genomics Education Programme. [Link]
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DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Regulations.gov. [Link]
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de Lima, A., et al. (2013). (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. PubMed. [Link]
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Zullo, A., et al. (2012). 13C-urea breath test values and Helicobacter pylori eradication. PubMed. [Link]
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Lee, A. M., et al. (2022). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 111(2), 379-390. [Link]
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Ozturk, O., & Odemis, B. (2020). Importance of Delta Over Baseline Values in Predicting the Severity of Helicobacter pylori Infection in Children. Journal of Pediatric Infection, 14(3), 115-120. [Link]
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Cut-off points in different age (years) groups. ResearchGate. [Link]
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Hirao, Y., et al. (2007). Relationships among plasma [2-(13)C]uracil concentrations, breath (13)CO(2) expiration, and dihydropyrimidine dehydrogenase (DPD) activity in the liver in normal and dpd-deficient dogs. PubMed. [Link]
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Offer, S. M., & Diasio, R. B. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers, 14(13), 3209. [Link]
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CPIC® Guideline for Fluoropyrimidines and DPYD. Clinical Pharmacogenetics Implementation Consortium. [Link]
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Cell culture preparation for Uracil C-13, 2- tracer experiments
Application Note & Protocol
Topic: Cell Culture Preparation for [2-¹³C]-Uracil Tracer Experiments: A Guide to Tracking Pyrimidine Catabolism
Abstract
Stable isotope tracing is a powerful methodology for quantitatively interrogating cellular metabolism.[1] By introducing nutrients labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into cell culture, researchers can track their metabolic fate, elucidate pathway dynamics, and quantify fluxes.[2] This application note provides a comprehensive guide to designing and executing stable isotope tracing experiments using [2-¹³C]-Uracil. Uracil metabolism, encompassing both salvage pathways for nucleotide synthesis and catabolic routes, is fundamental for cellular proliferation and homeostasis.[3][4] Dysregulation of these pathways is a hallmark of various diseases, including cancer, making them a critical area of investigation.[5][6] We will detail the core principles of using the C2-labeled uracil tracer, provide validated, step-by-step protocols for cell culture preparation, isotope labeling, and metabolite extraction, and discuss critical experimental design considerations to ensure data integrity and reproducibility.
Core Principles: Why Trace [2-¹³C]-Uracil?
Uracil, a pyrimidine base, occupies a central node in nucleotide metabolism. Cells can acquire uracil from the extracellular environment via the salvage pathway , converting it into UMP and subsequently into other pyrimidine nucleotides essential for RNA and DNA synthesis.[4][7] Alternatively, uracil can be directed towards a three-step catabolic pathway for degradation.
The choice of [2-¹³C]-Uracil as a tracer is highly specific and informative. The first and rate-limiting step of uracil catabolism is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , which reduces uracil to 5,6-dihydrouracil.[8] In the final step of this pathway, the C2 carbon of the pyrimidine ring is released as carbon dioxide (CO₂).[8][9]
Therefore, by supplying cells with [2-¹³C]-Uracil, the rate of ¹³CO₂ production becomes a direct readout of pyrimidine catabolic flux. This makes it an exceptional tool for:
-
Assessing DPD enzyme activity in cancer cells, which is a key determinant of toxicity for fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU).[10][11]
-
Investigating the metabolic switch between pyrimidine salvage and catabolism under different biological conditions.
-
Studying diseases associated with genetic DPD deficiency.[11]
The diagram below illustrates the metabolic fate of the ¹³C label from [2-¹³C]-Uracil.
Caption: Metabolic fate of [2-¹³C]-Uracil.
Experimental Design & Critical Considerations
The success of any stable isotope tracing experiment hinges on meticulous planning.[12] The following factors must be carefully controlled to ensure the generation of high-quality, interpretable data.
Cell Culture Medium: The Importance of Dialyzed Serum
This is arguably the most critical variable in designing a tracer experiment. Standard Fetal Bovine Serum (FBS) contains endogenous, unlabeled small molecules, including amino acids, glucose, and nucleosides.[1][13] The presence of unlabeled uracil in standard FBS will compete with the [2-¹³C]-Uracil tracer, leading to a significant underestimation of its incorporation and metabolic flux.
Solution: Always use dialyzed Fetal Bovine Serum (dFBS) . The dialysis process removes small molecules (<10 kDa), creating a "clean" background and ensuring that the labeled tracer is the primary source of the nutrient under investigation.[1][13]
| Component | Standard FBS | Dialyzed FBS (dFBS) | Rationale for Tracing Experiments |
| Small Metabolites | High concentration | Negligible / Very Low | Prevents isotopic dilution of the ¹³C-tracer.[13] |
| Growth Factors | Present | Present | Essential macromolecular components are retained. |
| Cost | Standard | Higher | The additional cost is essential for data integrity. |
| Caption: Comparison of Standard vs. Dialyzed FBS for Isotope Tracing. |
Basal Medium and Tracer Preparation
-
Basal Medium: Select a basal medium that does not contain uracil. Standard formulations like DMEM or RPMI-1640 are typically suitable. Prepare the labeling medium by supplementing this uracil-free basal medium with dFBS, antibiotics, and other required growth factors.
-
Tracer Stock: Prepare a sterile, high-concentration stock solution of [2-¹³C]-Uracil in an appropriate solvent (e.g., DMSO or sterile water).
-
Final Labeling Medium: The final concentration of [2-¹³C]-Uracil must be determined empirically. It should be high enough to ensure robust label incorporation but should not be cytotoxic or perturb the biological system. A common starting point is to replace the physiological concentration of uracil found in plasma or specialized culture media.
Experimental Controls
To ensure that observed labeling patterns are due to cellular metabolism of the tracer, the following controls are essential:
-
Unlabeled Control: Cells grown in identical media but with natural abundance (unlabeled) uracil. This control is crucial for determining the natural isotopic background and assessing any metabolic changes induced by the labeling process itself.
-
No-Cell Control (Media Blank): A plate containing only the labeling medium, incubated alongside the experimental samples. This helps identify any tracer degradation or media artifacts that are not cell-dependent.
Cell Seeding and Labeling Duration
-
Cell Density: Seed cells to reach approximately 70-80% confluency at the time of harvest.[14] Over-confluent or sparse cultures can exhibit altered metabolic phenotypes.
-
Labeling Time: The duration of labeling depends on the research question.
-
Metabolic Flux Analysis: Requires cells to reach an isotopic steady-state, where the fractional enrichment of intracellular metabolites is stable. This can take anywhere from 6 to 48 hours, depending on the cell type and the turnover rate of the pathway.[15]
-
Pulse-Chase Experiments: Involve a short labeling period (the "pulse") followed by a switch to unlabeled media (the "chase") to measure the turnover rates of metabolites.
-
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Cell Seeding Density | Target 70-80% confluency at harvest | Avoids metabolic shifts from contact inhibition or lack of cell-cell contact. |
| [2-¹³C]-Uracil Conc. | 10 - 100 µM | Should be optimized. Aim for physiological relevance without causing toxicity. |
| Labeling Duration | 24 hours | A good starting point for many cell lines to approach isotopic steady-state.[15] |
| Biological Replicates | Minimum of n=3 per condition | Essential for statistical power and to account for biological variability. |
| Caption: Recommended starting parameters for cell culture. |
Detailed Protocols
The following protocols provide a step-by-step workflow for performing a [2-¹³C]-Uracil tracing experiment, from cell seeding to metabolite extraction.
Workflow Overview
Caption: Experimental workflow for ¹³C-Uracil tracing.
Protocol A: Cell Culture and Seeding
-
Culture your cell line of interest using standard, recommended protocols.
-
Seed cells into the appropriate culture plates (e.g., 6-well or 10 cm dishes). Adjust seeding density to ensure they will be ~70-80% confluent after the desired labeling period.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for adherence and recovery.
Protocol B: Isotope Labeling
-
Prepare the fresh labeling medium: To uracil-free basal medium, add dFBS, antibiotics, and the pre-determined concentration of [2-¹³C]-Uracil from your sterile stock. Prepare an identical medium with unlabeled uracil for your control group.
-
Warm the labeling media to 37°C in a water bath.
-
Remove culture plates from the incubator. Working one plate at a time to minimize temperature shock, aspirate the standard growth medium.
-
Gently wash the cell monolayer once with 1-2 mL of pre-warmed, sterile PBS.
-
Aspirate the PBS and immediately add the appropriate volume of the pre-warmed labeling medium (labeled or unlabeled).
-
Return the plates to the incubator for the desired labeling duration (e.g., 24 hours).
Protocol C: Metabolite Extraction
This phase is the most time-critical. The goal is to arrest all enzymatic activity instantly to capture a snapshot of the metabolome. Perform all steps quickly and keep samples on ice or dry ice at all times.[14][16]
-
Prepare for extraction: Have an ice bucket, a container of dry ice, pre-chilled 80% methanol (HPLC-grade), and pre-chilled saline (0.9% NaCl) ready.[16][17]
-
Remove the first plate from the incubator. If analyzing the extracellular medium, collect an aliquot and immediately store it at -80°C.
-
Aspirate the remaining medium completely.
-
Quenching: Immediately place the plate on a bed of dry ice to rapidly freeze the cell monolayer and quench metabolism.[18]
-
Washing: Add 1-2 mL of ice-cold 0.9% saline to the frozen monolayer to wash away residual extracellular medium. Swirl gently for 5 seconds and aspirate completely. Do not use PBS, as its phosphate content can interfere with mass spectrometry analysis.
-
Extraction: Place the plate back on dry ice. Add an appropriate volume of ice-cold 80% methanol (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to mechanically detach the cells into the methanol solution. Scrape the entire surface thoroughly.[16][19]
-
Pipette the resulting cell lysate (a milky suspension) into a pre-labeled microcentrifuge tube kept on ice.
-
Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[17]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean, pre-labeled tube.
-
Dry the metabolite extract using a vacuum concentrator (speed-vac) or under a gentle stream of nitrogen.
-
Store the dried pellets at -80°C until you are ready for downstream analysis by mass spectrometry.[20]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ¹³C Enrichment | Use of standard (non-dialyzed) FBS. Tracer concentration too low. Labeling time too short. | Always use dialyzed FBS. [1][13] Perform a dose-response curve to optimize tracer concentration. Perform a time-course experiment (e.g., 4, 8, 16, 24h) to determine when isotopic steady-state is reached. |
| High Well-to-Well Variability | Inconsistent cell numbers. "Edge effects" in culture plates. Inconsistent timing during extraction. | Normalize metabolite levels to total protein or DNA content from the pellet.[20] Avoid using the outer wells of a multi-well plate. Process one sample at a time during the critical quenching/washing steps to ensure consistency. |
| Poor Cell Viability | Tracer toxicity. Nutrient depletion in labeling media. | Test a range of tracer concentrations for effects on cell viability (e.g., via Trypan Blue). Ensure the basal medium contains all other essential nutrients (e.g., glucose, glutamine) at sufficient levels. |
| Extraneous Peaks in MS Data | Contamination from plastics or solvents. Incomplete removal of PBS buffer. | Use high-quality, HPLC-grade solvents.[16] Use glass vials for final sample storage where possible.[19] Wash cells with saline (0.9% NaCl), not PBS. |
Conclusion
Tracing cellular metabolism with [2-¹³C]-Uracil offers a specific and powerful method for quantifying pyrimidine catabolic flux and assessing the activity of the clinically relevant enzyme DPD. By adhering to the principles of experimental design outlined in this guide—most critically, the use of dialyzed serum—and following the detailed protocols for cell handling and metabolite extraction, researchers can generate robust and highly informative data. This approach provides a window into the metabolic wiring of cells, offering valuable insights for basic research and the development of novel therapeutic strategies.
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- Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
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- Ahn, W. S., & Antoniewicz, M. R. (2012). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 51(33), 10724–10734.
- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.
- Faes, L., et al. (2019). 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells. Methods in Molecular Biology, 1862, 53-66.
- Mattison, L. K., et al. (2006). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical Cancer Research, 12(2), 549-555.
- Hirao, Y., et al. (2013). Physiologically Based Pharmacokinetic Modelling of the Three-Step Metabolism of Pyrimidine Using C-uracil as an in Vivo Probe. British Journal of Clinical Pharmacology, 75(3), 777–786.
- Hirao, Y., et al. (2013). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 75(3), 777–786.
- Saif, M. W., et al. (2014). (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. Cancer Chemotherapy and Pharmacology, 73(3), 571–577.
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Application Notes and Protocols for Investigating Drug Effects on Pyrimidine Metabolism using [2-¹³C]Uracil
Introduction: The Critical Role of Pyrimidine Metabolism in Drug Discovery
Pyrimidine metabolism, encompassing both de novo synthesis and salvage pathways, is fundamental to cellular proliferation and survival.[1] These pathways provide the necessary precursors—uracil, cytosine, and thymine—for the synthesis of DNA and RNA.[1] In many pathological conditions, particularly cancer, rapidly dividing cells exhibit a heightened dependence on pyrimidine synthesis to fuel their growth.[1][2] This metabolic reprogramming presents a significant vulnerability that can be exploited for therapeutic intervention. Consequently, several chemotherapeutic agents, such as 5-fluorouracil (5-FU), are designed to target key enzymes within this pathway.[1][2]
Understanding how novel drug candidates perturb pyrimidine metabolism is therefore a critical aspect of preclinical drug development. Stable isotope tracing, using molecules like ¹³C-labeled uracil, offers a powerful and precise method to elucidate these effects.[3] By introducing [2-¹³C]Uracil into a biological system, researchers can track the flow of the ¹³C label through the various metabolic pathways, providing a dynamic and quantitative measure of pathway flux. This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for a detailed investigation of a drug's mechanism of action, identification of on- and off-target effects, and the discovery of potential biomarkers of drug response.[4][5]
This guide provides a comprehensive overview and detailed protocols for utilizing [2-¹³C]Uracil to investigate the effects of therapeutic agents on pyrimidine metabolism in cultured mammalian cells. We will delve into the experimental design, sample preparation, analytical methodologies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and data analysis strategies.
Scientific Principles: Tracing the Fate of [2-¹³C]Uracil
The core principle of this methodology lies in supplying cells with uracil in which the carbon at the C-2 position is the heavy isotope ¹³C. This labeled uracil is taken up by the cells and enters the pyrimidine salvage pathway. The salvage pathway is a crucial mechanism for recycling pyrimidine bases and is often highly active in cancer cells.
The Pyrimidine Salvage Pathway
The salvage pathway is less energy-intensive than de novo synthesis and allows cells to recycle free pyrimidine bases.[1] The key enzymes in this pathway convert uracil and other pyrimidines back into nucleotides that can be used for DNA and RNA synthesis.
Caption: Pyrimidine Salvage Pathway showing the incorporation of [2-¹³C]Uracil.
By measuring the abundance and distribution of the ¹³C label in downstream metabolites such as UMP, UDP, UTP, and CTP, we can infer the activity of the enzymes in this pathway. A drug that inhibits an enzyme, for example, CTP synthetase (CTPS), would lead to an accumulation of ¹³C-labeled UTP and a decrease in ¹³C-labeled CTP.
Catabolism of Uracil
Uracil is also subject to catabolism, primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][6] DPD is the rate-limiting enzyme in this pathway and is responsible for the breakdown of the chemotherapeutic drug 5-fluorouracil.[7] Genetic variations in the DPYD gene, which encodes for DPD, can lead to severe toxicity in patients receiving 5-FU.[6]
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining meaningful and reproducible results. The general workflow for a ¹³C-uracil tracing experiment is as follows:
Caption: General experimental workflow for ¹³C-uracil tracing studies.
Key Considerations for Experimental Design:
-
Cell Line Selection: Choose a cell line that is relevant to the research question and has a well-characterized pyrimidine metabolism.
-
Drug Concentration and Treatment Time: Determine the appropriate drug concentration (e.g., IC50) and treatment duration to elicit a measurable metabolic effect without causing excessive cell death.
-
Labeling Time: The incubation time with [2-¹³C]Uracil should be sufficient to achieve isotopic steady-state for the metabolites of interest. This should be determined empirically for each cell line and experimental condition.[5]
-
Controls: Include appropriate controls, such as vehicle-treated cells and unlabeled cells, to account for background and natural isotope abundance.
Detailed Protocols
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) to achieve 70-80% confluency at the time of the experiment.
-
Drug Treatment: The following day, replace the medium with fresh medium containing the drug of interest or vehicle control. Incubate for the desired treatment period.
-
Labeling Medium Preparation: Prepare labeling medium by supplementing basal medium (lacking uracil) with dialyzed fetal bovine serum and the desired concentration of [2-¹³C]Uracil (typically 10-100 µM).
-
Labeling: Remove the drug-containing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells and incubate for the determined labeling time.
Protocol 2: Quenching Metabolism and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample preparation.[8]
-
Quenching: Place the culture plates on ice. Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The drying step should be performed with caution as it can lead to the loss of volatile metabolites.[9]
Protocol 3: LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific technique for the analysis of ¹³C-labeled metabolites.
-
Sample Reconstitution: Reconstitute the dried metabolite extract in an appropriate solvent (e.g., 50% methanol).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column for polar metabolite analysis (e.g., a HILIC column).
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10] Create an MRM method that includes the transitions for both the unlabeled (M+0) and the ¹³C-labeled (M+1) isotopologues of the target pyrimidine metabolites.
Table 1: Example LC-MS/MS Parameters for Pyrimidine Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Uracil (M+0) | 111.0 | 69.0 | 15 |
| Uracil (M+1) | 112.0 | 70.0 | 15 |
| UMP (M+0) | 323.0 | 97.0 | 20 |
| UMP (M+1) | 324.0 | 97.0 | 20 |
| UTP (M+0) | 483.0 | 159.0 | 25 |
| UTP (M+1) | 484.0 | 159.0 | 25 |
| CTP (M+0) | 482.0 | 159.0 | 25 |
| CTP (M+1) | 483.0 | 159.0 | 25 |
Protocol 4: NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition: Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer. Specific pulse sequences, such as ¹H-¹³C HSQC, can be used to enhance sensitivity and resolve overlapping signals.[11]
Data Analysis and Interpretation
-
Peak Integration and Quantification: Integrate the peak areas for each metabolite and its isotopologues from the LC-MS/MS or NMR data.
-
Natural Abundance Correction: Correct the raw data for the natural abundance of ¹³C and other heavy isotopes.
-
Mass Isotopomer Distribution (MID) Analysis: Calculate the fractional abundance of each isotopologue for each metabolite.
-
Metabolic Flux Analysis (MFA): Use specialized software (e.g., FiatFlux, 13CFLUX2, INCA) to fit the experimental MID data to a metabolic model of pyrimidine metabolism.[12][13][14] This will provide quantitative flux values for the reactions in the pathway.[4][5]
Table 2: Example Data Output from a ¹³C-Uracil Tracing Experiment
| Condition | Metabolite | M+0 Abundance (%) | M+1 Abundance (%) |
| Vehicle | UMP | 5.5 | 94.5 |
| Drug X | UMP | 6.2 | 93.8 |
| Vehicle | CTP | 8.1 | 91.9 |
| Drug X | CTP | 35.4 | 64.6 |
Interpretation of Example Data: In this hypothetical example, treatment with Drug X resulted in a significant decrease in the incorporation of the ¹³C label into CTP, while having a minimal effect on UMP labeling. This would suggest that Drug X may be an inhibitor of CTP synthetase.
Troubleshooting and Best Practices
-
Metabolic Quenching: Inefficient quenching can lead to inaccurate results. Ensure that the quenching solution is ice-cold and that the process is performed as quickly as possible.
-
Isotopic Steady-State: Failure to reach isotopic steady-state will result in an underestimation of metabolic fluxes. Verify steady-state by performing a time-course experiment.[5]
-
Data Normalization: Normalize the data to cell number or protein concentration to account for variations in cell density.
-
Model Validation: The metabolic model used for MFA should be carefully validated to ensure that it accurately reflects the biology of the system under investigation.
Conclusion
The use of [2-¹³C]Uracil as a stable isotope tracer provides a robust and insightful method for investigating the effects of drugs on pyrimidine metabolism. The detailed protocols and guidelines presented here offer a framework for researchers to design, execute, and interpret these complex experiments. By carefully considering the experimental design, optimizing sample preparation and analytical methods, and utilizing appropriate data analysis tools, researchers can gain a deeper understanding of drug mechanisms and accelerate the development of novel therapeutics.
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Zagan, A., & Niccolai, N. (2022). a¹³C tracing map from U-¹³C-Gln into the TCA cycle and derived... ResearchGate. [Link]
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Scherer, M., & Kölker, S. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical chemistry and laboratory medicine, 61(6), 1083-1094. [Link]
-
Scherer, M., & Kölker, S. (2023). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 22(1), 123-130. [Link]
-
Wu, H., & Jaffrey, S. R. (2021). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Chemical Biology, 17(10), 1064-1073. [Link]
-
Róna, G., & Vértessy, B. G. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic acids research, 43(20), e133. [Link]
-
Maher, E. A., Marin-Valencia, I., Bachoo, R. M., Mashimo, T., Rais, R., Hatanpaa, K. J., ... & DeBerardinis, R. J. (2012). Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo. Cell reports, 2(6), 1564-1571. [Link]
-
Misch, A., & Kaul, A. (2022). Therapeutic Drug-Induced Metabolic Reprogramming in Glioblastoma. International Journal of Molecular Sciences, 23(19), 11119. [Link]
-
Róna, G., & Vértessy, B. G. (2016). Detection of Uracil Within DNA Using a Sensitive Labeling Method for in Vitro and Cellular Applications. Methods in molecular biology (Clifton, N.J.), 1367, 17-30. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
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- 6. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
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- 9. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
Troubleshooting & Optimization
Minimizing background signal in Uracil C-13, 2- labeling experiments
Welcome to the Technical Support Center for Uracil [2-¹³C] Labeling Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring your experiments are both successful and robust.
Part 1: Troubleshooting Guide - Minimizing Background Signal
High background signal from unlabeled uracil (M+0) can significantly compromise the sensitivity and accuracy of your labeling experiment. This section addresses common sources of background and provides actionable solutions.
Q1: My mass spectrometry results show a high M+0 peak for uracil, even after extensive labeling with [2-¹³C]-uracil. What are the likely sources of this unlabeled pool?
A1: A persistent M+0 uracil signal typically points to two primary biological sources: the de novo pyrimidine synthesis pathway and the contribution from unlabeled precursors in the cell culture medium. Understanding the interplay between these pathways is crucial for minimizing background.
-
De Novo Pyrimidine Synthesis: Cells can synthesize pyrimidine nucleotides "from scratch" using precursors like bicarbonate, aspartate, and glutamine.[1] Since your [2-¹³C]-uracil tracer enters the salvage pathway, the de novo pathway will produce entirely unlabeled (M+0) uracil, diluting your labeled pool. The relative contribution of de novo versus salvage pathways can vary significantly between cell types and tissues. For instance, some tumor cell lines exhibit high de novo synthesis rates.[2]
-
Salvage Pathway and Media Contamination: The salvage pathway recycles pre-existing nucleobases and nucleosides.[3][4] While you are supplying labeled uracil, your cell culture medium, particularly the fetal bovine serum (FBS), can be a significant source of unlabeled uracil and related pyrimidines.[5][6] Standard FBS contains unlabeled amino acids, nucleosides, and other small molecules that will compete with your tracer.[6]
To diagnose the primary source of the M+0 signal, consider a pilot experiment where you inhibit the de novo pathway using a drug like 5-Fluorouracil (at a concentration that inhibits thymidylate synthase without causing excessive toxicity in a short-term experiment) or by using a cell line deficient in a key de novo synthesis enzyme. If the M+0 peak significantly decreases, de novo synthesis is a major contributor.
Diagram 1: Uracil Metabolism and Sources of Unlabeled Pools
This diagram illustrates the two main pathways contributing to the intracellular uracil pool. Your labeled tracer feeds into the salvage pathway, while the de novo pathway can generate an unlabeled background signal.
Caption: Interplay of de novo and salvage pathways in uracil metabolism.
Q2: How can I experimentally minimize the background from unlabeled uracil?
A2: Minimizing background requires a multi-pronged approach targeting both biological sources and experimental artifacts.
Table 1: Strategies to Minimize Unlabeled Uracil Background
| Strategy | Target | Detailed Recommendation | Rationale |
| Use Dialyzed Serum | Media Contamination | Replace standard FBS with dialyzed FBS (dFBS). | dFBS has been filtered to remove small molecules (<10 kDa), including unlabeled nucleosides and amino acids, significantly reducing the competition with your labeled tracer.[5][6] |
| Optimize Labeling Time | Biological Steady State | Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine when isotopic steady state is reached for your specific cell line. | Some metabolite pools turn over slowly. Ensuring you are sampling at steady state maximizes label incorporation and provides a stable baseline for comparison.[5] |
| Uracil-Free Media | Media Contamination | If possible, use a custom-formulated medium that is devoid of uracil and related pyrimidines. | This eliminates the primary source of external unlabeled uracil, forcing cells to rely on your provided tracer for the salvage pathway. |
| Inhibit De Novo Synthesis | De Novo Pathway | For short-term experiments, consider using low doses of inhibitors like Brequinar or Leflunomide to block dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pathway. | This directly targets one of the main biological sources of unlabeled uracil. However, be cautious of potential off-target effects and metabolic rewiring with long-term use. |
| Pre-culture in Labeled Media | Isotopic Dilution | Culture cells for several passages in media containing the [2-¹³C]-uracil before the main experiment. | This helps to label slower-turnover pools and reduces the impact of any initial unlabeled intracellular stores. |
Part 2: FAQs - Experimental Design & Data Interpretation
This section covers frequently asked questions about setting up your experiment and interpreting the results.
Q3: What are the critical considerations for preparing my cell culture medium for a [2-¹³C]-uracil labeling experiment?
A3: The composition of your culture medium is paramount. As discussed, using dialyzed fetal bovine serum (dFBS) is one of the most effective ways to reduce background from unlabeled precursors.[5][6] When preparing your medium, ensure the [2-¹³C]-uracil is fully dissolved before sterile filtration. It is also good practice to prepare a master mix of the labeled medium to ensure consistency across all experimental replicates.
Q4: I'm still observing a higher-than-expected M+1 peak in my unlabeled control samples. What could be causing this?
A4: This is likely due to the natural abundance of heavy isotopes . Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%.[7] For a molecule like uracil (C₄H₄N₂O₂), there is a statistical probability that any given molecule will contain one ¹³C atom, leading to an M+1 peak even in the absence of experimental labeling. Similarly, the presence of ¹⁵N and ¹⁷O/¹⁸O also contributes to M+1 and M+2 peaks.
It is essential to correct your experimental data for this natural isotopic abundance. This is typically done using algorithmic approaches, and several software packages are available for this purpose, such as IsoCorrectoR and AccuCor.[8][9] The correction involves using the isotopic distribution of unlabeled control samples to calculate and subtract the contribution of naturally occurring isotopes from your labeled samples.[10][11]
Diagram 2: Natural Abundance Correction Workflow
This workflow outlines the necessary steps to correct for the natural abundance of heavy isotopes in your mass spectrometry data.
Caption: Key steps for natural abundance correction in isotope tracing.
Q5: My LC-MS/MS chromatogram shows poor peak shape or interfering peaks near my uracil signal. How can I improve my analytical method?
A5: Chromatographic and mass spectrometric interference can be mistaken for biological background. Here are some optimization strategies:
-
Chromatography: Uracil is a polar molecule, which can be challenging for standard reverse-phase C18 columns. Consider using a column with a different chemistry, such as a polar-embedded or HILIC column, to improve retention and peak shape.[12][13] A research paper demonstrated that using a PrimeSep 200 column helped to resolve the uracil peak from an interfering peak from [¹³C]-deoxycytidine, which can be a problem with standard C18 columns.[14]
-
Sample Preparation: A robust sample preparation protocol is essential to remove interfering matrix components. Protein precipitation followed by solid-phase extraction (SPE) can significantly clean up samples from serum or cell lysates.[12][15]
-
Mass Spectrometry: Optimize your MS/MS transitions (parent ion -> fragment ion) for specificity. Perform an infusion of a uracil standard to determine the most intense and specific fragment ions. This minimizes the chance of detecting isobaric interferences (other molecules with the same mass).[14][16] Using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) can also help to distinguish between your analyte and interfering compounds with very similar masses.[17]
Part 3: Protocols
Protocol 1: Cell Culture Preparation for Low Background Labeling
-
Media Preparation:
-
Use a basal medium formulation (e.g., DMEM) that does not contain uracil or uridine.
-
Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS).[5]
-
Add your [2-¹³C]-uracil tracer to the desired final concentration (e.g., 100 µM). Ensure it is fully dissolved.
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
-
Cell Seeding and Labeling:
-
Seed cells at a density that will prevent them from becoming over-confluent by the end of the experiment. This avoids nutrient depletion and associated metabolic shifts.[5]
-
For the experiment, remove the standard growth medium, wash the cells once with pre-warmed PBS.
-
Add the pre-warmed, [2-¹³C]-uracil-containing medium to the cells.
-
Culture for the predetermined optimal labeling time (see Q2).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium quickly.
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis. The pellet can be used for protein quantification.
-
References
-
Lee, W. N. P., & Go, V. L. W. (1997). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 32(7), 741-747. [Link]
-
Koll, F., et al. (2018). A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported. DNA Repair, 61, 60-68. [Link]
-
Geltz, N. R., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Traut, T. W. (1992). Contribution of de-novo and salvage synthesis to the uracil nucleotide pool in mouse tissues and tumors in vivo. European Journal of Biochemistry, 210(1), 293-296. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(1), 101–111. [Link]
-
Wang, Y., et al. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Saha, A., et al. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. [Link]
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11(1), 1-15. [Link]
-
Clarke, K. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. The American Association for Clinical Chemistry. [Link]
-
Lakna, B. (2019). What is the Difference Between De Novo and Salvage Pathway. Pediaa.com. [Link]
-
Hasa, (2023). What is the Difference Between Salvage Pathway and De Novo Synthesis. Pediaa.com. [Link]
-
Angelov, T., et al. (2018). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Methods, 15(1), 45-50. [Link]
-
Wiebelhaus, N., et al. (2012). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolomics, 8(Suppl 1), 63-71. [Link]
-
Róna, G., et al. (2016). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic acids research, 44(4), e28. [Link]
-
Meiser, J., et al. (2016). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism, 24(5), 721-733. [Link]
-
Phenomenex, Inc. (2020). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Phenomenex. [Link]
-
SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. SCIEX. [Link]
-
Grankvist, A., et al. (2021). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 34(12), 108892. [Link]
-
de With, M., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 190-196. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 559. [Link]
-
Geltz, N. R., & Steinhauser, M. L. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. [Link]
-
Phenomenex, Inc. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex. [Link]
-
Róna, G., et al. (2019). Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments. eLife, 8, e47131. [Link]
-
Antunes, M. V., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383-390. [Link]
-
Kates, A. M., & Chapman, K. D. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(11), 258. [Link]
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Gonzalez, F. J., & Gelboin, H. V. (2020). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Cancers, 12(8), 2147. [Link]
-
Spohn, M., et al. (2021). A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Metabolites, 11(1), 47. [Link]
Sources
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- 4. pediaa.com [pediaa.com]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Uracil-¹³C₂,₂- Detection in Plasma
Welcome to the technical support center for the sensitive detection of Uracil-¹³C₂,₂- in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common challenges and optimize your analytical methods for robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of ¹³C₂-labeled uracil in plasma.
Q1: What is the primary challenge in accurately quantifying Uracil-¹³C₂,₂- in plasma?
A1: The most significant challenge is the presence of endogenous, unlabeled uracil, which is chemically identical to the labeled analyte. This can lead to analytical interference, especially at low concentrations of the labeled compound. Additionally, the polar nature of uracil can make chromatographic retention and separation from other plasma components difficult.[1]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this analysis?
A2: LC-MS/MS offers high sensitivity and selectivity, which are crucial for distinguishing between the ¹³C₂-labeled uracil and its endogenous counterpart.[1] The mass spectrometer can selectively monitor the specific mass-to-charge (m/z) transitions of the labeled and unlabeled forms, while the liquid chromatography step separates them from other interfering substances in the plasma matrix.[2][3]
Q3: What are the critical sample handling and storage conditions to ensure sample integrity?
A3: Uracil concentrations can increase in whole blood at room temperature due to ex-vivo metabolism.[4] Therefore, it is critical to process blood samples promptly. Plasma should be separated from blood cells by centrifugation as soon as possible, preferably at a refrigerated temperature (2-8°C), and stored at -80°C until analysis to minimize enzymatic activity that could alter uracil levels.[4]
Q4: Should I be concerned about matrix effects from plasma?
A4: Yes, matrix effects are a common issue in LC-MS/MS analysis of biological fluids like plasma.[5] Components of the plasma matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[6] Proper sample preparation and the use of a stable isotope-labeled internal standard are essential to mitigate these effects.[7]
Q5: What is a suitable internal standard for Uracil-¹³C₂,₂- analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte with a different mass, such as ¹³C,¹⁵N₂-Uracil. This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[4] If a labeled version of the analyte is not available, a structural analog like 5-bromouracil can be used, although it may not compensate for matrix effects as effectively.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the detection of Uracil-¹³C₂,₂- in plasma.
Issue 1: Poor Sensitivity or No Detectable Signal
This is a frequent problem that can arise from multiple factors throughout the analytical workflow.
Causality and Troubleshooting Steps:
-
Sample Preparation In-efficiency: The extraction method may not be effectively isolating the uracil from the complex plasma matrix.
-
Protocol 1: Protein Precipitation (PPT) : This is a simple and common method.[1][9]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for evaporation or direct injection.
-
-
Protocol 2: Solid-Phase Extraction (SPE) : This method provides a cleaner extract than PPT.[10][11]
-
Condition a C8 or C18 SPE cartridge with methanol followed by water.[12]
-
Load the plasma sample (pre-treated, if necessary).
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the uracil with a stronger solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Suboptimal LC-MS/MS Parameters: Incorrect settings on the instrument will directly impact sensitivity.
-
Liquid Chromatography:
-
Column Choice: Uracil is a polar compound, so a column with enhanced retention for polar analytes, such as a C18 with a polar end-capping or a porous graphitic carbon (PGC) column, is recommended.[13][14]
-
Mobile Phase: An acidic mobile phase (e.g., 0.1% formic acid in water and methanol) is often used to promote protonation and improve ionization in positive ion mode.[9][15]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be evaluated, although positive mode is frequently reported for uracil.
-
MRM Transitions: Ensure you are using the correct precursor and product ion m/z values for Uracil-¹³C₂,₂-. These should be determined by infusing a standard solution of the labeled compound.
-
Source Parameters: Optimize the ion source parameters, including gas flows, temperature, and voltages, to maximize the signal for your specific instrument and mobile phase conditions.[6]
-
-
Data Presentation: Example LC & MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.6 µm, 4.6 x 100 mm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution. |
| Flow Rate | 0.45 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5-25 µL | Dependent on sample concentration and sensitivity. |
| MS Ionization | ESI Positive | Uracil readily forms [M+H]⁺ ions. |
| MRM Transition | e.g., m/z 115 -> 72 (for ¹³C₂-Uracil) | Specific transition for quantification. |
Issue 2: High Background or Interference
Excessive background noise or interfering peaks can obscure the analyte peak, leading to poor integration and inaccurate results.
Causality and Troubleshooting Steps:
-
Matrix Effects: Co-eluting endogenous compounds from the plasma can interfere with the analyte's signal.
-
Improve Chromatographic Separation: Adjust the gradient to better separate the uracil peak from the void volume and other matrix components. A longer run time or a different column chemistry might be necessary.
-
Enhance Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interferences.[4][10]
-
-
Contamination: Contamination can come from various sources, including solvents, collection tubes, and the LC-MS system itself.
-
System Blank: Inject a solvent blank to check for system contamination.
-
Extraction Blank: Process a blank matrix sample (e.g., water or stripped plasma) through the entire sample preparation procedure to identify contamination from reagents or labware.
-
Visualization: Troubleshooting Workflow for High Background
Caption: A logical workflow for diagnosing and resolving high background noise.
Issue 3: Poor Peak Shape
Asymmetrical or broad peaks can compromise resolution and integration accuracy.
Causality and Troubleshooting Steps:
-
Column Overload: Injecting too much sample can lead to fronting or tailing peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Reconstitution Solvent: If the sample is reconstituted in a solvent stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Ensure the reconstitution solvent is the same as or weaker than the starting mobile phase.
-
-
Column Degradation: Over time, columns can lose performance, resulting in poor peak shape.
-
Solution: Flush the column, reverse its direction for a back-flush (if permissible by the manufacturer), or replace it if necessary.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., residual silanols) can cause peak tailing.
-
Solution: Use a well-end-capped column or adjust the mobile phase pH to alter the ionization state of the analyte and minimize these interactions.[15]
-
Issue 4: Inaccurate Quantification and Poor Reproducibility
Variability in results between injections or batches is a critical issue in quantitative bioanalysis.
Causality and Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use an automated liquid handler for precise and repeatable sample processing.[16] Ensure thorough mixing at each step.
-
-
Unstable Analyte: Uracil can be subject to enzymatic degradation.
-
Improper Internal Standard Use: The internal standard is crucial for correcting variability.
-
Solution: Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction. The concentration of the internal standard should be consistent across all samples and calibration standards.
-
Visualization: Experimental Workflow for Uracil-¹³C₂,₂- Analysis
Caption: A streamlined workflow for the analysis of Uracil-¹³C₂,₂- in plasma.
Section 3: Advanced Strategies for Sensitivity Enhancement
For applications requiring the utmost sensitivity, the following strategies can be employed.
Derivatization
Chemical derivatization can improve the chromatographic properties and ionization efficiency of uracil.[18] Reagents that add a permanently charged or easily ionizable group can significantly boost the signal in the mass spectrometer.[19][20]
-
Example: Derivatization with a reagent like benzoyl chloride can increase the hydrophobicity of uracil, leading to better retention on reversed-phase columns and potentially improved ionization.[18]
Micro-LC or Nano-LC
Reducing the inner diameter of the LC column and lowering the flow rate can concentrate the analyte at the ion source, leading to a substantial increase in sensitivity. This approach requires specialized instrumentation but can be highly effective for trace-level analysis.
High-Resolution Mass Spectrometry (HRMS)
While triple quadrupole instruments are the workhorse for quantitative analysis, HRMS instruments like Orbitraps or TOFs can offer very high mass accuracy and resolution.[21][22] This can help to resolve the analyte signal from isobaric interferences that may not be separable by chromatography or low-resolution mass spectrometry, thereby improving the signal-to-noise ratio.
References
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Measurement of uracil in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. Retrieved from [Link]
-
Garg, M. B., Sevester, J. C., Sakoff, J., & Ackland, S. (2002). Simple liquid chromatographic method for the determination of uracil and dihydrouracil plasma levels: a potential pretreatment predictor of 5-fluorouracil toxicity. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 774(2), 223–230. Retrieved from [Link]
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Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. (2015). ResearchGate. Retrieved from [Link]
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Robin, T., Saint-Marcoux, F., Toinon, D., Tafzi, N., Marquet, P., & El Balkhi, S. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 1142, 122038. Retrieved from [Link]
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Measurement of uracil in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. Retrieved from [Link]
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LC-MS/MS parameters used for 13 C and 15 N labeling experiments. (n.d.). ResearchGate. Retrieved from [Link]
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Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191–1201. Retrieved from [Link]
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Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. Retrieved from [Link]
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Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. (n.d.). National Institutes of Health. Retrieved from [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers in Plant Science. Retrieved from [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Retrieved from [Link]
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van Deventer, K., Pozo, O. J., Van Eenoo, P., & Delbeke, F. T. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 834(1-2), 66–72. Retrieved from [Link]
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A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.). ResearchGate. Retrieved from [Link]
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (n.d.). National Institutes of Health. Retrieved from [Link]
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A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported. (2013). ResearchGate. Retrieved from [Link]
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Improved determination of uracil and dihydrouracil in plasma after a loading oral dose of uracil using high-performance liquid chromatography with photodiode array detection and porous graphitic carbon stationary phase. (2016). ResearchGate. Retrieved from [Link]
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Al-Rawithi, S., Al-Gazlan, S., Al-Hosaini, K., & Al-Amro, S. (2013). A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported. DNA Repair, 12(9), 699–706. Retrieved from [Link]
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Zhang, H., Li, X., Wang, X., & Zhang, Y. (2017). A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC. Journal of Separation Science, 40(18), 3646–3653. Retrieved from [Link]
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2014). Analytical Chemistry. Retrieved from [Link]
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LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. (2012). Semantic Scholar. Retrieved from [Link]
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Troubleshooting LC-MS. (2023). LCGC International. Retrieved from [Link]
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Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Molecules. Retrieved from [Link]
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Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. (n.d.). Bioanalytical Systems, Inc. Retrieved from [Link]
-
van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218–219. Retrieved from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
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A Roadmap guide on bioanalysis challenges and practical solutions for accurate quantification of oligonucleotide-based novel therapeutic modalities using LC-MS. (2025). ResearchGate. Retrieved from [Link]
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Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. (n.d.). National Institutes of Health. Retrieved from [Link]
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Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective. (n.d.). Scholarly Publications Leiden University. Retrieved from [Link]
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Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (2002). ResearchGate. Retrieved from [Link]
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Zhang, G.-F., Liu, Y.-M., Cheng, J., & Li, Z.-L. (2008). Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 55(4), 849–854. Retrieved from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). MDPI. Retrieved from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Institutes of Health. Retrieved from [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved from [Link]
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Hartman, N. R., Schuetz, E. G., & Diasio, R. B. (1995). Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Applications, 670(2), 324–330. Retrieved from [Link]
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Correlations of endogenous uracil levels, DPD enzyme activity in PBMCs,... (n.d.). ResearchGate. Retrieved from [Link]
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Mattison, L. K., Ezzeldin, H., Carpenter, M., & Diasio, R. B. (2004). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical Cancer Research, 10(8), 2652–2658. Retrieved from [Link]
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Addressing variability in Uracil C-13, 2- breath test results
Technical Support Center: Uracil ¹³C₂ Breath Test
Introduction:
Welcome to the technical support center for the Uracil ¹³C₂, Breath Test. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with this valuable diagnostic tool. The Uracil ¹³C₂, Breath Test is a non-invasive method used to assess the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine. Variability in DPD activity can lead to severe, life-threatening toxicity in patients with DPD deficiency. Understanding and controlling for sources of variability in the breath test results is paramount for its effective clinical application. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Uracil ¹³C₂, Breath Test?
A1: The test measures the activity of the DPD enzyme by tracking the metabolism of a specially labeled substrate, [1,3-¹³C₂]-uracil. After oral administration, this labeled uracil is absorbed and metabolized by DPD in the liver. The breakdown of the pyrimidine ring releases ¹³C-labeled carbon dioxide (¹³CO₂), which travels through the bloodstream to the lungs and is exhaled. The rate of ¹³CO₂ exhalation is directly proportional to the DPD enzyme activity. This is quantified by measuring the ratio of ¹³CO₂ to ¹²CO₂ in breath samples collected at specific time points.
Q2: What is considered a "normal" DPD activity range with this test?
A2: While specific cut-off values can vary slightly between different methodologies and patient populations, generally, a cumulative percentage of the administered ¹³C dose recovered (cPDR) over a certain period (e.g., 60 minutes) is used. Patients with normal DPD activity typically exhibit a cPDR value above a validated threshold. Values below this threshold may indicate partial or complete DPD deficiency. It is crucial to establish reference ranges within your specific laboratory and patient cohort, following established clinical guidelines.
Q3: Can patient-specific factors influence the test results?
A3: Yes, several patient-related factors can introduce variability. These include:
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Gastrointestinal (GI) Motility: The rate of absorption of the ¹³C₂-uracil from the gut can be affected by conditions that alter gastric emptying or intestinal transit time.
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Liver Function: As the primary site of DPD metabolism, impaired liver function can affect the test's outcome.
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Genetic Polymorphisms: Known polymorphisms in the DPYD gene, which encodes for the DPD enzyme, are a major source of inter-individual variability in DPD activity.
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Concomitant Medications: Certain drugs may induce or inhibit the activity of DPD or other enzymes involved in the metabolic pathway.
Q4: How critical is the fasting state of the patient before the test?
A4: A pre-test fasting period (typically 8-12 hours) is critical. Food intake can alter GI motility and blood flow, affecting the absorption and metabolism of the ¹³C₂-uracil substrate. Furthermore, the metabolism of food can alter the baseline ¹³CO₂/¹²CO₂ ratio in the breath, potentially confounding the test results.
II. Troubleshooting Guides
This section provides detailed solutions to common issues encountered during the Uracil ¹³C₂, Breath Test.
Guide 1: High or Variable Baseline ¹³CO₂ Readings
Issue: The ¹³CO₂/¹²CO₂ ratio in the pre-dose (baseline) breath sample is unexpectedly high or shows significant variability between patients.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dietary Factors | Consumption of foods rich in ¹³C, particularly those with high corn or cane sugar content (C4 plants), can elevate baseline ¹³CO₂ levels. | 1. Strict Fasting Protocol: Enforce a minimum 8-hour fast (water only) before the test. 2. Dietary Restrictions: Advise patients to avoid C4-plant-based foods (e.g., corn, pineapple, sugarcane) for 24 hours prior to the test. 3. Baseline Verification: Always take at least two baseline breath samples to ensure a stable reading before administering the ¹³C₂-uracil. |
| Physical Activity | Strenuous exercise right before the test can alter metabolic rates and CO₂ production, affecting the baseline. | 1. Resting Period: Instruct patients to rest for at least 10-15 minutes before providing the baseline breath sample. |
| Improper Sample Collection | Incomplete exhalation or contamination of the breath sample bag can lead to inaccurate baseline measurements. | 1. Standardized Collection: Train personnel on proper breath sample collection techniques, ensuring the patient exhales fully into the collection bag. 2. Quality Control: Inspect collection bags for any signs of contamination or damage before use. |
Experimental Workflow for Baseline Stabilization:
Caption: Workflow for ensuring a stable baseline ¹³CO₂ reading.
Guide 2: Unexpectedly Low or Flat ¹³CO₂ Excretion Curve
Issue: After administration of ¹³C₂-uracil, the measured ¹³CO₂ levels in the breath samples show minimal or no increase over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| DPD Deficiency | This is the primary clinical reason for a low ¹³CO₂ excretion. The patient may have a partial or complete DPD deficiency. | 1. Genotype Correlation: Correlate the breath test results with DPYD genotyping to check for known deficient variants. 2. Clinical Assessment: Review the patient's clinical history for any signs of fluoropyrimidine toxicity. |
| Malabsorption | The ¹³C₂-uracil may not have been properly absorbed from the GI tract, leading to a lack of substrate for DPD metabolism. | 1. Confirm Administration: Ensure the patient ingested the full dose of the ¹³C₂-uracil. 2. Assess GI Health: Inquire about any recent episodes of vomiting, diarrhea, or known malabsorptive conditions. A repeat test may be necessary after resolution of GI issues. |
| Sample Collection/Analysis Error | Errors in the timing of breath sample collection, sample labeling, or the analytical measurement (e.g., by Isotope Ratio Mass Spectrometry - IRMS) can lead to erroneous results. | 1. Verify Timestamps: Double-check the recorded collection times for each breath sample. 2. Instrument Calibration: Ensure the IRMS instrument is properly calibrated and passing all quality control checks. 3. Sample Integrity: Check for leaks or contamination in the collected breath samples. |
Metabolic Pathway and Point of Failure:
Caption: Simplified metabolic pathway of ¹³C₂-uracil and potential points of failure.
III. References
-
Title: Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing Source: Clinical Pharmacology & Therapeutics URL: [Link]
-
Title: The Uracil Breath Test (Diabact UBT) Source: Diabact URL: [Link]
-
Title: Dihydropyrimidine Dehydrogenase Deficiency Source: GeneReviews® URL: [Link]
Overcoming challenges in Uracil C-13, 2- NMR signal assignment
Welcome to the Technical Support Center for Uracil ¹³C NMR Signal Assignment. This resource is designed for researchers, scientists, and professionals in drug development who are working with uracil and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the assignment of the C2 carbon signal in ¹³C NMR spectroscopy.
Introduction: The C2 Carbon Challenge
The C2 carbonyl carbon of uracil presents a unique set of challenges in ¹³C NMR spectroscopy. Its chemical environment is highly sensitive to subtle changes in electronic structure, making its signal prone to shifts and broadening. This guide provides in-depth technical advice to help you overcome these obstacles and achieve unambiguous signal assignment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Uracil C2 signal is broad or has disappeared. What is the likely cause and how can I fix it?
Answer:
Signal broadening of the C2 carbon is a common issue and is often attributable to chemical exchange phenomena, primarily tautomerism and proton exchange with the solvent. Uracil exists in equilibrium between its major diketo form and minor enol tautomers.[1][2] This exchange, occurring on the NMR timescale, can lead to a broadened signal or, in some cases, its complete disappearance into the baseline.
Troubleshooting Steps:
-
Temperature Variation: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange. This may sharpen the signal by "freezing out" a single predominant tautomer. Conversely, increasing the temperature might coalesce the signals into a sharper, averaged peak if the exchange rate becomes sufficiently fast.
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Solvent Choice: The choice of solvent can significantly influence tautomeric equilibrium and proton exchange. Aprotic solvents like DMSO-d₆ are often preferred as they can form hydrogen bonds with the N-H protons, stabilizing the diketo form and reducing exchange-related broadening. In protic solvents like D₂O or methanol-d₄, proton exchange with the solvent can be more pronounced.
-
pH Adjustment: The state of protonation of the uracil ring is pH-dependent. At physiological pH, uracil is predominantly in its neutral form. However, changes in pH can shift the tautomeric equilibrium and affect the chemical exchange rate. Acquiring spectra at different pH values can sometimes help to find a condition where the C2 signal is sharper.
I'm unsure which of the two carbonyl signals in my spectrum corresponds to C2 and which to C4. How can I definitively assign them?
Answer:
Unambiguous assignment of the C2 and C4 carbonyl signals is crucial for structural elucidation. Several robust methods can be employed to differentiate between these two carbons.
Method 1: 2D NMR Spectroscopy (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool for assigning quaternary carbons like C2 and C4 by detecting correlations between these carbons and protons that are two or three bonds away.[3][4][5][6]
-
Causality: The C2 carbon is two bonds away from the N1-H and N3-H protons, and three bonds away from the C6-H proton. The C4 carbon is two bonds away from the N3-H and three bonds away from the C5-H proton. By observing these long-range correlations, a definitive assignment can be made.
Experimental Protocol: HMBC for Uracil C2/C4 Assignment
-
Sample Preparation: Prepare a solution of your uracil-containing compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration that provides a good signal-to-noise ratio in a standard ¹³C experiment.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the N-H and C-H protons.
-
Set up a gradient-enhanced HMBC experiment (e.g., hmbcetgpl3nd on a Bruker spectrometer).
-
Optimize the long-range coupling constant (JⁿCH) for typical 2- and 3-bond couplings (a value of 8-10 Hz is a good starting point).
-
-
Analysis:
-
Process the 2D HMBC spectrum.
-
Look for a cross-peak between the C6-H proton signal and one of the carbonyl signals. This carbonyl is C2.
-
Look for a cross-peak between the C5-H proton signal and the other carbonyl signal. This carbonyl is C4.
-
Correlations from the N-H protons (if observable) can provide further confirmation.
-
Method 2: Isotopic Labeling
The most unequivocal method for signal assignment is isotopic labeling. By synthesizing uracil with a ¹³C label specifically at the C2 position, its signal can be unambiguously identified.
-
Causality: The incorporation of a ¹³C-enriched precursor, such as [¹³C]urea, into the synthesis of uracil will result in a significantly enhanced signal for the C2 carbon, making it easily distinguishable from the natural abundance C4 signal.
Data Presentation: Typical ¹³C Chemical Shifts and Influencing Factors
The chemical shift of the uracil C2 carbon is highly sensitive to its environment. The following table summarizes typical chemical shift ranges in common NMR solvents and the qualitative effects of pH and thionation.
| Carbon | DMSO-d₆ (ppm)[7] | D₂O (ppm)[8] | Effect of Increasing pH[9] | Effect of Thionation (2-Thiouracil)[10] |
| C2 | ~151.7 | ~154.0 | Downfield Shift | Significant Downfield Shift (~175-180 ppm) |
| C4 | ~164.0 | ~167.5 | Downfield Shift | Minor Shift |
| C5 | ~102.0 | ~104.2 | Minor Shift | Minor Shift |
| C6 | ~142.0 | ~146.2 | Minor Shift | Minor Shift |
Note: Chemical shifts are approximate and can vary depending on concentration, temperature, and the specific molecular structure.
Visualizing Experimental Workflows and Relationships
Diagram 1: HMBC Correlation Workflow for Uracil C2/C4 Assignment
Caption: HMBC correlations for unambiguous C2 and C4 assignment in uracil.
Diagram 2: Influence of Environmental Factors on C2 Chemical Shift
Caption: Key factors influencing the ¹³C NMR chemical shift of the uracil C2 carbon.
Advanced Troubleshooting
How does substituting the C2 oxygen with sulfur (to form 2-thiouracil) affect the C2 chemical shift, and why is this useful?
Answer:
Replacing the C2 carbonyl oxygen with sulfur to form 2-thiouracil results in a significant downfield shift of the C2 carbon signal, typically to around 175-180 ppm.[10]
-
Causality: This pronounced deshielding effect is attributed to several factors, including the lower electronegativity of sulfur compared to oxygen and changes in the electronic structure and bond lengths within the thiourea moiety. The C=S bond has a different magnetic anisotropy compared to the C=O bond, which also contributes to the large chemical shift change.
-
Application in Assignment: This predictable and substantial shift is an excellent diagnostic tool. If you are working with a library of uracil and 2-thiouracil derivatives, the C2 signal in the thiourated compounds will be in a distinct, less crowded region of the spectrum, making its assignment straightforward. This can then be used as a reference point to help assign the C2 signal in the corresponding uracil analogs.
References
-
Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC. University of Kentucky. Available at: [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Available at: [Link]
-
Schmidt, P. G., Tompson, J. G., & Agris, P. F. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic Acids Research, 8(3), 643–656. Available at: [Link]
-
Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Canadian Journal of Chemistry, 53(2), 280-287. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Figure 7. pH dependence of 13 C chemical shifts of CR (1), BR (2), and.... Available at: [Link]
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]
-
ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. Available at: [Link]
-
University of Ottawa. (n.d.). Long-range heteronuclear correlation. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Available at: [Link]
-
Schmidt, P. G., Tompson, J. G., & Agris, P. F. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic Acids Research, 8(3), 643-656. Available at: [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-368. Available at: [Link]
-
Leszczynski, J., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Available at: [Link]
-
Erben, M. F., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Structural Chemistry, 29(2), 575-584. Available at: [Link]
-
University of Wisconsin Colleges. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
Royal Society of Chemistry. (2017). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Available at: [Link]
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Technical Support Center: Uracil-¹³C₂,¹⁵N₂ Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of doubly labeled Uracil (Uracil-¹³C₂,¹⁵N₂) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols. Our goal is to ensure the scientific integrity and reliability of your experimental results.
Introduction: The Importance of Labeled Uracil in Research
Stable isotope-labeled compounds, such as Uracil-¹³C₂,¹⁵N₂, are invaluable tools in quantitative mass spectrometry. They serve as ideal internal standards, enabling precise quantification by correcting for variations in sample preparation and matrix effects.[1][2] This guide will walk you through the best practices for sample preparation and troubleshooting to help you achieve accurate and reproducible results in your uracil analysis.
FAQs: Quick Answers to Common Questions
Q1: Why is an isotopically labeled internal standard like Uracil-¹³C₂,¹⁵N₂ crucial for accurate quantification?
Using a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry.[2][3] These standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during sample extraction, chromatography, and ionization.[1] This co-elution allows for the correction of signal variations caused by matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[1][4]
Q2: What are the most common sample preparation techniques for uracil analysis in biological matrices?
The most prevalent methods for preparing biological samples like plasma or serum for uracil analysis are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5][6][7][8] This is often sufficient for cleaning up samples for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner sample by removing more interfering substances.[5][9] This is particularly useful for complex matrices or when lower detection limits are required.
-
Liquid-Liquid Extraction (LLE): Another option for sample cleanup, though less common for routine uracil analysis.[10]
Q3: How should I store my Uracil-¹³C₂,¹⁵N₂ stock solutions and prepared samples?
Proper storage is critical to prevent degradation. Uracil stock solutions are typically prepared in DMSO and should be stored at -20°C or -70°C.[7] Prepared samples in plasma or serum should be processed as quickly as possible, as uracil concentrations can increase at room temperature.[8][11] If immediate analysis is not possible, store samples at -70°C.[8] Long-term stability studies have shown that uracil is stable in serum at -20°C for at least two months.[11]
Q4: What are the typical fragmentation patterns for uracil in MS/MS?
Understanding the fragmentation of uracil is key to setting up your MS/MS method. The fragmentation of the uracil radical cation has been studied, with major fragments observed at m/z ratios of 69, 42, and 28.[12][13][14] The specific fragments and their relative intensities will depend on the collision energy and the mass spectrometer used.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Low Signal Intensity
Symptom: The signal for your Uracil-¹³C₂,¹⁵N₂ internal standard or your unlabeled uracil is weak or undetectable.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Ionization | Uracil can be analyzed in both positive and negative ionization modes. The choice depends on the LC conditions and the specific mass spectrometer.[7][8] | Infuse a standard solution of Uracil-¹³C₂,¹⁵N₂ directly into the mass spectrometer to optimize ionization parameters such as spray voltage, gas flows, and temperature. Test both positive and negative modes to determine which provides the best signal-to-noise ratio. |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from your sample matrix can interfere with the ionization of your analyte, leading to a suppressed signal.[1][4][15] | Improve your sample cleanup using a more rigorous method like SPE.[5][9] You can also try diluting your sample, though this may impact your limit of quantification.[16] Since you are using a co-eluting isotopic standard, it should compensate for suppression, but severe suppression can still lead to poor signal-to-noise.[1] |
| Incorrect Sample pH | The pH of your final sample extract can affect the ionization efficiency of uracil. | Ensure the pH of your reconstitution solvent is compatible with your mobile phase and promotes efficient ionization. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.[6] |
| Sample Degradation | Uracil can be unstable in certain conditions, especially in whole blood at room temperature.[8][11] | Process samples promptly after collection and store them at appropriate low temperatures (-20°C or -70°C).[8][11] |
Poor Peak Shape
Symptom: Chromatographic peaks for uracil are broad, tailing, or splitting.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incompatible Injection Solvent | If the solvent your sample is dissolved in is much stronger than your initial mobile phase, it can cause peak distortion. | Reconstitute your dried sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase conditions.[5] |
| Column Overload | Injecting too much analyte or matrix components can lead to poor peak shape. | Try injecting a smaller volume of your sample or diluting the sample prior to injection. |
| Column Degradation | Over time, the performance of your LC column can degrade, leading to poor chromatography. | Use a guard column to protect your analytical column. If performance does not improve, replace the analytical column. |
| Secondary Interactions | Uracil, being a polar molecule, can have secondary interactions with the stationary phase or active sites in the flow path. | Consider a column specifically designed for polar analytes, such as a C18 with a polar end-capping.[5][6] |
Inaccurate Quantification
Symptom: The calculated concentrations of uracil are inconsistent or inaccurate.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Integration | Inconsistent peak integration will lead to variable results. | Carefully review the integration parameters in your data processing software. Ensure that the baseline is set correctly and that peaks are integrated consistently across all samples, standards, and quality controls. |
| Calibration Curve Issues | A non-linear or poorly fitting calibration curve will result in inaccurate quantification. | Prepare fresh calibration standards and ensure they cover the expected concentration range of your samples. Use an appropriate weighting factor (e.g., 1/x or 1/x²) in your regression analysis.[17] |
| Internal Standard Variability | If the amount of internal standard added is not consistent across all samples, it will lead to errors. | Use a calibrated pipette and add the internal standard solution carefully to each sample, standard, and QC. Ensure the internal standard is thoroughly mixed with the sample. |
| Isotopic Impurity | If your unlabeled uracil standard contains traces of the labeled isotope, or vice-versa, it can affect accuracy. | Check the certificate of analysis for your standards to confirm their isotopic purity. |
Experimental Protocols
Protocol 1: Protein Precipitation for Uracil Analysis in Plasma/Serum
This protocol is a rapid and effective method for preparing plasma or serum samples for LC-MS/MS analysis.[5][6][7]
Materials:
-
Plasma or serum samples
-
Uracil-¹³C₂,¹⁵N₂ internal standard working solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma/serum into a microcentrifuge tube.
-
Add the appropriate amount of Uracil-¹³C₂,¹⁵N₂ internal standard working solution.
-
Add 300-400 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
This protocol is recommended for complex matrices or when higher sensitivity is required.[5][9]
Materials:
-
SPE cartridges (e.g., mixed-mode or reversed-phase)
-
Plasma or serum samples, pre-treated with protein precipitation (see Protocol 1, steps 1-5)
-
Uracil-¹³C₂,¹⁵N₂ internal standard working solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solution to remove interfering substances.
-
Elute the uracil and internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Uracil Sample Preparation and Analysis
Caption: A decision tree for troubleshooting low signal intensity in uracil mass spectrometry analysis.
References
-
Dizdaroglu, M. (2015). Analysis of uracil in DNA by gas chromatography-mass spectrometry. Methods in Molecular Biology, 1295, 1-10. [Link]
-
Huq, S. (2013). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Phenomenex. [Link]
-
SCIEX. (2018). Measurement of uracil in plasma and serum samples by LC-MS/MS. [Link]
-
Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. [Link]
-
SCIEX. (2018). Measurement of uracil in plasma and serum samples by LC-MS/MS. [Link]
-
Traube, F., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 209-228. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 276-283. [Link]
-
Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Request PDF on ResearchGate. [Link]
-
Zhang, G. F., et al. (2002). Measurement of Endogenous Uracil and Dihydrouracil in Plasma and Urine of Normal Subjects by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 769(1), 169-176. [Link]
-
Shimadzu. (2019). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. [Link]
-
D'Amico, E., et al. (2021). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research, 54(10), 2443-2454. [Link]
-
van Staveren, M. C., et al. (2020). Assay performance and stability of uracil and dihydrouracil in clinical practice. Therapeutic Drug Monitoring, 42(3), 450-457. [Link]
-
University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. [Link]
-
Zhou, C., et al. (2012). Fragmentation pathways in the uracil radical cation. The Journal of Physical Chemistry A, 116(37), 9217-9227. [Link]
-
BioSpectra. (2020). URACIL 2018 LONG TERM STABILITY REPORT. [Link]
-
Ivanova, B., & Spiteller, M. (2013). UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Ecotoxicology and Environmental Safety, 97, 124-132. [Link]
-
Pepe-Ranney, C., & Buckley, D. H. (2015). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 81(16), 5485-5494. [Link]
-
LGC Group. (2018). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-389. [Link]
-
Rainville, P. D., & Smith, K. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Asara, J. M., et al. (2006). In-gel stable isotope labeling for relative quantification using mass spectrometry. Nature Protocols, 1(1), 46-51. [Link]
-
van Winden, W. A., et al. (2004). MIRACLE: mass isotopomer ratio analysis of U-13C-labeled extracts. A new method for accurate quantification of changes in concentrations of intracellular metabolites. Biotechnology and Bioengineering, 87(5), 634-647. [Link]
-
Anklin, C. (2017). Answer to "Some of my carbon peak doesnt appear but proton nmr peak is complete, why?". ResearchGate. [Link]
-
NorthEast BioLab. Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Link]
-
University of Tartu. (2016). Accounting for matrix effect. YouTube. [Link]
-
Le Padellec, A., et al. (2006). Mass spectra associated to fragmentation of uracil (top view), cytosine (middle view) and thymine (bottom view) induced by 100 keV proton impact. ResearchGate. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Thorne, A. M., & Tuntivanich, P. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(5), 416. [Link]
-
Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Li, Y., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(11), 748. [Link]
-
Al-Kahtani, A. A., & Leszczynski, J. (2012). DFT study of the fragmentation mechanism of uracil RNA base. Physical Chemistry Chemical Physics, 14(36), 12538-12546. [Link]
-
McKenna, M. C. (2012). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 829, 321-339. [Link]
-
Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]
-
Stanford University Mass Spectrometry. Sample Preparation. [Link]
-
Waters Corporation. (2017). Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
Sources
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sciex.com [sciex.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Fragmentation pathways in the uracil radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DFT study of the fragmentation mechanism of uracil RNA base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. youtube.com [youtube.com]
- 17. sciex.com [sciex.com]
Factors affecting the accuracy of Uracil C-13, 2- metabolic tracing
Welcome to the technical support center for Uracil [2-¹³C] metabolic tracing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. Our goal is to empower you to conduct robust and accurate experiments, leading to reliable and publishable data.
Introduction to Uracil [2-¹³C] Metabolic Tracing
Uracil [2-¹³C] is a stable isotope-labeled tracer used to investigate pyrimidine metabolism. By introducing this labeled uracil into a biological system, researchers can track its conversion through various metabolic pathways. A key application is in assessing the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in uracil catabolism.[1][2][3] This is particularly relevant in clinical research, as DPD deficiency can lead to severe toxicity from fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU).[1][2] The tracer is administered, and the incorporation of the ¹³C label into downstream metabolites, or its release as ¹³CO₂, is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][4]
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your Uracil [2-¹³C] metabolic tracing experiments. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
Potential Causes:
-
Insufficient Tracer Uptake: The cells or organism may not be efficiently taking up the labeled uracil.
-
Low DPD Activity: The biological system under investigation may have inherently low or absent DPD activity.[2][3]
-
Suboptimal Labeling Duration: The incubation time with the tracer may be too short for detectable label incorporation.
-
Sample Handling Issues: Delays in quenching metabolic activity or improper sample storage can lead to metabolite degradation and loss of labeling.[5][6]
Solutions:
| Solution | Detailed Explanation |
| Verify Tracer Purity and Concentration | Ensure the Uracil [2-¹³C] tracer is of high chemical and isotopic purity (typically >98%).[7] Verify the final concentration in your experimental medium. |
| Optimize Labeling Time | Perform a time-course experiment to determine the optimal duration for achieving detectable and ideally, steady-state labeling in your specific system.[5] |
| Ensure Rapid Metabolic Quenching | For in vitro experiments, rapidly quench metabolism by flash-freezing cell pellets in liquid nitrogen or using cold methanol extraction methods to preserve metabolite integrity.[8][9] |
| Positive Controls | Use a cell line or animal model known to have robust DPD activity as a positive control to validate your experimental workflow. |
| Increase Tracer Concentration | If tracer uptake is limiting, consider increasing the concentration of Uracil [2-¹³C] in the medium, being mindful of potential toxicity or off-target effects. |
Experimental Workflow for Optimizing Labeling Time:
Sources
- 1. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 7. isotope.com [isotope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Isotopic Interference in Uracil C-13, 2- Studies
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ¹³C₂-Uracil in their experiments and need to address the common challenge of isotopic interference. As a Senior Application Scientist, my goal is to provide you with not only the procedural steps but also the underlying scientific principles to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What exactly is isotopic interference in the context of my ¹³C₂-Uracil labeling experiment?
A: Isotopic interference, in this context, refers to the overlap of mass signals from naturally occurring heavy isotopes with the signal of your intentionally labeled ¹³C₂-Uracil. Uracil (C₄H₄N₂O₂) is composed of carbon, hydrogen, nitrogen, and oxygen. Each of these elements has naturally occurring stable heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).[1][2]
Even in an unlabeled uracil sample, a small fraction of the molecules will contain one or more of these heavy isotopes. This creates a natural "isotopic cluster" in the mass spectrum at masses M+1, M+2, etc., relative to the monoisotopic mass (M).
When you analyze your ¹³C₂-labeled uracil, the signal you measure for the M+2 isotopologue is not purely from your tracer. It is a composite of the ¹³C₂-labeled uracil and the naturally occurring heavy isotopes from unlabeled or M+1 uracil molecules. This overlap can artificially inflate the apparent enrichment of your labeled compound, leading to significant errors in downstream calculations like metabolic flux analysis.[2]
Q2: Why is correcting for this interference so critical for my research?
-
Misleading Metabolic Flux Calculations: Metabolic flux analysis (MFA) models rely on accurate MID data to calculate the rates of biochemical reactions.[2] Inaccurate inputs will produce erroneous flux maps, potentially leading to incorrect interpretations of metabolic pathways.
-
Incorrect Biosynthesis and Turnover Rates: Studies measuring the synthesis and turnover of nucleic acids or other molecules derived from uracil will yield inflated rates if the enrichment is overestimated.[5]
-
Flawed Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: In drug development, tracing the fate of a labeled compound requires precise quantification. Isotopic interference can obscure the true concentration and metabolic fate of the drug.
In essence, proper correction is a fundamental requirement for data integrity in any stable isotope labeling experiment.[2]
Q3: What are the primary methods for correcting isotopic interference?
A: The most common and robust method is a matrix-based correction algorithm.[6][7][8] This approach uses linear algebra to deconvolute the measured isotopic distribution into the true, corrected distribution.
The core of this method is the Correction Matrix (CM) . This matrix is constructed based on the elemental formula of the molecule (and any derivatization agents) and the known natural abundances of all stable isotopes.[2][7] The relationship can be summarized as:
Measured Distribution = Correction Matrix * True Distribution
To find the true distribution, this equation is solved by inverting the correction matrix:
True Distribution = Inverse(Correction Matrix) * Measured Distribution
Several software packages and tools, such as IsoCorrectoR and IsoCor, have been developed to perform these calculations automatically.[3][4][6][7]
Troubleshooting Guides
Issue 1: My corrected data shows negative enrichment for some isotopologues. What went wrong?
This is a common and perplexing issue that indicates a problem in the correction workflow. Negative values are physically impossible and typically point to one of the following causes:
-
Incorrect Background Subtraction: If the background signal in your mass spectrometer is not properly subtracted, it can distort the relative intensities of the isotopologue peaks, leading to errors during the matrix calculation.
-
Inaccurate Natural Abundance Values: The correction matrix is built using standard natural abundance values. However, these can vary slightly depending on the source of your reagents or biological samples.[2] For the most accurate correction, the isotopic distribution of an unlabeled uracil standard, run under the exact same analytical conditions, should be used to derive the correction factors empirically.[2]
-
Low Signal-to-Noise Ratio: For low-intensity peaks, analytical noise can be a significant contributor to the measured signal. When a large correction factor is applied to a noisy, low-intensity signal, it can result in a negative value.
-
Software Algorithm Issues: Some linear matrix-based correction methods can produce small negative values due to experimental noise. More advanced algorithms, like those using non-linear least-squares optimization, are designed to minimize or eliminate this issue.[2]
Solution Pathway:
-
Re-evaluate Blanks: Ensure that your blank injections are clean and that the background subtraction routine is correctly applied to all samples.
-
Analyze an Unlabeled Standard: Inject a high-quality, unlabeled uracil standard. Use the measured mass isotopomer distribution from this standard to either validate your theoretical correction matrix or to generate an empirical one.
-
Check Signal Intensity: Ensure your analyte peaks have a sufficient signal-to-noise ratio (typically >10) for accurate integration.
-
Use Robust Software: Employ established software like IsoCor, which includes algorithms to handle noise and prevent negative results.[2][6]
Issue 2: The isotopic enrichment in my samples seems too high even after correction. How can I validate my correction method?
If your corrected results still seem questionable, it is crucial to validate the entire workflow.
-
Tracer Impurity: The ¹³C₂-Uracil tracer itself is not 100% pure. It contains a certain percentage of M+0 and M+1 species.[2][3] This impurity must be accounted for in the correction algorithm. The isotopic purity is provided by the manufacturer (e.g., Cambridge Isotope Laboratories, Inc.) on the certificate of analysis.[9][10][11][12][13] Many correction software packages have specific inputs for tracer purity.[3][7][8]
-
Co-eluting Interferences: A compound with the same nominal mass as a uracil isotopologue might be co-eluting from your chromatography system. This is a particular risk in complex biological matrices.
-
Incorrect Molecular Formula: The correction matrix depends entirely on the correct elemental formula. Ensure you have accounted for the correct formula of the uracil ion being measured (e.g., protonated [M+H]⁺ or deprotonated [M-H]⁻) and any chemical derivatives used in your sample preparation.[7]
Validation Protocol:
-
Check Tracer Purity: Obtain the certificate of analysis for your ¹³C₂-Uracil and enter the correct isotopic purity values into your correction software.
-
Analyze a Known Mixture: Prepare a sample by mixing a known ratio of unlabeled uracil and ¹³C₂-Uracil (e.g., 50:50). Run this sample through your entire analytical and computational workflow. The final corrected data should accurately reflect the known mixing ratio.
-
Improve Chromatographic Resolution: If co-elution is suspected, optimize your LC method (e.g., extend the gradient, change the column) to better separate uracil from matrix components.
-
Verify Molecular Formula: Double-check the exact molecular formula used for the correction matrix calculation, including any derivatizing agents.
Experimental Protocols & Data
Protocol: Step-by-Step Workflow for Isotopic Interference Correction
This protocol outlines the essential steps from data acquisition to obtaining fully corrected mass isotopomer distributions.
Step 1: Data Acquisition
-
Analyze your samples using a mass spectrometer capable of resolving the isotopologues of uracil (e.g., TOF, Q-TOF, or Orbitrap).
-
Crucially, you must also analyze two control samples:
-
An Unlabeled Uracil Standard: A pure, unlabeled (M+0) uracil sample. This is used to determine the natural isotopic abundance under your specific instrument conditions.
-
A ¹³C₂-Uracil Tracer Standard: A pure sample of the labeled tracer you are using in your experiment. This is used to confirm its isotopic purity.
-
Step 2: Raw Data Processing
-
Using instrument-specific software (e.g., Agilent MassHunter, Sciex Analyst), integrate the peak areas for each uracil isotopologue (M+0, M+1, M+2, etc.).[14][15][16][17][18][19][20][21]
-
Export the integrated peak areas or relative intensities for each sample.
Step 3: Constructing the Correction Matrix
-
This is typically handled by specialized software (e.g., IsoCorrectoR, IsoCor).[3][4][6][7][22] The software will require the following inputs:
-
The elemental formula of the uracil fragment being analyzed (e.g., C₄H₄N₂O₂).
-
The natural isotopic abundances of all relevant elements (see Table 1).
-
Information about any derivatization agents used.
-
The isotopic purity of the ¹³C₂-Uracil tracer (from the certificate of analysis).
-
Step 4: Applying the Correction
-
Import your raw, integrated peak areas into the correction software.
-
Input the data from your unlabeled standard to allow the software to generate an empirical correction matrix.
-
Execute the correction algorithm. The software will output the corrected mass isotopomer distributions, representing the true fractional enrichment from your tracer.
Data Presentation: Natural Isotopic Abundance
The correction algorithm relies on the known natural abundances of stable isotopes.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 1. Standard natural abundances of key stable isotopes. These values are essential for building the theoretical correction matrix.[2]
Visualizations
Workflow for Isotopic Interference Correction
The following diagram illustrates the logical flow of the correction process, from initial sample analysis to the final, validated data.
Figure 1. Isotopic correction and validation workflow.
References
-
Heinrich, J. P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. Available at: [Link]
-
Wei, K., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. ResearchGate. Available at: [Link]
-
Wanet, A., et al. (2015). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 5(4), 689-703. Available at: [Link]
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. Available at: [Link]
-
Su, X., et al. (2019). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 35(15), 2686-2688. Available at: [Link]
-
Jordan, T. M., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 310. Available at: [Link]
-
Heinrich, J. P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. Available at: [Link]
-
Millard, P., et al. (2014). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. Methods in Molecular Biology, 1191, 197-207. Available at: [Link]
-
Wang, Y., et al. (2019). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Available at: [Link]
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Millard, P., et al. (2012). IsoCor: Correcting MS data in isotope labeling experiments. ResearchGate. Available at: [Link]
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Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484-4487. Available at: [Link]
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Niedenführ, S., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Biotechnology and Bioengineering, 113(5), 1137-1147. Available at: [Link]
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Agilent Technologies. (2015). Agilent MassHunter Profinder: Solving the Challenge of Isotopologue Extraction for Qualitative Flux Analysis. Agilent Technologies Technical Overview. Available at: [Link]
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Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry. Eurisotop. Available at: [Link]
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Ji, Q. C., et al. (2008). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 22(10), 1543-1553. Available at: [Link]
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Heiland, I., et al. (2021). Natural isotope correction improves analysis of protein modification dynamics. Analytical and Bioanalytical Chemistry, 413(30), 7333-7340. Available at: [Link]
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White, D. R., & Dridi, W. (2018). Improved Estimates of the Isotopic Correction Constants for the Triple Point of Water. International Journal of Thermophysics, 39(11), 131. Available at: [Link]
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Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(1), E988-E1001. Available at: [Link]
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Technical Support Center: Enhancing the Efficiency of Uracil-¹³C₂,₂- Delivery in Cell Culture
Welcome to the technical support center for Uracil-¹³C₂,₂- labeling in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for your metabolic labeling experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in tracing the metabolic fate of uracil.
Introduction: The Significance of Uracil-¹³C₂,₂- Labeling
Uracil-¹³C₂,₂- is a stable isotope-labeled analog of the pyrimidine nucleobase, uracil. It serves as a powerful tool for tracing the metabolic activity of cells, particularly in the context of nucleotide synthesis and RNA/DNA metabolism. By introducing Uracil-¹³C₂,₂- into your cell culture, you can track its incorporation into newly synthesized nucleic acids and related metabolites using mass spectrometry. This allows for the detailed study of various cellular processes, including nucleotide salvage pathways, de novo synthesis, and the effects of therapeutic agents on these pathways.
Frequently Asked Questions (FAQs)
Here are some common questions we receive about using Uracil-¹³C₂,₂- in cell culture:
1. What is the primary application of Uracil-¹³C₂,₂- in cell culture?
Uracil-¹³C₂,₂- is primarily used as a tracer in metabolic flux analysis to study the pyrimidine salvage pathway. It allows researchers to quantify the rate of uracil uptake and its incorporation into UMP, UDP, UTP, and subsequently into RNA and DNA. This is particularly valuable in cancer research to understand how cancer cells sustain their high proliferation rates by salvaging nucleotides from their environment.[1][2][3]
2. How do mammalian cells take up uracil from the culture medium?
Mammalian cells possess specific transporter proteins that facilitate the uptake of uracil from the extracellular environment. This is an active transport process that allows the cell to concentrate uracil internally for its metabolic needs.[4]
3. What is the main metabolic pathway for Uracil-¹³C₂,₂- incorporation?
Once inside the cell, Uracil-¹³C₂,₂- is primarily utilized through the pyrimidine salvage pathway. The key enzyme in this pathway is uridine phosphorylase, which converts uracil and ribose-1-phosphate into uridine. Uridine is then phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP), which can then be further phosphorylated to UDP and UTP for incorporation into RNA. For incorporation into DNA, UTP is first converted to dUTP, which is then incorporated into the DNA strand.[1][4][5]
4. Can Uracil-¹³C₂,₂- be toxic to cells?
At high concentrations, uracil and its analogs can exhibit cytotoxicity. The exact toxic concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of Uracil-¹³C₂,₂- for your specific cell line and experimental duration.
5. How long should I incubate my cells with Uracil-¹³C₂,₂-?
The optimal incubation time depends on the specific metabolic question you are addressing. For studying rapid uptake and initial incorporation into the nucleotide pool, a short incubation of a few hours may be sufficient. To achieve steady-state labeling of nucleic acids, a longer incubation period, potentially spanning one or more cell cycles, may be necessary.[6][7][8]
Troubleshooting Guides
Here are some common issues encountered during Uracil-¹³C₂,₂- labeling experiments and how to resolve them.
Guide 1: Low Labeling Efficiency
Problem: You observe low or no incorporation of ¹³C from Uracil-¹³C₂,₂- into your target molecules (e.g., UMP, RNA).
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Concentration of Uracil-¹³C₂,₂- | The concentration of the tracer may be too low to compete effectively with endogenous unlabeled uracil pools. | Perform a dose-response experiment to determine the optimal concentration of Uracil-¹³C₂,₂- for your cell line. Start with a range of concentrations (e.g., 10 µM to 100 µM) and measure the incorporation at a fixed time point. |
| Competition from Unlabeled Uracil in Serum | Fetal Bovine Serum (FBS) and other sera contain endogenous uracil, which will dilute the labeled tracer and reduce its incorporation.[7] | Use dialyzed FBS, which has a significantly lower concentration of small molecules like uracil.[7] Alternatively, if your cells can tolerate it, reduce the serum concentration during the labeling period. |
| High Endogenous Pyrimidine Synthesis | If the de novo pyrimidine synthesis pathway is highly active, the cell may rely less on the salvage pathway, leading to lower incorporation of exogenous uracil. | Consider using an inhibitor of the de novo pathway, such as 5-Fluorouracil (at a low, non-lethal dose), to enhance the reliance on the salvage pathway. Caution: This will significantly alter the cell's metabolism and should be carefully considered in the context of your experimental question. |
| Short Incubation Time | The labeling duration may not be sufficient to allow for significant incorporation into the target molecules, especially for macromolecules like RNA and DNA.[6][7][8] | Increase the incubation time. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your experimental goals. |
| Cell Line-Specific Metabolism | Different cell lines have varying activities of the uracil salvage pathway enzymes.[4] | Characterize the expression and activity of key salvage pathway enzymes (e.g., uridine phosphorylase, UCK) in your cell line if possible. Some cell lines may inherently have low salvage activity. |
| Incorrect Sample Handling | Uracil can be unstable in biological samples at room temperature, potentially leading to degradation before analysis.[9][10] | Process samples quickly and keep them on ice. Store extracts at -80°C until analysis. |
Guide 2: Cell Viability Issues
Problem: You observe a significant decrease in cell viability or changes in cell morphology after adding Uracil-¹³C₂,₂-.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Uracil-¹³C₂,₂- Cytotoxicity | The concentration of the tracer may be too high and is causing cellular stress or toxicity. | Perform a cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) with a range of Uracil-¹³C₂,₂- concentrations to determine the maximum non-toxic concentration for your cell line and experimental duration. |
| Solvent Toxicity | If Uracil-¹³C₂,₂- is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.1% for DMSO). Prepare a high-concentration stock of Uracil-¹³C₂,₂- to minimize the volume of solvent added to the culture. |
| Contamination of Tracer | The Uracil-¹³C₂,₂- stock may be contaminated with bacteria or fungi. | Filter-sterilize the Uracil-¹³C₂,₂- stock solution before adding it to the culture medium. |
Guide 3: Inconsistent Results
Problem: You are getting high variability in your labeling results between replicate experiments.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| High Cell Passage Number | Cell lines can undergo phenotypic and genotypic changes at high passage numbers, leading to altered metabolic activity.[4][6][11] | Use cells with a consistent and low passage number for all experiments. It is good practice to thaw a new vial of cells after a certain number of passages (e.g., 10-15) to ensure consistency.[4] |
| Inconsistent Cell Density at Seeding | The metabolic state of cells can be influenced by their density. Inconsistent seeding densities will lead to variability in metabolic activity and tracer uptake. | Ensure that you are seeding the same number of cells for each replicate and that the cells are in the same growth phase (ideally, logarithmic phase) at the start of the labeling experiment. |
| Variability in Serum Lots | Different lots of FBS can have varying concentrations of endogenous metabolites, including uracil, which can affect the labeling efficiency.[7] | If possible, purchase a large batch of a single lot of dialyzed FBS for all related experiments to minimize this source of variability. |
| Inconsistent Incubation Times | Even small variations in the labeling duration can lead to differences in incorporation, especially in short-term experiments. | Use a precise timer and be consistent with the start and end times of the labeling period for all samples. |
| Mass Spectrometry Variability | Inconsistent sample preparation for mass spectrometry or instrument drift can lead to variable results.[12][13][14] | Use an internal standard (e.g., ¹³C₅,¹⁵N₂-Uracil) to normalize for variations in sample processing and instrument response. Regularly calibrate and maintain your mass spectrometer. |
Experimental Workflow and Protocols
Workflow for Uracil-¹³C₂,₂- Labeling Experiment
Caption: A typical experimental workflow for Uracil-¹³C₂,₂- labeling in cell culture.
Protocol: Uracil-¹³C₂,₂- Labeling for Metabolite Analysis
This protocol provides a starting point for your experiments. It is crucial to optimize the concentration of Uracil-¹³C₂,₂- and the incubation time for your specific cell line and experimental goals.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Uracil-¹³C₂,₂- (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Culture plates/flasks
-
Sterile filter (0.22 µm)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Scraper for adherent cells
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of labeling.
-
-
Preparation of Labeling Medium:
-
Prepare your basal medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed FBS and other necessary components (e.g., glutamine, penicillin/streptomycin).
-
Prepare a stock solution of Uracil-¹³C₂,₂- in a suitable solvent (e.g., sterile water or DMSO).
-
Add the Uracil-¹³C₂,₂- stock solution to the prepared medium to achieve the desired final concentration. Start with a concentration range of 10-100 µM for optimization.
-
Filter-sterilize the final labeling medium using a 0.22 µm filter.
-
Pre-warm the labeling medium to 37°C in a water bath.
-
-
Labeling:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled uracil.
-
Aspirate the PBS and add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 2, 6, 12, or 24 hours for a time-course experiment) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Harvesting and Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
For adherent cells, add ice-cold extraction solvent to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold extraction solvent.
-
Transfer the cell lysate/suspension to a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Store the metabolite extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis:
Uracil Metabolism and Salvage Pathway
Caption: Simplified diagram of the uracil salvage pathway showing the incorporation of Uracil-¹³C₂,₂-.
References
- Cappiello, M., et al. (1998). Uracil salvage pathway in PC12 cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1425(2), 273-282.
- Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes.
- Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(3), 916-929.e5.
- HCT116 Cells. (n.d.).
- Hansen, A. P., et al. (1992). A versatile method for uniform isotopic labeling of proteins in insect cells. Journal of biomolecular NMR, 2(4), 411-420.
- Sigma-Aldrich. (n.d.). Core Cell Culture.
- Thermo Fisher Scientific. (n.d.). Cell Culture Media.
- Thermo Fisher Scientific. (n.d.). Gibco Cell Culture Media.
- ResearchGate. (n.d.).
- Johnson, J. E., & Hoogstraten, C. G. (2008). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Nucleic acids research, 36(15), e96.
- Löffler, M., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International journal of molecular sciences, 22(16), 8888.
- Cambridge Isotope Laboratories, Inc. (n.d.). Uracil (2-¹³C, 99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). Uracil (2-¹³C, 96%).
- O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine metabolism in microorganisms. Bacteriological reviews, 34(3), 278-343.
- Lane, A. N., et al. (2014). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1198, 15-39.
- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206.
- Mor-de-la-Fuente, C., et al. (2019). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and environmental microbiology, 85(14), e00539-19.
- Buck, J., et al. (2012). Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics. Journal of the American Chemical Society, 134(40), 16738-16741.
- Tumanov, S., & Artsimovitch, I. (2015). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS.
- Evans, M. R., & Svejstrup, J. Q. (2017). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA.
- Otsuka, M., et al. (2012). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British journal of clinical pharmacology, 73(5), 756-766.
- BenchChem. (n.d.). Application Notes and Protocols for Experimental Design of 13C Labeling in Nucleic Acid Research.
- BenchChem. (n.d.). Application Notes: Metabolic Labeling of Mammalian Cells with D-Mannose-13C,d-2.
- Strapp, P. M., et al. (2016). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of biomolecular NMR, 65(3-4), 133-142.
- Jennings, E. Q., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 773.
- Róna, G., et al. (2021). Detection of Genomic Uracil Patterns. International journal of molecular sciences, 22(8), 3894.
- SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS.
- Róna, G., et al. (2021). Detection of Genomic Uracil Patterns. International journal of molecular sciences, 22(8), 3894.
- van Staveren, M. C., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of pharmaceutical and biomedical analysis, 125, 253-259.
- Buescher, J. M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and bioanalytical chemistry, 411(19), 4817-4829.
- Wilhelm, M., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British journal of clinical pharmacology, 86(11), 2296-2305.
- Wang, Y., et al. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv.
- SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS.
- Wilhelm, M., et al. (2020). Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency. British journal of clinical pharmacology, 86(11), 2296-2305.
- Jennings, E. Q., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 773.
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Validation & Comparative
A Comparative Guide to 13C- and 15N-Labeled Uracil for Probing RNA Stability
In the dynamic landscape of cellular regulation, the stability of RNA molecules is a critical determinant of gene expression. Understanding the precise kinetics of RNA synthesis and decay is paramount for researchers in basic science and drug development. Metabolic labeling with stable, non-radioactive isotopes has emerged as a powerful and safe technique to track the lifecycle of RNA. This guide provides an in-depth, objective comparison of two widely used isotopic labels for this purpose: Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled uracil. We will delve into the mechanistic underpinnings of each approach, provide supporting experimental frameworks, and offer insights to guide your choice of isotope for robust and reliable RNA stability measurements.
The Principle of Metabolic Labeling for RNA Stability Analysis
The core principle of using isotopically labeled uracil is to introduce a "mass tag" into newly synthesized RNA.[1] By providing cells with uracil containing heavier isotopes (¹³C or ¹⁵N), all RNA transcribed during the labeling period will incorporate these heavier nucleotides. This allows for the differentiation of the "new" RNA population from the pre-existing "old" RNA.
The most common experimental design is the pulse-chase experiment .[1][2] Cells are first incubated with the labeled uracil for a defined period (the "pulse"), allowing for the accumulation of heavy RNA. Subsequently, the labeled medium is replaced with a medium containing an excess of unlabeled uracil (the "chase"). This prevents further incorporation of the heavy label. By collecting RNA at various time points during the chase and quantifying the amount of remaining heavy RNA, one can determine the decay rate, and thus the half-life, of specific RNA transcripts.[3][4][5]
Comparing ¹³C-Uracil and ¹⁵N-Uracil: A Head-to-Head Analysis
The choice between ¹³C- and ¹⁵N-labeled uracil is not arbitrary and has significant implications for experimental design, downstream analysis, and the nature of the data obtained.
| Feature | Uracil C-13, 2- | 15N-labeled Uracil |
| Isotopic Label | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Natural Abundance | ~1.1% | ~0.37% |
| Mass Shift | Variable, dependent on the number of ¹³C atoms incorporated per molecule. | Consistent +2 Da shift per uracil base (for ¹⁵N₂-uracil). |
| Primary Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (MS). |
| Complexity of MS Analysis | Can be more complex due to mass isotopomer distributions, but also provides richer metabolic flux information.[6][7] | Simpler spectral analysis due to a predictable mass shift.[8] |
| Background Signal in MS | Higher natural abundance of ¹³C results in a more complex isotopic background.[] | Lower natural abundance of ¹⁵N leads to a cleaner background, enhancing sensitivity for low-abundance transcripts.[8][] |
| Cost | Generally, ¹³C-labeled precursors can be more expensive. | Often more cost-effective for broad labeling studies. |
| Structural Analysis (NMR) | ¹³C is essential for heteronuclear NMR experiments to determine RNA structure and dynamics.[10][11] | While ¹⁵N is also NMR-active, ¹³C provides more detailed information on the carbon backbone.[10] |
Causality Behind Experimental Choices: Why Choose One Over the Other?
Choose ¹⁵N-Labeled Uracil for:
-
Straightforward Quantification of RNA Turnover: The primary advantage of using ¹⁵N₂-uracil is the simplicity and predictability of the mass shift in mass spectrometry. Each incorporated uracil will increase the mass of the RNA molecule by 2 Daltons. This makes data analysis more straightforward, as one can easily distinguish between the light (unlabeled) and heavy (labeled) RNA populations.[8] This is particularly beneficial for high-throughput studies where ease of data processing is a priority.
-
High-Sensitivity Detection: Due to the very low natural abundance of ¹⁵N (0.37%), the background signal in mass spectrometry is minimal.[] This results in a higher signal-to-noise ratio, making ¹⁵N-labeling ideal for detecting and quantifying the decay of low-abundance transcripts.
Choose ¹³C-Labeled Uracil for:
-
Integrated Metabolic Flux and RNA Stability Analysis: When cells are supplied with a ¹³C-labeled carbon source like ¹³C-glucose, the label is incorporated into various metabolic pathways, including the synthesis of the ribose sugar and the pyrimidine base of uracil.[6][7] Analyzing the mass isotopomer distribution (the pattern of different numbers of ¹³C atoms in a molecule) can provide insights into the metabolic pathways that are active during RNA synthesis, in addition to measuring RNA turnover.[12][13]
-
Structural Biology Applications (NMR): For researchers interested in the structure and dynamics of RNA, ¹³C-labeling is indispensable.[14] Heteronuclear NMR experiments, such as the ¹H-¹³C HSQC, rely on the presence of the ¹³C isotope to resolve spectral overlap and provide detailed information about the RNA's three-dimensional structure and conformational changes.[10][11]
-
Site-Specific Labeling Studies: Chemical synthesis allows for the incorporation of ¹³C atoms at specific positions within the uracil molecule or the ribose sugar.[11] This level of control is crucial for detailed mechanistic studies of RNA-protein interactions or enzymatic reactions.
Experimental Workflow: A Step-by-Step Guide
The following protocols outline a typical pulse-chase experiment to measure mRNA half-lives in cultured mammalian cells using either ¹³C- or ¹⁵N-labeled uracil, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Diagram of the Experimental Workflow
Caption: General workflow for determining RNA stability using stable isotope labeling.
Part 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293T) in culture dishes and grow to approximately 70-80% confluency in standard growth medium. Ensure healthy, logarithmically growing cells for consistent label uptake.[3][15]
-
Pulse Phase: Remove the standard medium and replace it with a pre-warmed, custom medium lacking uridine and supplemented with either ¹³C-labeled uracil (e.g., [1,3-¹³C₂]-Uracil) or ¹⁵N-labeled uracil (e.g., [1,3-¹⁵N₂]-Uracil) at a final concentration of 100-200 µM. The duration of the pulse will depend on the expected turnover rate of the RNAs of interest and can range from a few hours to 24 hours.
-
Chase Phase: After the pulse period, aspirate the labeling medium, wash the cells once with phosphate-buffered saline (PBS), and add a pre-warmed chase medium. This medium should contain a high concentration of unlabeled uracil (e.g., 5-10 mM) to effectively outcompete any remaining labeled precursor.[3]
-
Time-Course Collection: Harvest cells at various time points after initiating the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The "0-hour" time point represents the end of the pulse phase. For each time point, wash the cells with ice-cold PBS and lyse them directly in the dish using a suitable lysis buffer (e.g., TRIzol).
Part 2: RNA Processing and Analysis
-
RNA Extraction: Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction method or a commercial kit, following the manufacturer's instructions.[16] Ensure high-quality, intact RNA by assessing it on a denaturing agarose gel or with a bioanalyzer.
-
mRNA Purification (Optional): If focusing on messenger RNA, purify polyadenylated (poly(A)) RNA from the total RNA using oligo(dT)-magnetic beads. This step enriches for mRNA and removes highly abundant ribosomal RNA (rRNA), which can interfere with downstream analysis.
-
Enzymatic Digestion: Digest the RNA samples to individual nucleosides. This is a critical step for LC-MS analysis. A common enzymatic cocktail includes nuclease P1 (to cleave the phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nucleosides are separated by reverse-phase chromatography and then detected by the mass spectrometer. Set the mass spectrometer to monitor the mass-to-charge (m/z) ratios for both the light (unlabeled) and heavy (labeled) forms of uridine.
-
Data Analysis: For each time point, calculate the ratio of the heavy-to-light uridine peak areas. Plot the natural logarithm of the fraction of heavy RNA remaining against time. The slope of the resulting linear regression is the decay rate constant (k), from which the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k .
Quantitative Data Presentation
The data below is representative of what would be obtained from a pulse-chase experiment. While this specific data is modeled on results from similar metabolic labeling techniques, it illustrates the expected outcome for a moderately stable and a highly unstable transcript.
| Time (hours) | Fraction of Heavy Transcript A Remaining | Fraction of Heavy Transcript B Remaining |
| 0 | 1.00 | 1.00 |
| 2 | 0.85 | 0.45 |
| 4 | 0.72 | 0.20 |
| 8 | 0.52 | 0.04 |
| 12 | 0.38 | < 0.01 |
Calculated Half-Lives:
-
Transcript A (Stable): ~ 8 hours
-
Transcript B (Unstable): ~ 1.5 hours
Conclusion: A Strategic Choice for Your Research Needs
Both ¹³C- and ¹⁵N-labeled uracil are powerful tools for dissecting the dynamics of RNA stability. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific research question and the available analytical instrumentation.
-
For researchers primarily focused on obtaining robust, high-throughput quantification of RNA half-lives with maximal sensitivity, ¹⁵N-labeled uracil offers a clear advantage due to its clean mass spectrometry signal and straightforward data analysis.
-
For those seeking to integrate RNA turnover with broader metabolic pathway analysis or to perform detailed structural studies using NMR, ¹³C-labeled uracil is the more versatile and informative choice.
By understanding the fundamental differences and aligning the choice of isotope with your experimental goals, you can ensure the generation of high-quality, reliable data that will advance our understanding of the intricate mechanisms governing RNA metabolism.
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Navigating DPD Deficiency Detection: A Comparative Guide to the ¹³C-Uracil Breath Test and DPYD Genotyping
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal and breast cancers.[1][2] The catabolism and elimination of over 80% of administered 5-FU are dependent on a single, rate-limiting enzyme: dihydropyrimidine dehydrogenase (DPD).[3] A deficiency in DPD activity, present in 3-8% of the population, can lead to the accumulation of these cytotoxic drugs, resulting in severe, and sometimes fatal, toxicities.[4][5]
Identifying patients with DPD deficiency before initiating treatment is a critical step toward personalized medicine and improving patient safety. Two primary methodologies have emerged for this purpose: the ¹³C-Uracil Breath Test, a phenotypic assay that measures real-time enzyme function, and DPYD genotyping, which identifies genetic variants known to impair enzyme activity. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and established clinical protocols, to aid researchers, clinicians, and drug development professionals in making informed decisions.
Part 1: The ¹³C-Uracil Breath Test (UraBT) - A Phenotypic Approach
The ¹³C-Uracil Breath Test (UraBT) is a non-invasive method designed to assess the in-vivo activity of the DPD enzyme.[6][7] It provides a functional measure of an individual's ability to metabolize uracil, a natural substrate of DPD.
Principle and Mechanism
The test's principle is based on the DPD-mediated catabolism of uracil.[6] The patient ingests a solution containing uracil labeled with a non-radioactive, stable isotope, carbon-13 (¹³C), at the C2 position. In individuals with normal DPD function, the ¹³C-uracil is metabolized by the pyrimidine catabolic pathway. This process cleaves the pyrimidine ring, releasing the labeled carbon atom as ¹³CO₂. The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled. The rate and amount of exhaled ¹³CO₂ are directly proportional to the DPD enzyme's metabolic activity.[8] In DPD-deficient individuals, this metabolic process is significantly reduced, leading to lower levels of exhaled ¹³CO₂.[6]
Caption: Workflow of the ¹³C-Uracil Breath Test.
Experimental Protocol: ¹³C-Uracil Breath Test
The following is a generalized protocol based on published studies.[6][7][9]
-
Patient Preparation:
-
Administration:
-
Breath Sample Collection:
-
Exhaled breath samples are collected into sealed bags at various time intervals, typically up to 180 minutes post-ingestion.[6][7][14]
-
Key measurement points often include a sample taken at 50 minutes, as this has been shown to provide maximal discrimination between normal and DPD-deficient individuals.[6]
-
-
Sample Analysis:
Data Interpretation and Performance
Several pharmacokinetic indices can be derived from the UraBT, including the maximum ¹³CO₂ concentration (Cmax), the time to reach Cmax (Tmax), and the cumulative percentage of the ¹³C dose recovered (PDR).[6][7] However, the DOB value at 50 minutes (DOB₅₀) has been identified as a robust and simple discriminant.[6][15]
-
Cutoff Value: A DOB₅₀ value below 128.9 has been used to classify individuals as DPD deficient.[6][15]
-
Performance: Initial studies demonstrated high diagnostic accuracy. One study involving 58 individuals reported a sensitivity of 100% and a specificity of 96% .[6] Subsequent research confirmed a strong correlation between UraBT results and DPD activity measured in peripheral blood mononuclear cells (PBMCs).[14][15]
Part 2: DPYD Genotyping - A Genetic Approach
DPYD genotyping is a DNA-based test that screens for specific variants in the dihydropyrimidine dehydrogenase gene (DPYD) that are known to cause DPD deficiency.[16] This approach identifies an individual's predisposition to DPD deficiency based on their genetic makeup.
Principle and Mechanism
The DPYD gene provides the instructions for making the DPD enzyme.[17] Certain single nucleotide polymorphisms (SNPs) and other genetic variations can lead to the production of a non-functional or partially functional enzyme, or no enzyme at all.[1] By identifying the presence of these deleterious variants, genotyping can predict an individual's DPD metabolizer status.[18]
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has established a standardized system that assigns an "activity score" to each DPYD allele (0 for no function, 0.5 for decreased function, and 1 for normal function).[19] The sum of the scores for both alleles determines the patient's predicted DPD phenotype:
-
Normal Metabolizer (Score of 2): Standard dosing recommended.[20]
-
Intermediate Metabolizer (Score of 1 or 1.5): Reduced starting dose (e.g., 50% reduction) recommended.[19][20]
-
Poor Metabolizer (Score of 0 or 0.5): Avoidance of fluoropyrimidines is recommended.[20]
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A Senior Application Scientist's Guide to the Validation of RNA Synthesis Rates: A Comparative Analysis of Uracil-C13,2-Labeling and Other Methodologies
For researchers, scientists, and professionals in drug development, the accurate measurement of RNA synthesis rates is paramount to understanding the dynamics of gene expression and the mechanisms of therapeutic intervention. This guide provides an in-depth technical comparison of methodologies for validating RNA synthesis rates, with a focus on the robust and precise technique of Uracil-C13,2-labeling. We will delve into the principles, protocols, and comparative performance of this stable isotope labeling method against other prevalent techniques, namely 4-thiouridine (4sU) and 5-ethynyluridine (EU) labeling. This document is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of each method's strengths and limitations.
The Central Role of RNA Synthesis in Gene Expression Dynamics
The steady-state level of any given RNA is a dynamic equilibrium between its synthesis and degradation.[1] While methods like RT-qPCR and standard RNA-sequencing provide a snapshot of RNA abundance, they cannot deconvolute the contributions of transcription and decay.[2] To truly understand the regulatory mechanisms governing gene expression, it is essential to directly measure the rate of de novo RNA synthesis. This is particularly critical when studying cellular responses to stimuli, the effects of therapeutic compounds, or the intricacies of developmental processes.
Methodologies for Measuring RNA Synthesis: A Comparative Overview
Several techniques have been developed to label and isolate newly transcribed RNA. These methods primarily rely on the cellular uptake and incorporation of modified nucleoside analogs into nascent RNA molecules.
| Method | Principle | Detection | Key Advantages | Key Disadvantages |
| Uracil-C13,2-Labeling | Metabolic incorporation of a stable, heavy isotope-labeled uracil. | Mass Spectrometry | - Minimal perturbation to RNA structure and function.- High accuracy and precision.- Enables multiplexed analysis with different isotopes. | - Requires specialized mass spectrometry equipment and expertise.- Higher cost of labeled precursors. |
| 4-thiouridine (4sU) Labeling | Incorporation of a thiol-containing uridine analog. | Biotinylation and affinity purification or nucleotide conversion (T-to-C mutation). | - High labeling efficiency.- Versatile downstream applications (e.g., SLAM-seq).- Well-established protocols. | - Potential for cytotoxicity at high concentrations or long labeling times.[3]- Biotinylation can be laborious.- Nucleotide conversion can introduce biases.[3] |
| 5-ethynyluridine (EU) Labeling | Incorporation of a uridine analog with an alkyne group. | "Click" chemistry with an azide-biotin tag for affinity purification. | - High specificity and efficiency of the click reaction.- Rapid labeling.- Suitable for in vivo applications.[3] | - The "click" reaction requires a copper catalyst, which can be toxic to cells.- The bulky biotin tag may affect downstream enzymatic reactions. |
Deep Dive: Uracil-C13,2-Labeling for Unperturbed RNA Synthesis Analysis
Stable isotope labeling with compounds like 13C-labeled uracil offers the most elegant approach for tracing RNA synthesis with minimal physiological disruption. Unlike methods that introduce reactive chemical groups, stable isotopes are naturally occurring and do not alter the fundamental chemical properties of the RNA molecule. This "silent" labeling is a key advantage when studying sensitive cellular processes.
The workflow for Uracil-C13,2-labeling involves introducing the labeled precursor to the cell culture medium, where it is taken up and incorporated into the UTP pool, and subsequently into newly synthesized RNA. The analysis is then performed using mass spectrometry, which can distinguish between the naturally abundant 12C-containing RNA and the newly synthesized 13C-labeled RNA based on their mass-to-charge ratio.
Experimental Workflow: Uracil-C13,2-Labeling
Caption: Workflow for measuring RNA synthesis rates using Uracil-C13,2-labeling.
Detailed Protocol: Uracil-C13,2-Labeling and Mass Spectrometry Analysis
1. Cell Culture and Labeling: a. Culture cells in standard medium to the desired confluency. b. Prepare labeling medium by supplementing uracil-free medium with a known concentration of 13C2-Uracil. c. Replace the standard medium with the labeling medium and incubate for the desired pulse duration. The length of the pulse will depend on the turnover rate of the RNA of interest.
2. RNA Extraction and Hydrolysis: a. Harvest cells and immediately lyse them to inactivate RNases. b. Extract total RNA using a standard method such as TRIzol followed by column purification. c. Quantify the extracted RNA and assess its integrity. d. Hydrolyze a known amount of total RNA to individual nucleosides using a nuclease cocktail (e.g., nuclease P1 and alkaline phosphatase).
3. LC-MS/MS Analysis: a. Separate the nucleosides using liquid chromatography (LC). b. Analyze the eluate by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify the mass transitions for both unlabeled (12C) and labeled (13C) uracil.
4. Data Analysis and Validation: a. Determine the ratio of the peak areas for the 13C-labeled and 12C-unlabeled uracil. b. This ratio, in conjunction with the known labeling time and total RNA amount, can be used to calculate the absolute rate of RNA synthesis. c. Self-Validation: The inclusion of internal standards with known isotopic enrichment allows for the validation of the mass spectrometer's accuracy and the normalization of sample-to-sample variability.
Alternative Methodologies: 4sU and EU Labeling
While stable isotope labeling is the gold standard for minimizing perturbation, 4sU and EU labeling offer practical alternatives with their own sets of advantages and considerations.
4-thiouridine (4sU) Labeling
4sU is a photoreactive analog of uridine that is readily incorporated into nascent RNA.[4] The thiol group on the 4sU molecule allows for its specific chemical modification, enabling the separation of newly synthesized RNA from the pre-existing RNA pool.
Caption: Workflow for 4sU-labeling followed by affinity purification.
1. 4sU Labeling: a. Add 4sU to the cell culture medium at a final concentration typically ranging from 100 to 500 µM. b. Incubate for the desired labeling period. It is crucial to optimize the 4sU concentration and incubation time to maximize labeling efficiency while minimizing cytotoxicity.[3]
2. RNA Extraction and Biotinylation: a. Extract total RNA. b. Biotinylate the 4sU-labeled RNA using a thiol-reactive biotin derivative, such as HPDP-Biotin.
3. Affinity Purification: a. Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized RNA. b. Wash the beads to remove non-specifically bound RNA. c. Elute the captured RNA from the beads.
4. Validation and Quality Control: a. Dot Blot: A dot blot using a streptavidin-HRP conjugate can be used to confirm the successful biotinylation of the 4sU-labeled RNA. b. Spike-in Controls: The addition of in vitro transcribed 4sU-labeled RNA spike-ins of known concentrations can be used to assess the efficiency of the purification process and for normalization.
5-ethynyluridine (EU) Labeling
EU is another uridine analog that contains a terminal alkyne group.[3] This alkyne group allows for a highly specific and efficient bioorthogonal "click" reaction with an azide-containing molecule, such as biotin-azide.
Caption: Workflow for EU-labeling followed by "Click" chemistry.
1. EU Labeling: a. Add EU to the cell culture medium. b. Incubate for the desired labeling period.
2. RNA Extraction and Click Reaction: a. Extract total RNA. b. Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by incubating the RNA with biotin-azide in the presence of a copper(I) catalyst.
3. Affinity Purification: a. Purify the biotinylated RNA using streptavidin beads as described for the 4sU method.
4. Validation and Quality Control: a. Similar to 4sU labeling, spike-in controls can be used for validation and normalization. The efficiency of the click reaction can be assessed by performing the reaction on a known amount of in vitro transcribed EU-containing RNA.
Case Study: Probing the mTOR Signaling Pathway's Impact on RNA Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation, and its activity is tightly linked to the rate of protein and RNA synthesis.[5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer.[6] Measuring changes in RNA synthesis rates upon mTOR inhibition or activation provides a powerful means to dissect the downstream effects of this critical pathway.
Caption: The mTORC1 signaling pathway's regulation of RNA and protein synthesis.
By employing the labeling techniques described above, researchers can quantify the impact of mTOR inhibitors (like rapamycin) on the synthesis rates of specific classes of RNA, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), which are critical for protein synthesis and cell growth.[7]
Conclusion: Choosing the Right Tool for the Job
The choice of method for measuring RNA synthesis rates depends on the specific biological question, available resources, and the desired level of precision.
-
Uracil-C13,2-labeling coupled with mass spectrometry stands out as the most accurate and least perturbative method, making it ideal for studies where preserving the native state of the cellular machinery is paramount.
-
4sU-labeling offers a versatile and well-established alternative, particularly with the advent of nucleotide conversion methods that streamline the workflow.
-
EU-labeling provides a rapid and efficient means of labeling nascent RNA, with its primary strength lying in the specificity of the click reaction.
By carefully considering the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate technique to unravel the intricate dynamics of RNA synthesis in their experimental systems.
References
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Cleary, M. D., Meiering, C. D., Jan, E., Guymon, R., & Boothroyd, J. C. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. Nature biotechnology, 23(2), 232–237. [Link]
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Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
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McPheeters, D. S., & Wise, J. A. (2013). Measurement of in vivo RNA synthesis rates. In Methods in enzymology (Vol. 529, pp. 215-233). Academic Press. [Link]
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A Comparative Guide to Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening: Uracil C-13, 2- Breath Test vs. Plasma Dihydrouracil Levels
Introduction: The Critical Need for DPD Deficiency Screening
Fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] However, a significant portion of patients, estimated between 5% and 10%, experience severe, life-threatening toxicities due to a deficiency in the dihydropyrimidine dehydrogenase (DPD) enzyme.[1] DPD is the rate-limiting enzyme responsible for the metabolism of over 80% of the administered 5-FU dose.[3] A deficiency in this enzyme leads to impaired drug clearance, subsequent accumulation of toxic metabolites, and a heightened risk of severe adverse events such as neutropenia, mucositis, and diarrhea.[1][4]
The genetic basis for DPD deficiency lies in variants within the DPYD gene.[5][6] While genotyping for specific DPYD variants can identify a portion of at-risk patients, this approach may not capture all individuals with reduced DPD function due to the vast number of identified variants, not all of which have established clinical significance.[7][8] This has led to the development and clinical implementation of phenotypic tests that directly assess the functional capacity of the DPD enzyme. This guide provides an in-depth comparison of two prominent phenotypic methods: the Uracil C-13, 2- breath test (UraBT) and the measurement of plasma dihydrouracil (DHU) to uracil (U) ratios.
The European Medicines Agency (EMA) now recommends pre-treatment testing for DPD deficiency, highlighting the growing consensus on the importance of identifying at-risk patients before initiating fluoropyrimidine therapy.[2][9]
Principles of the Competing Methodologies
The Uracil C-13, 2- Breath Test (UraBT)
The UraBT is a non-invasive method that assesses the whole-body DPD enzyme activity.[10] The principle of the test is based on the metabolism of orally administered 2-¹³C-labeled uracil.[10] In individuals with normal DPD function, the labeled uracil is catabolized by DPD and subsequent enzymes in the pyrimidine degradation pathway, ultimately producing ¹³CO₂ which is exhaled.[4][10][11] The amount of ¹³CO₂ in breath samples, collected at various time points after ingestion of the labeled uracil, is measured using isotope ratio mass spectrometry or infrared spectroscopy.[10][12] In DPD-deficient individuals, the reduced catabolism of 2-¹³C-uracil results in a decreased production and exhalation of ¹³CO₂.[10]
Plasma Dihydrouracil (DHU) and Uracil (U) Levels
This method provides a direct measure of DPD's enzymatic activity by quantifying the endogenous plasma concentrations of its substrate, uracil (U), and its direct metabolite, dihydrouracil (DHU).[12] A reduced DPD activity leads to an accumulation of uracil and a decrease in the production of dihydrouracil. Therefore, an elevated plasma uracil concentration or a decreased DHU/U ratio is indicative of DPD deficiency.[7][13][14] This approach offers a snapshot of the patient's current DPD metabolic status.
Head-to-Head Performance Comparison
Both the UraBT and plasma DHU/U ratio have demonstrated clinical utility in identifying patients with DPD deficiency. The following table summarizes key performance metrics reported in the literature.
| Performance Metric | Uracil C-13, 2- Breath Test (UraBT) | Plasma Dihydrouracil/Uracil (DHU/U) Ratio |
| Sensitivity | Reported as high as 100% in some studies for identifying DPD-deficient individuals.[10][15] A study discriminating severe toxicity (Grade 3-4) showed a sensitivity of 61.5%.[16] | A study using a plasma DHU/U cutoff of 4.0 reported a sensitivity of 71% for severe toxicity.[13][14] An oral uracil loading test followed by DHU/U measurement at 120 minutes showed 80% sensitivity.[17][18] |
| Specificity | Reported as 96% in an initial study.[10][15] A study discriminating severe toxicity showed a specificity of 85%.[16] | A plasma DHU/U cutoff of 4.0 yielded a specificity of 76%.[13][14] An oral uracil loading test followed by DHU/U measurement at 120 minutes showed 98% specificity.[17][18] |
| Key Correlates | UraBT breath ¹³CO₂ levels show significant correlation with peripheral blood mononuclear cell (PBMC) DPD activity, plasma [2-¹³C]uracil clearance, and the rate of [2-¹³C]dihydrouracil appearance.[15][19] | The DHU/U ratio has been shown to correlate with the grade of fluoropyrimidine-induced toxicity.[13] |
| Logistical Considerations | Requires a patient visit of approximately 2-3 hours for breath sample collection at multiple time points.[12][19] Requires specialized equipment for ¹³CO₂ analysis.[10] | Requires a single blood draw.[12] Analysis is performed via liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely available in clinical laboratories.[20][21] |
Causality Behind Experimental Choices
The choice between these two phenotypic tests often depends on a balance of logistical feasibility, desired turnaround time, and the specific clinical question being addressed.
-
Whole-Body vs. Snapshot Metabolism: The UraBT provides a dynamic assessment of the body's total capacity to metabolize uracil, reflecting the contribution of DPD activity from various organs, primarily the liver.[10] This systemic view is a key advantage, as DPD is expressed in multiple tissues. In contrast, plasma DHU/U levels offer a static snapshot of DPD activity at the time of the blood draw. While this is a more direct measurement of the substrate-to-product conversion, it may be influenced by circadian variations in DPD activity.[22]
-
Invasive vs. Non-Invasive: The UraBT is entirely non-invasive, relying only on the ingestion of a labeled substrate and the collection of breath samples.[10][12] This can be a significant advantage in terms of patient comfort and acceptance. The measurement of plasma DHU/U levels requires a standard blood draw, which is a minimally invasive and routine clinical procedure.
-
Exogenous Challenge vs. Endogenous State: The UraBT utilizes an exogenous load of labeled uracil to challenge the DPD metabolic pathway.[10] This can potentially provide a more robust assessment of the enzyme's maximal capacity. The plasma DHU/U ratio reflects the metabolism of endogenous uracil under physiological conditions.
Experimental Protocols
Uracil C-13, 2- Breath Test (UraBT) Protocol
This protocol is a generalized representation based on published methodologies.[10][12][23][24][25][26]
-
Patient Preparation: The patient should fast for a specified period (e.g., 6-8 hours) before the test.[26] Certain medications may need to be withheld as per institutional guidelines.
-
Baseline Breath Sample: A baseline breath sample is collected before the administration of the labeled uracil. The patient exhales into a collection bag or tube.
-
Administration of ¹³C-Uracil: An aqueous solution of 2-¹³C-uracil (e.g., 6 mg/kg) is orally administered to the patient.[10][15]
-
Post-Dose Breath Sample Collection: Breath samples are collected at multiple time points after ingestion, typically over a period of 180 minutes (e.g., at 10, 20, 30, 40, 50, 60, 90, 120, 150, and 180 minutes).[19]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an infrared spectrometer or isotope ratio mass spectrometer.[10]
-
Data Interpretation: The change in the ¹³CO₂/¹²CO₂ ratio from baseline is calculated and expressed as delta over baseline (DOB). Key parameters such as the maximum DOB (Cmax), time to Cmax (Tmax), and the DOB at a specific time point (e.g., DOB₅₀) are used to classify DPD status.[10] For instance, a DOB₅₀ value below a certain cutoff (e.g., 128.9) may be used to identify DPD-deficient individuals.[10]
Plasma Dihydrouracil and Uracil Measurement Protocol
This protocol is a generalized representation based on published LC-MS/MS methodologies.[20][21][27][28][29]
-
Sample Collection: A whole blood sample is collected in an appropriate anticoagulant tube (e.g., EDTA).
-
Plasma Separation: The blood sample is centrifuged to separate the plasma. It is crucial to process the sample promptly and store the plasma at low temperatures (e.g., -70°C) to ensure the stability of uracil and dihydrouracil.[29]
-
Sample Preparation:
-
An internal standard (e.g., stable isotope-labeled uracil and dihydrouracil) is added to the plasma sample.[29]
-
Proteins are precipitated by adding a solvent such as acetonitrile or methanol.[20][29]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Uracil and dihydrouracil are separated on a chromatography column (e.g., a reversed-phase C18 column).[20]
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify uracil and dihydrouracil.
-
-
Data Interpretation: The concentrations of uracil and dihydrouracil are determined from a calibration curve. The DHU/U ratio is then calculated. A low ratio (e.g., below a specific cutoff) or a high uracil level (e.g., >16 ng/mL for partial deficiency) indicates DPD deficiency.[21][22]
Visualizing the Workflows
Uracil Metabolic Pathway
Caption: The rate-limiting step of uracil and 5-FU catabolism by DPD.
Uracil C-13, 2- Breath Test Workflow
Caption: Workflow of the non-invasive Uracil C-13, 2- Breath Test.
Plasma DHU/U Ratio Workflow
Caption: Workflow for determining DPD status via plasma DHU/U ratio.
Conclusion and Future Directions
Both the Uracil C-13, 2- breath test and the measurement of plasma dihydrouracil levels offer valuable, complementary approaches to phenotypic screening for DPD deficiency. The UraBT provides a non-invasive, systemic assessment of DPD function, while the plasma DHU/U ratio offers a direct and readily implementable measure of DPD's metabolic activity. The choice of method will be guided by local expertise, available instrumentation, and clinical workflow considerations.
As personalized medicine continues to evolve, the integration of these phenotypic tests with genotypic information will likely provide the most comprehensive picture of a patient's risk for fluoropyrimidine-induced toxicity. Further research is warranted to standardize protocols and establish definitive, clinically validated cutoffs that can be universally applied to guide individualized dosing strategies, ultimately improving the safety and efficacy of this important class of chemotherapeutic agents.
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A Comparative Guide to Measuring 5-Fluorouracil Catabolism: The Role and Accuracy of the [2-¹³C]-Uracil Breath Test
For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of solid tumors, including colorectal and breast cancers.[1][2] However, its efficacy is often shadowed by a significant risk of severe, and sometimes lethal, toxicity, affecting up to 30% of patients.[2][3][4][5][6] This variability in patient response is largely attributed to differences in the catabolism of 5-FU, a process predominantly governed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][7][8][9][10] Accurate pre-treatment assessment of a patient's 5-FU catabolic capacity is therefore critical for personalizing dosage and mitigating adverse reactions.
This guide provides an in-depth comparison of the [2-¹³C]-Uracil Breath Test (UraBT) against other common methods for assessing 5-FU catabolism. We will delve into the underlying biochemical pathways, present comparative experimental data, and provide detailed protocols to equip researchers and clinicians with the knowledge to make informed decisions for predicting 5-FU toxicity.
The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in 5-FU Catabolism
5-FU is a prodrug that must be converted into its active metabolites to exert its cytotoxic effects.[11] However, over 80% of an administered dose of 5-FU is rapidly catabolized in the liver by DPD, the rate-limiting enzyme in this pathway.[1][8][9][12] Individuals with deficient DPD activity, a pharmacogenetic syndrome present in 3-8% of the population, are unable to effectively clear the drug, leading to prolonged exposure and a heightened risk of severe toxicity.[1][7]
The catabolic pathway initiated by DPD is crucial for detoxifying 5-FU. A deficiency in this enzyme can lead to life-threatening side effects such as neutropenia, diarrhea, and stomatitis.[5][6]
Caption: 5-FU metabolic pathways.
The [2-¹³C]-Uracil Breath Test (UraBT): A Phenotypic Approach
The UraBT is a non-invasive method designed to measure the in vivo activity of DPD.[3] The principle is straightforward: the patient ingests a dose of uracil labeled with a stable isotope, ¹³C, at the C2 position. Uracil is a natural substrate for DPD. In individuals with normal DPD function, the [2-¹³C]-uracil is catabolized through the same pathway as 5-FU, ultimately releasing ¹³CO₂ which is exhaled in the breath. The rate and amount of exhaled ¹³CO₂ are proportional to the body's total DPD activity.[13]
Caption: Workflow of the [2-¹³C]-Uracil Breath Test.
This protocol is a synthesis of methodologies described in the literature.[14][15]
-
Patient Preparation: The patient should fast overnight (at least 8 hours).
-
Baseline Sample: A baseline breath sample is collected into a collection bag before the administration of the substrate.
-
Substrate Administration: The patient ingests an aqueous solution of [2-¹³C]-uracil, typically at a dose of 6 mg/kg body weight.[14]
-
Breath Sampling: Breath samples are collected at regular intervals over a period of up to 180 minutes. A common sampling schedule is every 5-10 minutes for the first hour, and then every 15-30 minutes thereafter.[14][15]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the exhaled breath samples is measured using an infrared spectrophotometer.[14][15]
-
Data Interpretation: The results are often expressed as the delta over baseline (DOB) at a specific time point (e.g., DOB at 50 minutes, or DOB₅₀) or as the cumulative percentage of the ¹³C dose recovered over time.[3][14] Low DOB values are indicative of DPD deficiency.
Alternative Methods for Assessing 5-FU Catabolism
While the UraBT provides a functional measure of DPD activity, other methods focus on the genetic basis of DPD deficiency or measure endogenous metabolite levels.
-
DPYD Genotyping: This method involves screening for specific variations in the DPYD gene that are known to cause decreased or absent DPD activity. The most common and clinically relevant variant is DPYD2A.[1][10] While genotyping can definitively identify individuals with specific risk-associated alleles, it does not account for all possible mutations or epigenetic factors that may influence DPD function.[16]
-
Plasma Dihydrouracil/Uracil (UH₂/U) Ratio: This phenotypic test measures the plasma concentrations of endogenous uracil and its DPD-catalyzed metabolite, dihydrouracil. A low UH₂/U ratio suggests reduced DPD activity.[3][17] This method provides a snapshot of DPD activity but can be influenced by factors other than DPD function.[13][18]
Comparative Accuracy of Predictive Methods
The ultimate goal of these tests is to accurately predict which patients are at high risk of severe toxicity from 5-FU. Several studies have compared the performance of the UraBT, DPYD genotyping, and the UH₂/U ratio.
A study on gastrointestinal cancer patients evaluated the performance of these tests in discriminating between patients with grade 3-4 toxicity and those with grade 0-1 toxicity.[3][4][5][6] The results are summarized below:
| Method | Parameter | Sensitivity | Specificity | Reference |
| [2-¹³C]-Uracil Breath Test (UraBT) | DOB₅₀ ≤ 161.4 | 61.5% | 85% | [3][4][5] |
| [2-¹³C]-Uracil Breath Test (UraBT) | (vs. DPD-deficient) | 75% | 85% | [3][4][5] |
| DPYD Genotyping | (Presence of deleterious mutations) | ~25-50% | High (>95%) | [10] |
| Plasma UH₂/U Ratio | (Variable cutoffs) | Variable | Variable | [17][18] |
Note: Sensitivity and specificity for DPYD genotyping can vary depending on the specific variants tested. The value provided is an estimate based on the prevalence of commonly tested mutations.
The UraBT demonstrates moderate accuracy in identifying patients who have experienced severe toxicity.[3] One study found that a DOB₅₀ value of ≤161.4 could discriminate between individuals with grade 3-4 versus grade 0-1 toxicity with a sensitivity of 61.5% and a specificity of 85%.[3][4][5] The same study showed the UraBT could distinguish DPD-deficient from non-deficient individuals with 75% sensitivity and 85% specificity.[3][4][5]
Head-to-Head Comparison: A Practical Perspective
| Feature | [2-¹³C]-Uracil Breath Test (UraBT) | DPYD Genotyping | Plasma UH₂/U Ratio |
| Principle | Measures whole-body DPD enzyme activity (phenotype).[3][13] | Detects specific genetic variants in the DPYD gene (genotype).[1][2] | Measures endogenous levels of DPD substrate and product (phenotype).[3][17] |
| Advantages | - Non-invasive- Reflects overall metabolic function- Can detect deficiency from various causes | - Definitive for tested variants- Single test required- Not affected by physiological state | - Simple blood draw- Reflects current enzyme activity |
| Disadvantages | - Requires specialized equipment- Can be time-consuming (up to 3 hours)- Cost of ¹³C-uracil[4] | - Misses rare or unknown variants- Doesn't account for non-genetic factors- Does not reflect actual enzyme function | - Diurnal variation- Can be influenced by diet and other factors- Less validated cutoffs[18] |
| Clinical Utility | Promising for pre-treatment screening to identify patients needing dose adjustment.[5][19][20] | Recommended by some guidelines for pre-screening, especially for high-risk variants.[2] | Used as an indicator of DPD function, but interpretation can be complex.[17] |
Conclusion and Future Directions
The accurate prediction of 5-FU toxicity remains a critical challenge in oncology. The [2-¹³C]-Uracil Breath Test offers a non-invasive, phenotypic assessment of DPD activity with moderate accuracy in identifying at-risk patients.[3] Its strength lies in providing a measure of the patient's actual metabolic capacity, which is the ultimate determinant of drug clearance.
While DPYD genotyping is a valuable tool for identifying individuals with well-characterized high-risk mutations, it is not comprehensive.[2][10] The plasma UH₂/U ratio offers a simpler phenotypic assessment but is subject to greater variability.
A multi-faceted approach, potentially combining genotyping to identify clear genetic risks with a phenotypic test like the UraBT to assess the overall metabolic function, may offer the most robust strategy for personalizing 5-FU therapy. This would allow for the identification of patients who would benefit from dose reduction or alternative therapies, ultimately improving the safety and efficacy of this widely used chemotherapeutic agent. Further large-scale prospective studies are needed to validate the clinical utility and cost-effectiveness of these screening strategies.
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Cunha-Junior, G.F., De Marco, L., Bastos-Rodrigues, L., et al. (2013). (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. Cancer Chemotherapy and Pharmacology, 72(6), 1273-1282. [Link]
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Diasio, R.B., & Johnson, M.R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2672-2673. [Link]
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ASCO Publications. (2004). Validation of a novel [2-13C]-uracil breath test (UraBT) to detect dihydropyrimidine dehydrogenase (DPD) deficiency by LC-MS-MS analysis of [2-13C] - uracil (URA) and [2-13C]-dihydrouracil (DHU) plasma levels. [Link]
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ASCO Publications. (2012). 13C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. [Link]
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A Researcher's Guide to Metabolic Probes: Assessing the Limitations of [2-¹³C]Uracil for Nucleotide Metabolism Analysis
In the intricate world of cellular metabolism, the ability to trace the flow of nutrients through various biochemical pathways is paramount to understanding both normal physiology and disease states. For decades, stable isotope-labeled compounds have served as indispensable tools for researchers, providing a window into the dynamic processes that govern life. Among these, [2-¹³C]uracil has been utilized as a probe, particularly for assessing the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the catabolism of pyrimidines and the metabolism of fluoropyrimidine-based chemotherapeutics. However, its utility as a comprehensive metabolic probe for nucleotide synthesis is fraught with limitations. This guide provides an in-depth assessment of [2-¹³C]uracil, objectively compares its performance with alternative metabolic probes, and offers supporting experimental data and protocols to aid researchers in selecting the most appropriate tools for their studies.
The Fork in the Road: De Novo Synthesis vs. Salvage Pathways
To appreciate the limitations of [2-¹³C]uracil, one must first understand the two primary routes for pyrimidine nucleotide biosynthesis: the de novo pathway and the salvage pathway.[1][2][3]
-
De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors, such as glutamine, aspartate, and bicarbonate.[1] It is an energy-intensive process that is particularly active in rapidly proliferating cells, such as cancer cells, to meet the high demand for DNA and RNA synthesis.[1]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids or from exogenous sources.[2][4] It is a more energy-efficient route and is active in most cells, playing a crucial role in nucleotide homeostasis.[2]
[2-¹³C]Uracil, being an exogenous pyrimidine base, primarily traces the salvage pathway .[5] This fundamental characteristic is the primary source of its limitations as a global metabolic probe for nucleotide synthesis.
The Inherent Limitations of [2-¹³C]Uracil
While valuable for specific applications like DPD activity assessment, relying solely on [2-¹³C]uracil to probe overall pyrimidine metabolism can lead to an incomplete and potentially misleading picture. Herein lie its major drawbacks:
-
Incomplete Picture of Pyrimidine Biosynthesis: By exclusively tracing the salvage pathway, [2-¹³C]uracil provides no information about the activity of the de novo synthesis pathway.[6] In many research contexts, particularly in oncology, understanding the contribution of de novo synthesis is critical, as it is often upregulated in cancer cells and represents a key therapeutic target.[1]
-
Dependence on Cellular Uptake and Salvage Enzyme Activity: The incorporation of [2-¹³C]uracil is contingent on the expression and activity of nucleobase transporters and salvage pathway enzymes like uridine phosphorylase and uridine kinase.[7][8] Variations in the activity of these proteins across different cell types or experimental conditions can confound the interpretation of labeling data, making it difficult to discern true changes in overall nucleotide synthesis from alterations in salvage pathway efficacy.
-
Isotopic Dilution: The exogenously supplied [2-¹³C]uracil competes with unlabeled endogenous uracil derived from nucleic acid turnover. This isotopic dilution can complicate the accurate quantification of metabolic flux through the salvage pathway.[9][10]
-
Limited Insight into Precursor Contribution: Tracing with [2-¹³C]uracil does not reveal the upstream metabolic pathways that supply the building blocks for de novo synthesis. Understanding how nutrients like glucose and glutamine fuel pyrimidine production is often a key research objective.
A Broader Perspective: Superior Alternatives for Tracing Pyrimidine Metabolism
To overcome the limitations of [2-¹³C]uracil, researchers have a toolkit of alternative stable isotope-labeled probes that provide a more comprehensive view of pyrimidine biosynthesis. These alternatives are designed to trace the de novo pathway, offering insights into the foundational processes of nucleotide synthesis.
Key Alternative Probes:
-
[U-¹³C]Glutamine: Glutamine is a crucial nitrogen and carbon donor for the initial steps of de novo pyrimidine synthesis.[11][12][13] Tracing with uniformly labeled glutamine allows for the quantification of its contribution to the pyrimidine ring, providing a direct measure of de novo pathway activity.
-
[U-¹³C]Aspartate: The entire carbon backbone of the pyrimidine ring is derived from aspartate and carbamoyl phosphate (which in turn is synthesized from glutamine and bicarbonate).[1] [U-¹³C]Aspartate is therefore an excellent tracer for the carbon flux into the de novo pyrimidine synthesis pathway.
-
[¹³C]Bicarbonate: The C2 carbon of the pyrimidine ring is derived from bicarbonate.[1] Using labeled bicarbonate can specifically probe the initial, rate-limiting step of de novo synthesis catalyzed by carbamoyl phosphate synthetase II (CPSII).
dot
Caption: General workflow for stable isotope tracing experiments.
Protocol 1: Tracing Pyrimidine Salvage with [2-¹³C]Uracil
Objective: To measure the incorporation of exogenous uracil into the uridine monophosphate (UMP) pool.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and other necessary reagents.
-
[2-¹³C]Uracil (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Phosphate-buffered saline (PBS), ice-cold.
-
80% Methanol (LC-MS grade), pre-chilled to -80°C.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare complete culture medium containing a final concentration of 100 µM [2-¹³C]uracil.
-
Isotopic Labeling: a. Aspirate the standard culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add 2 mL of the [2-¹³C]uracil labeling medium to each well. d. Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction: a. At each time point, place the plate on ice and aspirate the labeling medium. b. Quickly wash the cells twice with 2 mL of ice-cold PBS. c. Add 1 mL of pre-chilled 80% methanol to each well. d. Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins. e. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation for LC-MS/MS: a. Centrifuge the cell lysates at 16,000 x g for 10 minutes at 4°C. b. Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube. c. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of LC-MS grade water for analysis.
-
LC-MS/MS Analysis: a. Analyze the samples using an LC-MS/MS method optimized for the separation and detection of UMP. b. Monitor the mass transitions for unlabeled UMP (M+0) and labeled UMP (M+1 from [2-¹³C]uracil). c. Calculate the fractional enrichment of ¹³C in the UMP pool at each time point.
Protocol 2: Tracing De Novo Pyrimidine Synthesis with [U-¹³C]Glutamine
Objective: To measure the contribution of glutamine to the de novo synthesis of UMP.
Materials:
-
Glutamine-free cell culture medium.
-
Dialyzed FBS (to minimize unlabeled glutamine).
-
[U-¹³C]Glutamine (Cambridge Isotope Laboratories, Inc. or equivalent).
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding: As described in Protocol 1.
-
Preparation of Labeling Medium: Prepare glutamine-free medium supplemented with dialyzed FBS and a final concentration of 2 mM [U-¹³C]glutamine.
-
Isotopic Labeling: a. Aspirate the standard culture medium. b. Wash the cells once with pre-warmed glutamine-free medium. c. Add 2 mL of the [U-¹³C]glutamine labeling medium to each well. d. Incubate for the desired time points. Due to the multi-step nature of de novo synthesis, longer time points (e.g., 6, 12, 24 hours) are often necessary to achieve significant labeling. [14]4. Metabolite Extraction: As described in Protocol 1.
-
Sample Preparation for LC-MS/MS: As described in Protocol 1.
-
LC-MS/MS Analysis: a. Analyze the samples using an LC-MS/MS method for UMP. b. Monitor the mass transitions for all possible isotopologues of UMP (M+0 to M+9, as glutamine contributes both carbon and nitrogen to the pyrimidine ring, and the ribose from glucose can also be labeled). c. The incorporation of five ¹³C atoms from [U-¹³C]glutamine into the UMP pool (M+5 isotopologue, considering the ribose is unlabeled) is a direct measure of de novo synthesis. d. Analyze the full isotopologue distribution to gain a comprehensive understanding of glutamine's contribution.
Conclusion and Future Perspectives
The choice of a metabolic probe is a critical decision in experimental design that profoundly influences the interpretation of results. While [2-¹³C]uracil has its place in the targeted assessment of pyrimidine catabolism and DPD activity, its limitations as a probe for overall nucleotide synthesis are significant. For researchers investigating the dynamics of pyrimidine biosynthesis, particularly in the context of cell proliferation and cancer metabolism, probes that trace the de novo pathway, such as [U-¹³C]glutamine and [U-¹³C]aspartate, are demonstrably superior. By providing a more complete picture of nucleotide metabolism, these alternative tracers empower scientists to ask more nuanced questions and obtain more physiologically relevant answers. As analytical technologies continue to advance, the combined use of multiple isotopic tracers will further refine our understanding of the intricate and interconnected network of cellular metabolism.
References
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- Pyrimidine Metabolism Pathways Synthesis and Degradation.
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- NMR and MS-based Stable Isotope-Resolved Metabolomics and Applic
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Comparative Guide to Predicting 5-Fluorouracil Toxicity: The Uracil C-13 Breath Test vs. Genotypic and Alternative Phenotypic Assays
Introduction: The Clinical Challenge of 5-Fluorouracil Toxicity
5-Fluorouracil (5-FU) and its oral prodrug, capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Despite their widespread use, a significant portion of patients—up to 30%—experience severe, and in 0.5-1% of cases, fatal, treatment-related toxicity.[1][3][4] This adverse drug reaction is often linked to a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD), which is encoded by the DPYD gene.[1][5] DPD is the rate-limiting enzyme in the catabolism of 5-FU, breaking down over 80% of the administered dose into inactive metabolites.[6][7][8] A deficiency in DPD leads to decreased clearance of 5-FU, resulting in prolonged exposure to the drug's active, cytotoxic metabolites and a dramatically increased risk of severe side effects like neutropenia, mucositis, and diarrhea.[9][10]
This guide provides an in-depth comparison of the available methods to predict 5-FU toxicity, with a focus on the functional, phenotypic [2-13C]-Uracil Breath Test (UraBT). We will objectively compare its performance against the current standard of care, DPYD genotyping, and other phenotypic assays, providing the experimental data and procedural insights necessary for researchers and clinicians to make informed decisions.
The Biochemical Basis: 5-FU Metabolism and DPD's Critical Role
To understand the predictive tests, one must first grasp the metabolic fate of 5-FU. Upon administration, 5-FU is subject to two competing pathways: anabolism and catabolism. The small fraction that undergoes anabolism is converted to active nucleotides that exert the desired anticancer effect by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[6][11] However, the vast majority is catabolized, primarily by DPD, into inactive molecules.[7][12] When DPD activity is compromised, this balance shifts, shunting more 5-FU down the anabolic pathway and leading to excessive cellular toxicity.
Caption: Metabolic fate of 5-Fluorouracil (5-FU) and the impact of DPD deficiency.
Methods for Pre-therapeutic Toxicity Prediction
Three primary strategies exist to identify patients at risk of severe 5-FU toxicity: genotypic screening, direct phenotypic measurement, and functional phenotypic assessment with the Uracil Breath Test.
DPYD Genotyping
This approach involves screening a patient's DNA for specific known variants in the DPYD gene that are associated with reduced or absent DPD enzyme function.[4] Four key variants (DPYD2A, DPYD13, c.2846A>T, and c.1129–5923C>G) are widely recognized and tested for.[3]
-
Causality: Genotyping identifies the potential for DPD deficiency. A patient carrying one of these variants has a congenital predisposition to metabolize 5-FU poorly. This has led major regulatory and advisory bodies, including the European Medicines Agency (EMA) and the National Comprehensive Cancer Network (NCCN) in the US, to recommend or mandate pre-treatment DPYD testing.[13][14][15]
-
Limitations: Genotyping is not exhaustive. It typically only screens for the most common deleterious variants, meaning rare variants that cause DPD deficiency can be missed.[12][16] Furthermore, it cannot account for non-genetic or epigenetic factors that might also regulate DPD activity.[17] Consequently, DPYD genotyping explains a significant portion, but not all, cases of severe 5-FU toxicity.[18][19]
Alternative Phenotypic Assays
These methods directly measure the DPD enzyme's function by analyzing substrates and metabolites in a patient's blood.
-
Plasma Uracil and Dihydrouracil/Uracil (UH₂/U) Ratio: This test measures the baseline levels of endogenous uracil (a natural DPD substrate) and its metabolite, dihydrouracil.[20] In a DPD-deficient individual, uracil catabolism is impaired, leading to elevated plasma uracil levels and a decreased UH₂/U ratio.[18][20] This provides a direct snapshot of the enzyme's metabolic activity.
-
5-FU Degradation Rate: This ex-vivo assay involves incubating peripheral blood mononuclear cells (PBMCs) with 5-FU and measuring the rate at which the drug is catabolized.[12][21] It offers a direct quantification of DPD activity in a patient's cells.
The [2-13C]-Uracil Breath Test (UraBT)
The UraBT is a non-invasive, functional phenotypic test that assesses whole-body DPD activity.
-
Mechanism of Action: The patient ingests a small, fixed dose of uracil labeled with a non-radioactive, stable isotope, 13C, at the C-2 position.[18][22] The ingested 13C-uracil is metabolized by DPD in the liver and other tissues. Subsequent enzymatic steps release the labeled carbon as 13CO₂. This 13CO₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The rate and amount of 13CO₂ in the patient's breath are measured over time using infrared spectroscopy, providing a dynamic measure of the body's total DPD enzyme capacity.[22][23][24] A lower rate of 13CO₂ exhalation indicates reduced DPD activity.
Caption: Step-by-step workflow of the [2-13C]-Uracil Breath Test (UraBT).
Comparative Performance Analysis
The choice of a predictive test hinges on its accuracy, practicality, and clinical utility. Below is a comparison of the methods based on published experimental data.
| Metric | [2-13C]-Uracil Breath Test (UraBT) | DPYD Genotyping | Plasma UH₂/U Ratio |
| Principle | Functional, whole-body phenotypic assay measuring the metabolic rate of a 13C-labeled substrate.[23] | Genotypic assay identifying specific inherited DNA variants known to impair enzyme function.[3] | Phenotypic assay measuring endogenous levels of DPD substrate (U) and its metabolite (UH₂).[20] |
| Sensitivity | For predicting Grade 3-4 Toxicity: 61.5%[18][19][25]For identifying DPD Deficiency: up to 100%[22][26] | Varies by panel; explains 40-60% of severe toxicity cases.[13] A meta-analysis showed a risk ratio of 2.54 for severe toxicity in carriers.[4] | High prognostic significance for severe toxicity has been reported, but standardized cutoffs are not universally established.[17][27] |
| Specificity | For predicting Grade 3-4 Toxicity: 85%[18][19][25]For identifying DPD Deficiency: up to 96-99%[22][26] | High for the variants tested. A patient without the tested variants is unlikely to have that specific genetic cause of deficiency. | Varies based on the defined cutoff value for the ratio. |
| Pros | - Non-invasive (breath samples)[25]- Measures actual, whole-body enzyme function[23]- Captures non-genetic influences on DPD activity | - Standard of care in many regions[14][28]- Single DNA test required- High-throughput and widely available[3][29] | - Direct measure of DPD metabolic flux- Can indicate complete DPD deficiency with high uracil levels[20] |
| Cons | - Moderate accuracy for predicting clinical toxicity[18][19]- Requires specialized equipment (spectrophotometer)[19]- Cost of 13C-uracil substrate[19] | - Does not detect rare or novel variants[12]- Does not account for non-genetic factors[17]- Does not guarantee toxicity will occur | - Invasive (blood draw)- Lack of clinically validated, universal cutoff levels[17]- Requires sensitive LC-MS/MS analysis |
Experimental Protocols
Protocol 1: [2-13C]-Uracil Breath Test (UraBT)
This protocol is a synthesis based on methodologies described in clinical studies.[22][23][30]
1. Patient Preparation:
-
The patient must fast for a minimum of 6 hours prior to the test. This ensures a stable baseline 12CO₂ exhalation rate. Water is permitted.
-
Abstain from smoking for at least 6 hours before the test.
-
A health questionnaire should be administered to confirm compliance and rule out confounding factors.
2. Baseline Sample Collection (T=0):
-
Provide the patient with a breath collection bag or tube.
-
Instruct the patient to take a normal breath, hold for 3-5 seconds, and then exhale steadily through the mouthpiece to fill the container.
-
Securely seal the baseline sample container.
3. Substrate Administration:
-
Prepare an aqueous solution of [2-13C]-uracil at a dose of 6 mg/kg body weight.[22][23]
-
The patient drinks the entire solution. Record the exact time of ingestion.
4. Post-Dose Sample Collection:
-
Collect subsequent breath samples at timed intervals. A typical schedule includes samples at 10, 20, 30, 40, 50, 60, 90, 120, and 180 minutes post-ingestion.[23]
-
The 50-minute time point is particularly critical, as the "delta over baseline at 50 min" (DOB50) has been shown to be a key discriminatory variable.[18][19]
5. Sample Analysis:
-
Analyze the collected breath samples using an infrared spectrophotometer designed for breath tests.
-
The instrument measures the ratio of 13CO₂ to 12CO₂. The result is expressed as a "delta over baseline" (DOB) value, representing the change from the T=0 sample.
6. Data Interpretation:
-
A study by Mattison et al. established that DOB50 values significantly correlate with DPD activity measured in peripheral blood mononuclear cells (rₚ = 0.78).[23]
-
Another study identified a DOB50 cutoff of ≤161.4 to discriminate between patients with severe (Grade 3-4) toxicity and those with mild or no toxicity (sensitivity = 61.5%; specificity = 85%).[18][25]
Protocol 2: DPYD Genotyping
1. Sample Collection:
-
Collect a peripheral blood sample in an EDTA (purple-top) tube or a saliva sample using a designated collection kit. This provides the necessary genomic DNA.
2. DNA Extraction:
-
Isolate genomic DNA from the collected sample using a commercially available, validated extraction kit. Purity and concentration of the DNA should be assessed via spectrophotometry.
3. Genotyping Analysis:
-
Employ an approved method such as Real-Time Polymerase Chain Reaction (PCR) with allelic discrimination analysis or DNA sequencing.[16]
-
The assay must be designed to detect, at a minimum, the four key variants recommended by clinical guidelines (DPYD2A, DPYD13, c.2846A>T, and c.1129–5923C>G).[2][3]
4. Data Interpretation and Reporting:
-
The results will indicate if the patient is a wild-type (normal metabolizer), heterozygous for a variant (intermediate metabolizer), or homozygous/compound heterozygous for variants (poor metabolizer).
-
The report should provide explicit dosing recommendations based on established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC), which often suggest a 25-50% dose reduction for intermediate metabolizers and avoidance of 5-FU for poor metabolizers.[2][31]
Conclusion and Future Directions
Predicting 5-FU toxicity is a critical step toward personalized cancer therapy. The current landscape offers a choice between genotypic and phenotypic tests, each with distinct advantages and limitations.
Caption: Logical relationship between predictive testing and clinical decision-making for 5-FU therapy.
DPYD genotyping is firmly established as the standard of care in many regions, preventing a substantial number of severe toxicities through pre-emptive dose adjustments.[3][13] However, its inability to account for all cases of DPD deficiency highlights the need for complementary approaches.
The [2-13C]-Uracil Breath Test presents a compelling, non-invasive method to assess functional, whole-body DPD activity. While its direct correlation with clinical toxicity is moderate, its high sensitivity and specificity for identifying DPD deficiency itself are excellent.[18][22] Its primary hurdles for widespread adoption are logistical, including the need for specialized equipment and the cost of the substrate.[19] Future research should focus on refining UraBT protocols and cutoff values to improve its positive predictive value for toxicity. A multi-parametric approach, potentially combining the genetic certainty of DPYD screening with the functional insight of a phenotypic test like the UraBT or UH₂/U ratio, may ultimately provide the most comprehensive and reliable strategy for ensuring the safe administration of 5-FU.
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Metabolism of 5-FU and role of DPD as the rate-limiting enzyme. (n.d.). ResearchGate. [Link]
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DPYD gene testing A predictor of severe 5FU toxicity in patients undergoing chemotherapy. (n.d.). SWAG Cancer Alliance. [Link]
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Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. (n.d.). ARUP Laboratories. [Link]
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Testing for 5-FU Toxicity: DPYD. (n.d.). Amazon S3. [Link]
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Mattison, L. K., et al. (2006). The Uracil Breath Test in the Assessment of Dihydropyrimidine Dehydrogenase Activity: Pharmacokinetic Relationship between Expired 13CO2 and Plasma [2-13C]Dihydrouracil. Clinical Cancer Research, 12(2), 549-555. [Link]
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EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. (2020, April 30). European Medicines Agency. [Link]
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The Uracil Breath Test in the Assessment of Dihydropyrimidine Dehydrogenase Activity: Pharmacokinetic Relationship between Expir. (n.d.). AACR Journals. [Link]
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UK Chemotherapy Board. (n.d.). Association of Cancer Physicians. [Link]
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Lenz, H. J., & Diasio, R. B. (2026, January 16). Ending the Controversy Around Pretreatment Dihydropyrimidine Dehydrogenase (DPD/DPYD) Testing Heightens the Controversy Over Appropriate Fluoropyrimidine Dosing. Journal of Clinical Oncology. [Link]
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Mattison, L. K., et al. (2006). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical Cancer Research, 12(2), 549-555. [Link]
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A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. (2025, January 31). Clinical Pharmacology & Therapeutics. [Link]
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Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. (2022, June 30). MDPI. [Link]
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Saif, M. W. (2013). Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. Anticancer Research, 33(5), 1883-1888. [Link]
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5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. (2025, April 29). Pharmaceutics. [Link]
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The 2- 13 C-5-fluorouracil breath test (FUBT) as a novel, rapid method for assessment of dihydropyrimidine dehydrogenase (DPD) activity in cancer patients. (2025, August 10). ResearchGate. [Link]
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2023 Genetic testing to predict 5-FU/ capecitabine toxicity. (2023, June 1). Sonic Healthcare. [Link]
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5-Fluorouracil-related severe toxicity: A comparison of different methods for the pretherapeutic detection of dihydropyrimidine dehydrogenase deficiency. (2025, August 6). ResearchGate. [Link]
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C13 Urea Breath Test. (n.d.). Manchester University NHS Foundation Trust. [Link]
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13C-UREA Breath Test. (n.d.). FV Hospital. [Link]
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El-A M, et al. (2007). 13C urea breath test for Helicobacter pylori: Determination of the optimal cut-off point in a Canadian community population. The Canadian Journal of Gastroenterology, 21(9), 579-583. [Link]
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A Guide to the Reproducibility and Robustness of Uracil-¹³C,2- Based Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Metabolic Clarity
Understanding the intricate network of cellular metabolism is fundamental to advancing biomedical research and drug development. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates of metabolic reactions, offering a dynamic view of cellular physiology.[1][2][3] The choice of the ¹³C-labeled tracer is a critical decision that dictates the precision and accuracy of these studies. While tracers like [¹³C]-glucose and [¹³C]-glutamine are well-established for probing central carbon metabolism, there is a growing need for tracers that can illuminate other critical pathways, such as nucleotide synthesis. This guide focuses on the potential of Uracil-¹³C,2- as a specific probe for pyrimidine metabolism, a pathway of immense importance in cell proliferation, and as a target for various therapeutics.
The Principles of ¹³C-Metabolic Flux Analysis: A Foundation of Trustworthiness
¹³C-MFA involves introducing a substrate enriched with the stable isotope ¹³C into a biological system. As cells metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can computationally deduce the flow of carbon through the metabolic network.[1][3] The robustness of ¹³C-MFA hinges on several key factors:
-
Tracer Selection: The ideal tracer should effectively label the metabolic pathways of interest.[4]
-
Metabolic and Isotopic Steady State: For many MFA studies, it is crucial that the cellular metabolism is in a steady state and that the incorporation of the ¹³C label has reached a plateau in the metabolites of interest.
-
Comprehensive Analytical Methods: Accurate and precise measurement of mass isotopomer distributions is paramount.
-
Robust Computational Modeling: The mathematical models used to calculate fluxes must accurately reflect the known biochemistry of the system.
The choice of tracer is arguably the most critical experimental variable. Different tracers provide different perspectives on the metabolic network. For instance, [1,2-¹³C₂]glucose is highly effective for elucidating fluxes in glycolysis and the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is often the preferred choice for studying the tricarboxylic acid (TCA) cycle.[4]
Uracil Metabolism: A Gateway to Nucleotide Synthesis
Uracil is a pyrimidine nucleobase that is central to the synthesis of RNA and can be a precursor for DNA synthesis through its conversion to thymine. Its metabolism is intricately linked to central carbon metabolism and amino acid metabolism.[5] Understanding the flux through pyrimidine synthesis pathways is critical in various contexts, including cancer biology, immunology, and infectious diseases.
There are two main pathways for nucleotide biosynthesis: the de novo synthesis pathway and the salvage pathway.[6][7]
-
De Novo Synthesis: This pathway builds nucleotides from simpler precursors like amino acids (aspartate and glutamine), bicarbonate, and phosphoribosyl pyrophosphate (PRPP).
-
Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides from the breakdown of nucleic acids or from the extracellular environment.
Uracil-¹³C,2- can be utilized to trace the fate of uracil through these pathways. The ¹³C label at the C-2 position allows for the tracking of the pyrimidine ring's incorporation into various downstream metabolites.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Uracil-¹³C₂
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Uracil-¹³C₂. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that the protocols described are not just a series of steps, but a self-validating system for laboratory safety. The core principle underpinning this guide is that while the isotopic label is a key feature for research, the disposal procedure is governed by the chemical's inherent properties.
Section 1: Hazard Assessment and Classification
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazard profile. The key safety consideration for ¹³C-labeled compounds is dictated by the toxicological and chemical properties of the molecule itself, not the stable isotope.[1] Carbon-13 is a naturally occurring, non-radioactive isotope of carbon and poses no radiological risk.[1][2] Therefore, the disposal and handling precautions are identical to those for unlabeled Uracil.[3]
A review of Safety Data Sheets (SDS) for Uracil reveals that it is generally not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] However, it is crucial to handle it with the standard care afforded to all laboratory chemicals.
Table 1: Hazard Profile Summary for Uracil
| Hazard Category | Classification | Key Insights & Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Not Classified (LD50 Rat: >6000 mg/kg)[5] | While having very low acute toxicity, ingestion should always be avoided through proper chemical hygiene. |
| Skin Corrosion/Irritation | Not Classified[4] | Some suppliers recommend washing skin thoroughly after handling.[6] Standard glove use is sufficient. |
| Eye Damage/Irritation | Not Classified[4] | May cause irritation upon direct contact.[6] Always wear safety goggles or glasses. |
| GHS Classification | Does not meet criteria for classification[4] | Despite its non-hazardous classification, it must be disposed of as chemical waste, not general refuse. |
| Incompatibilities | Strong oxidizing agents[5][7] | Waste should be segregated to avoid contact with incompatible chemicals.[8] |
Section 2: The Core Disposal Principle: Isotope vs. Chemical Identity
It is a common misconception that isotopically labeled compounds require complex or specialized disposal procedures. This is only true for radioactive isotopes like Carbon-14.[3][9] Stable isotopes, such as Carbon-13, are not radioactive and do not decay.[1][3]
Therefore, the critical takeaway is: Dispose of Uracil-¹³C₂ as you would dispose of standard, unlabeled Uracil. No additional precautions related to the isotope are necessary.[3] The waste stream is determined by the chemical nature of Uracil and any solvents or materials it may be mixed with.
Section 3: Procedural Guide: Step-by-Step Disposal Workflow
This protocol ensures safety and compliance. Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines, as local regulations may vary.[10][11]
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat.
Step 2: Waste Segregation Proper segregation is paramount to prevent accidental reactions and to ensure the waste can be managed correctly by disposal facilities.[12]
-
Solid Waste: Collect pure Uracil-¹³C₂ powder, contaminated weigh boats, and contaminated consumables like pipette tips or microfiber cloths in a dedicated solid waste container.[8]
-
Liquid Waste: If the Uracil-¹³C₂ is in a solution, collect it in a dedicated liquid waste container. Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.[8] It is best practice to segregate halogenated and non-halogenated solvent wastes.[13]
Step 3: Containerization The choice of container is crucial for safe storage and transport.
-
Use appropriate containers: Select containers specifically designated for chemical waste, which are compatible with the waste they will hold.[10][14] For solid Uracil-¹³C₂, a screw-top wide-mouth plastic (e.g., HDPE) or glass jar is suitable. For solutions, use a sealed bottle, preferably plastic, to minimize breakage risk.[14]
-
Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.[13] This prevents spills and the release of vapors.
-
Do not overfill: Fill liquid waste containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10]
Step 4: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.[8][14]
-
Attach a hazardous waste label provided by your institution's EH&S department to the container before adding any waste.
-
Clearly write the full chemical name: "Uracil-¹³C₂". If in solution, list all constituents, including solvents, with their approximate percentages.
-
Indicate the relevant hazards (or lack thereof, e.g., "Non-hazardous chemical waste").
Step 5: Disposal of Contaminated Materials and "Empty" Containers
-
Grossly Contaminated Items: Gloves, absorbent pads, and other items heavily contaminated with Uracil-¹³C₂ should be placed in the designated solid chemical waste container.[10]
-
"Empty" Containers: A container that held the original product is not truly empty until decontaminated.[13] For a non-hazardous substance like Uracil, triple-rinsing with a suitable solvent (e.g., water or ethanol) is a best practice. The rinsate must be collected and disposed of as liquid chemical waste.[13] After rinsing, deface the original label and dispose of the container according to institutional guidelines.
Step 6: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][14] This area should be under the direct control of lab personnel and away from general traffic.
-
Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EH&S or chemical waste management service to arrange for pickup.[14] Do not pour Uracil-¹³C₂ down the drain.[7]
Section 4: Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Uracil-¹³C₂.
Caption: Disposal workflow for Uracil-¹³C₂.
Section 5: Best Practices for Waste Minimization
A key component of modern laboratory management is the reduction of chemical waste at its source.[13]
-
Source Reduction: Order only the quantity of Uracil-¹³C₂ required for your experiments.[14]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[14]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[12]
-
Avoid Contamination: Do not mix non-hazardous waste like Uracil with hazardous waste streams, as this makes the entire volume hazardous and more costly to dispose of.
By adhering to these detailed procedures and principles, researchers can ensure the safe, compliant, and environmentally responsible disposal of Uracil-¹³C₂, upholding the highest standards of laboratory practice.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Uracil-13C,2-
This guide provides essential, immediate safety and logistical information for the handling and disposal of Uracil-13C,2-. As researchers, scientists, and drug development professionals, our commitment to safety is as paramount as the integrity of our results. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Core Principles of Handling Isotopically Labeled Compounds
Uracil-13C,2- is a stable, non-radioactive isotopically labeled compound. The key takeaway is that the primary safety considerations are dictated by the toxicological and chemical properties of the uracil molecule itself, not the Carbon-13 isotope.[1] Carbon-13 is a naturally occurring stable isotope of carbon and poses no radiological risk.[1]
While standard Uracil is not classified as a hazardous substance under the Globally Harmonized System (GHS) or the US OSHA Hazard Communication Standard, prudent laboratory practice dictates minimizing all chemical exposures.[2][3] The physical form of the compound—typically a solid or powder—is a primary consideration in determining the appropriate level of personal protective equipment (PPE).[4] The principal risks associated with handling powdered Uracil-13C,2- are the inhalation of airborne particles and direct contact with skin and eyes, which may cause irritation.[5][6]
Recommended Personal Protective Equipment (PPE)
A thorough assessment of the specific laboratory tasks is crucial for determining the necessary level of PPE.[7] The following recommendations are based on standard laboratory procedures involving the handling of powdered chemical reagents.
Primary Engineering Controls: Your First Line of Defense
Whenever possible, engineering controls should be utilized to minimize exposure. For handling powdered Uracil-13C,2-, especially when weighing or transferring, the use of a chemical fume hood or a ventilated balance enclosure is highly recommended to control the generation of airborne dust.[8]
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling Uracil-13C,2-.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Safety glasses with side shields or safety goggles.[7] A face shield may be worn over safety glasses for added protection against splashes.[7] | Disposable nitrile gloves. Double gloving is recommended for extensive handling.[1][7] | A standard laboratory coat.[9] | Recommended to be performed in a fume hood or ventilated enclosure. If not feasible, a NIOSH-approved N95 respirator should be used to prevent inhalation of dust.[10] |
| Preparing Solutions | Safety glasses with side shields or safety goggles.[7][9] | Disposable nitrile gloves.[7] | A standard laboratory coat.[9] | Not generally required if performed with adequate ventilation. |
| General Laboratory Use | Safety glasses with side shields.[7] | Disposable nitrile gloves.[7] | A standard laboratory coat.[9] | Not required. |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an accidental exposure.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[5]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan for Contaminated Materials and Uracil-13C,2-
Even though Uracil-13C,2- is not classified as hazardous waste, proper disposal is a key component of laboratory safety and environmental responsibility.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Uracil-13C,2- Waste: Unused or waste Uracil-13C,2- should be disposed of according to your institution's guidelines for non-hazardous chemical waste. While it may be permissible to dispose of it in the regular trash, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department.[11] All waste containers must be clearly labeled with their contents.[11]
Visualizing Your PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling Uracil-13C,2-.
Caption: A flowchart for selecting appropriate PPE for Uracil-13C,2-.
References
-
Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds. Benchchem. 1
-
Uracil C-13, 2- | C4H4N2O2 | CID 10171240. PubChem - NIH.
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
-
High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. 12
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Uracil-2-13C 13C 99atom 35803-45-3. Sigma-Aldrich.
-
Uracil (2-¹³C, 99%). Cambridge Isotope Laboratories, Inc.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
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Personal Protective Equipment (PPE). CHEMM.
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PPE for Chemical Handling: A Quick Guide. Healthy Bean.
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Uracil (2-¹³C, 96%). Cambridge Isotope Laboratories, CLM-3276-GMP.
-
Uracil- 13 C, 15 N 2. Cayman Chemical.
-
OSHA Laboratory Standard 29 CFR 1910.1450.
-
Safety Data Sheet: Uracil. Carl ROTH.
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Uracil-13C,15N2 Safety Data Sheet. AK Scientific, Inc.
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SAFETY DATA SHEET - Uracil. Fisher Scientific.
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Uracil - Safety Data Sheet. ChemicalBook.
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Guidelines for Working with Particularly Hazardous Substances. Cornell EHS.
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Safety Data Sheet - Uracil. Cayman Chemical.
-
Laboratory Safety Guidance. OSHA.
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Chemical Safety Guide, 5th Ed. ORS.
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NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry - ACS Publications.
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH.
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Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. NIH.
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Rowan University Non-Hazardous Waste Disposal Guide for Laboratories.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
